Bibn 99
Description
Properties
CAS No. |
145301-48-0 |
|---|---|
Molecular Formula |
C31H42ClN5O3 |
Molecular Weight |
568.1 g/mol |
IUPAC Name |
N-[3-[1-[2-(8-chloro-6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepin-11-yl)-2-oxoethyl]piperidin-4-yl]propyl]-N-ethyl-2,2-dimethylpentanamide |
InChI |
InChI=1S/C31H42ClN5O3/c1-5-15-31(3,4)30(40)36(6-2)17-8-9-22-13-18-35(19-14-22)21-27(38)37-26-12-11-23(32)20-24(26)29(39)34-25-10-7-16-33-28(25)37/h7,10-12,16,20,22H,5-6,8-9,13-15,17-19,21H2,1-4H3,(H,34,39) |
InChI Key |
LUPAFPUKESJDMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C)C(=O)N(CC)CCCC1CCN(CC1)CC(=O)N2C3=C(C=C(C=C3)Cl)C(=O)NC4=C2N=CC=C4 |
Appearance |
Solid powder |
Other CAS No. |
145301-48-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Bibn-99; Bibn 99; Bibn99 |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Core Mechanism of Action: A Technical Guide to BIBN 99
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of BIBN 99, a selective and competitive muscarinic M2 receptor antagonist. Designed for researchers, scientists, and drug development professionals, this document outlines the molecular interactions, signaling pathways, and experimental validation of this compound's pharmacological profile.
Executive Summary
This compound, with the chemical name 5,11-dihydro-8-chloro-11-[[4-[3-[(2,2-dimethyl-1-oxopentyl)ethylamino]propyl]-1-piperidinyl]acetyl]-6H-pyrido[2,3-b][][2]benzodiazepin-6-one, is a lipophilic compound that demonstrates high selectivity for the muscarinic M2 receptor subtype.[3] Its ability to cross the blood-brain barrier allows for potential applications in both central and peripheral nervous system disorders.[][3] This guide will detail its binding affinities, competitive antagonist nature, and the downstream effects of M2 receptor blockade.
Core Mechanism of Action: Muscarinic M2 Receptor Antagonism
This compound functions as a competitive antagonist at muscarinic M2 receptors.[3] This means it binds to the same site as the endogenous neurotransmitter, acetylcholine (B1216132) (ACh), but does not activate the receptor. By occupying the binding site, this compound prevents ACh from binding and initiating the intracellular signaling cascade.
The M2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o). Upon activation by an agonist like ACh, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Additionally, the βγ-subunits of the G protein can directly activate certain potassium channels, leading to hyperpolarization and a decrease in cellular excitability. By blocking this receptor, this compound effectively reverses these inhibitory effects.
Quantitative Data: Binding Affinity Profile
Radioligand binding studies have elucidated the selectivity of this compound for the M2 receptor over other muscarinic subtypes. The binding affinity is typically expressed as the pKi value, which is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.
| Receptor Subtype | pKi Value |
| m1/M1 | 5.97/6.17 |
| m2/M2 | 7.52/7.57 |
| m3/M3 | 6.11/6.04 |
| m4 | 6.76 |
| m5 | 5.84 |
| Data sourced from radioligand binding studies.[3] |
These data clearly demonstrate that this compound possesses a significantly higher affinity for the M2 receptor subtype. Functional in vitro studies have shown it to be 11- to 25-fold more potent at M2 receptors compared to M1 and M3 receptors.[3]
Signaling Pathway Visualization
The following diagrams illustrate the mechanism of action of this compound at the M2 muscarinic receptor.
Experimental Protocols
The characterization of this compound's mechanism of action relies on established in vitro and in vivo experimental protocols.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for different muscarinic receptor subtypes.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or transfected with specific muscarinic receptor subtypes (e.g., CHO-K1 cells).
-
Radioligand: A specific radiolabeled antagonist (e.g., [3H]-N-methylscopolamine) is used to label the muscarinic receptors.
-
Competition Assay: Increasing concentrations of unlabeled this compound are incubated with the membranes and the radioligand.
-
Detection: The amount of radioligand bound to the receptors is measured using liquid scintillation counting.
-
Data Analysis: The IC50 (concentration of this compound that inhibits 50% of radioligand binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.
In Vitro Functional Assays
Objective: To characterize the functional antagonist activity of this compound.
Methodology (e.g., Guinea Pig Atria):
-
Tissue Preparation: Isolated guinea pig atria are mounted in an organ bath containing a physiological salt solution.
-
Stimulation: The atria are electrically stimulated to induce contractions.
-
Agonist Response: A cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol) is established to measure the baseline inhibitory effect on atrial contraction rate and force.
-
Antagonist Incubation: The tissue is incubated with a fixed concentration of this compound.
-
Shift in Agonist Response: A second concentration-response curve to the agonist is generated in the presence of this compound.
-
Data Analysis: The parallel rightward shift in the agonist concentration-response curve is used to calculate the pA2 value, a measure of competitive antagonist potency.
Conclusion
This compound is a potent and selective competitive antagonist of the muscarinic M2 receptor. Its high affinity for the M2 subtype, coupled with its ability to penetrate the central nervous system, makes it a valuable tool for research into the physiological and pathological roles of M2 receptors. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive understanding of its core mechanism of action for scientific and drug development professionals.
References
Bibn 99: A Technical Guide to its Pharmacology
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the pharmacology of Bibn 99, a selective M2 muscarinic acetylcholine (B1216132) receptor antagonist. The information is compiled from preclinical research and is intended to serve as a comprehensive resource for professionals in the field of drug development and neuroscience.
Core Pharmacology
This compound, with the chemical name 5,11-dihydro-8-chloro-11-[[4-[3-[(2,2-dimethyl-1-oxopentyl)ethylamino]propyl]-1-piperidinyl]acetyl]-6H-pyrido[2,3-b][1][2]benzodiazepin-6-one, is a potent and selective competitive antagonist of the M2 muscarinic acetylcholine receptor.[3] Its lipophilic nature allows it to cross the blood-brain barrier, enabling it to exert effects within the central nervous system.[3]
Mechanism of Action
This compound functions by competitively binding to M2 muscarinic receptors, thereby blocking the binding of the endogenous agonist, acetylcholine. M2 receptors are G-protein coupled receptors that primarily couple to Gαi subunits.[4] The canonical signaling pathway for M2 receptor activation involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4]
Beyond the canonical pathway, M2 receptor activation can also modulate other signaling cascades. These non-canonical pathways include the regulation of the PI3K/Akt/mTORC1 pathway, which can be influenced by β-arrestin or the βγ-subunits of the G-protein.[1][2][5] By antagonizing the M2 receptor, this compound prevents these downstream signaling events from occurring in response to acetylcholine.
Receptor Binding Affinity
Radioligand binding studies have demonstrated the high affinity and selectivity of this compound for the M2 muscarinic receptor subtype over other muscarinic subtypes (M1, M3, M4, and M5). The binding affinities, expressed as pKi values, are summarized in the table below. A higher pKi value indicates a higher binding affinity.
| Receptor Subtype | pKi Value | Reference |
| m1/M1 | 5.97 / 6.17 | [3] |
| m2/M2 | 7.52 / 7.57 | [3] |
| m3/M3 | 6.11 / 6.04 | [3] |
| m4 | 6.76 | [3] |
| m5 | 5.84 | [3] |
In Vivo Pharmacology
Preclinical studies in animal models have highlighted the potential therapeutic applications of this compound, particularly in the realm of cognitive enhancement.
Cognitive Function
In studies involving aged rats with cognitive impairments, administration of this compound has been shown to significantly improve spatial memory performance in tasks such as the Morris water maze.[6] This cognitive enhancement is thought to be mediated by the blockade of presynaptic M2 autoreceptors in the brain. Blockade of these autoreceptors leads to an increase in the release of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for learning and memory processes.[7]
Experimental Protocols
The following sections detail the general methodologies for key experiments used to characterize the pharmacology of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the pKi values of this compound for the five muscarinic receptor subtypes.
Materials:
-
Cell membranes expressing the specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand specific for the muscarinic receptor (e.g., [³H]-N-methylscopolamine).
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound. Include a control group with only the radioligand and membranes to determine total binding, and another group with an excess of a non-labeled known muscarinic antagonist to determine non-specific binding.
-
Equilibration: Allow the binding to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 60 minutes at 25°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.
Functional Assay (cAMP Measurement)
This assay is used to determine the functional consequence of receptor binding, in this case, the antagonistic effect of this compound on M2 receptor-mediated inhibition of cAMP production.
Objective: To confirm the antagonistic activity of this compound at the M2 receptor.
Materials:
-
Cells expressing the human M2 muscarinic receptor.
-
A muscarinic agonist (e.g., carbachol).
-
This compound at various concentrations.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., ELISA-based).
-
Cell culture medium.
Procedure:
-
Cell Plating: Plate the M2 receptor-expressing cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of this compound for a specific duration.
-
Stimulation: Add a fixed concentration of the muscarinic agonist (e.g., carbachol) in the presence of forskolin to all wells except the basal control. Forskolin is used to stimulate cAMP production, and the effect of the M2 agonist will be to inhibit this stimulation.
-
Incubation: Incubate for a defined period to allow for changes in intracellular cAMP levels.
-
Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Measurement: Measure the cAMP concentration in the cell lysates using a cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration as a function of the this compound concentration in the presence of the agonist. The ability of this compound to reverse the agonist-induced inhibition of cAMP production confirms its antagonist activity.
Signaling Pathways and Experimental Workflows
M2 Muscarinic Receptor Signaling Pathway
The following diagram illustrates the primary signaling pathway of the M2 muscarinic receptor and the point of intervention for this compound.
Caption: M2 muscarinic receptor signaling cascade and the antagonistic action of this compound.
Radioligand Binding Assay Workflow
The following diagram outlines the key steps in a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Pharmacokinetics and Clinical Data
To date, detailed pharmacokinetic parameters for this compound, such as its half-life, clearance, and volume of distribution in humans, have not been published in the available scientific literature. Furthermore, there is no publicly available information regarding clinical trials of this compound in human subjects. The current understanding of this compound is based on preclinical in vitro and in vivo animal studies.
Conclusion
This compound is a well-characterized, selective M2 muscarinic receptor antagonist with the ability to penetrate the central nervous system. Its mechanism of action, involving the blockade of M2 receptor-mediated signaling, has been elucidated through various in vitro assays. Preclinical studies in animal models suggest a potential therapeutic role for this compound in cognitive disorders. However, the lack of pharmacokinetic and clinical data in humans necessitates further research to determine its potential for clinical development. This document provides a foundational understanding of the pharmacology of this compound for researchers and professionals in the pharmaceutical sciences.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of this compound: a lipophilic and selective muscarinic M2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Long-term effects of BIBN-99, a selective muscarinic M2 receptor antagonist, on improving spatial memory performance in aged cognitively impaired rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
BIBN 99: A Technical Whitepaper on a Selective M2 Muscarinic Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of BIBN 99, a selective and lipophilic antagonist of the M2 muscarinic acetylcholine (B1216132) receptor. This compound has demonstrated significant potential in preclinical research, particularly in the context of cognitive function. This whitepaper details the chemical properties, mechanism of action, receptor binding profile, and key experimental methodologies related to this compound. It is intended to serve as a resource for researchers and professionals in drug discovery and development interested in the pharmacology of muscarinic receptor antagonists.
Introduction
This compound, with the chemical name 5,11-dihydro-8-chloro-11-[[4-[3-[(2,2-dimethyl-1-oxopentyl)ethylamino]propyl]-1-piperidinyl]acetyl]-6H-pyrido[2,3-b][1][2]benzodiazepin-6-one, is a potent and selective competitive antagonist of the M2 muscarinic acetylcholine receptor.[3][4] Its lipophilic nature allows it to cross the blood-brain barrier, making it a valuable tool for investigating the role of central M2 receptors in physiological and pathological processes.[3] The M2 receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the heart, smooth muscle, and the central nervous system. In the CNS, M2 receptors act as autoreceptors on cholinergic neurons, inhibiting acetylcholine release. Antagonism of these receptors can therefore enhance cholinergic transmission, a mechanism of interest for treating cognitive deficits. This compound has been shown to improve cognitive performance in animal models of traumatic brain injury and age-related cognitive impairment.[1][4]
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C31H42ClN5O |
| Molecular Weight | 568.15 g/mol |
| Description | A lipophilic and selective muscarinic M2 receptor antagonist. |
| Blood-Brain Barrier Penetration | Yes[3] |
Mechanism of Action
This compound functions as a competitive antagonist at the M2 muscarinic receptor.[3] This means that it binds to the same site as the endogenous agonist, acetylcholine, but does not activate the receptor. By occupying the binding site, this compound prevents acetylcholine from binding and initiating the intracellular signaling cascade.
The M2 receptor is coupled to inhibitory G-proteins of the Gi/o family. Activation of the M2 receptor by an agonist leads to the dissociation of the G-protein into its Gαi and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The Gβγ subunit can directly modulate the activity of ion channels, such as inwardly rectifying potassium channels. By blocking the binding of acetylcholine, this compound prevents these downstream signaling events.
Receptor Binding Profile
Radioligand binding studies have been conducted to determine the affinity of this compound for the five human muscarinic receptor subtypes (M1-M5). The results demonstrate a clear selectivity for the M2 receptor.
| Receptor Subtype | pKi |
| m1/M1 | 5.97/6.17 |
| m2/M2 | 7.52/7.57 |
| m3/M3 | 6.11/6.04 |
| m4 | 6.76 |
| m5 | 5.84 |
| Data from Doods H, et al. (1993)[3] |
Signaling Pathways
The canonical signaling pathway for the M2 muscarinic receptor involves the inhibition of adenylyl cyclase. However, non-canonical pathways have also been identified. The following diagram illustrates the key signaling cascades associated with M2 receptor activation and the point of intervention for an antagonist like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure of the human M2 muscarinic acetylcholine receptor bound to an antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of this compound: a lipophilic and selective muscarinic M2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term effects of BIBN-99, a selective muscarinic M2 receptor antagonist, on improving spatial memory performance in aged cognitively impaired rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Bibn 99: A Selective Muscarinic M2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Bibn 99, a potent and selective antagonist of the muscarinic M2 receptor. The information is compiled for professionals in the fields of pharmacology, medicinal chemistry, and neuroscience engaged in research and development.
Chemical Structure and Identifiers
This compound, with the systematic IUPAC name N-[3-[1-[2-(8-chloro-6-oxo-5H-pyrido[2,3-b][1]benzodiazepin-11-yl)-2-oxoethyl]piperidin-4-yl]propyl]-N-ethyl-2,2-dimethylpentanamide, is a complex synthetic molecule. Its identity is further defined by the following standard chemical identifiers.
| Identifier | Value |
| CAS Number | 145301-48-0[2] |
| Molecular Formula | C₃₁H₄₂ClN₅O₃ |
| Molecular Weight | 568.15 g/mol [2] |
| SMILES | CCCC(C)(C)C(=O)N(CC)CCCC1CCN(CC1)CC(=O)N2C3=C(C=C(C=C3)Cl)C(=O)NC4=C2N=CC=C4 |
| InChI | InChI=1S/C31H42ClN5O3/c1-5-15-31(3,4)30(40)36(6-2)17-8-9-22-13-18-35(19-14-22)21-27(38)37-26-12-11-23(32)20-24(26)29(39)34-25-10-7-16-33-28(25)37/h7,10-12,16,20,22H,5-6,8-9,13-15,17-19,21H2,1-4H3,(H,34,39) |
Chemical Structure:
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
Detailed experimental data on the physical properties of this compound, such as melting point, boiling point, and solubility, are not extensively reported in publicly available literature. As a research chemical, such data is often generated and held within the discovering entity. However, its characterization as a "lipophilic" antagonist suggests good solubility in organic solvents and lipids, a property that facilitates its ability to cross the blood-brain barrier.[3]
Pharmacological Properties
This compound is a selective and competitive antagonist of the muscarinic acetylcholine (B1216132) M2 receptor.[2] Its pharmacological profile has been characterized through various in vitro and in vivo studies.
Muscarinic Receptor Binding Affinity
Radioligand binding studies have demonstrated the high affinity and selectivity of this compound for the M2 receptor subtype over other muscarinic subtypes (M1, M3, M4, and M5).
| Receptor Subtype | pKi |
| M1 | 5.97 / 6.17 |
| M2 | 7.52 / 7.57 |
| M3 | 6.11 / 6.04 |
| M4 | 6.76 |
| M5 | 5.84 |
| Data from Doods H, et al. (1993). Characterization of this compound: a lipophilic and selective muscarinic M2 receptor antagonist. European Journal of Pharmacology.[3] |
Functional Activity
Functional studies have confirmed that this compound acts as a competitive antagonist.[3] In vivo studies have shown its ability to cross the blood-brain barrier and exert effects on the central nervous system.[3] Notably, administration of this compound has been shown to improve cognitive performance in animal models of traumatic brain injury.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by blocking the action of acetylcholine at muscarinic M2 receptors. These receptors are G-protein coupled receptors (GPCRs) that are primarily coupled to the inhibitory G-protein, Gi.
M2 Receptor Signaling Cascade
The canonical signaling pathway for the M2 receptor involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is central to the inhibitory effects of M2 receptor activation.
Caption: Canonical M2 muscarinic receptor signaling pathway.
Non-Canonical Signaling
Recent research suggests that M2 receptors can also engage in non-canonical signaling, potentially involving pathways such as the PI3K/Akt/mTORC1 axis. The antagonism of these pathways by this compound may contribute to its observed cognitive-enhancing effects.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are crucial for reproducibility and further research. The following outlines the methodologies from key publications.
Note: Access to the full text of the primary literature containing detailed experimental protocols was not available. The following are generalized representations based on typical methodologies in the field.
Radioligand Binding Assay (Generalized Protocol)
This protocol is a standard method for determining the binding affinity of a compound to its receptor.
Caption: Generalized workflow for a radioligand binding assay.
In Vivo Cognitive Performance Assessment (Generalized Protocol)
Animal models are essential for evaluating the physiological effects of a drug candidate. The Morris water maze is a common task to assess spatial learning and memory.
References
- 1. Post-Injury Administration of Galantamine Reduces Traumatic Brain Injury Pathology and Improves Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of this compound: a lipophilic and selective muscarinic M2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Bibn 99: A Technical Guide for Researchers
CAS Number: 145301-48-0
This technical guide provides an in-depth overview of Bibn 99, a selective M2 muscarinic acetylcholine (B1216132) receptor antagonist. Designed for researchers, scientists, and drug development professionals, this document details the compound's mechanism of action, summarizes key experimental data, and provides detailed protocols for relevant assays.
Core Compound Properties
| Property | Value | Reference |
| Chemical Name | 5,11-dihydro-8-chloro-11-[[4-[3-[(2,2-dimethyl-1-oxopentyl)ethylamino]propyl]-1-piperidinyl]acetyl]-6H-pyrido[2,3-b][1][2]benzodiazepin-6-one | [3] |
| CAS Number | 145301-48-0 | [3] |
| Mechanism of Action | Competitive, selective M2 muscarinic receptor antagonist | [3] |
| Key Characteristics | Lipophilic, crosses the blood-brain barrier | [3] |
Mechanism of Action and Signaling Pathway
This compound functions as a selective antagonist at the M2 muscarinic acetylcholine receptor. M2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gi/o proteins. Upon activation by acetylcholine, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate ion channels, such as activating inwardly rectifying potassium channels, which leads to hyperpolarization and reduced neuronal excitability.
By competitively blocking the binding of acetylcholine to M2 receptors, this compound prevents this signaling cascade. In the central nervous system, presynaptic M2 autoreceptors regulate the release of acetylcholine. Antagonism of these receptors by this compound leads to an increase in acetylcholine release in the synaptic cleft, which is thought to be the primary mechanism for its cognitive-enhancing effects.[4][5]
Quantitative Data: Receptor Binding Affinity
Radioligand binding studies have characterized the affinity of this compound for the five muscarinic receptor subtypes (M1-M5). The data, presented as pKi values (the negative logarithm of the inhibitory constant, Ki), demonstrate the compound's selectivity for the M2 receptor.
| Receptor Subtype | pKi |
| M1 | 5.97 / 6.17 |
| M2 | 7.52 / 7.57 |
| M3 | 6.11 / 6.04 |
| M4 | 6.76 |
| M5 | 5.84 |
| Data from Doods H, et al. (1993).[3] |
In Vivo Efficacy: Cognitive Enhancement
Studies in animal models have demonstrated the potential of this compound to improve cognitive function. In a rat model of traumatic brain injury, administration of this compound has been shown to ameliorate cognitive deficits as assessed by the Morris water maze task.[6] Similarly, in aged, cognitively impaired rats, this compound treatment improved spatial memory performance.
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptors
This protocol outlines the general procedure for determining the binding affinity of a compound like this compound to muscarinic receptors expressed in cell membranes.
Materials:
-
Cell membranes with expressed muscarinic receptors
-
Radioligand (e.g., [³H]-N-methylscopolamine)
-
This compound
-
Assay buffer
-
Glass fiber filters
-
Scintillation fluid
-
96-well filter plates
-
Vacuum manifold
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor and isolate the membrane fraction through centrifugation.
-
Competition Binding: In a 96-well filter plate, add a fixed concentration of the radioligand and varying concentrations of this compound to the membrane preparation.
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.[1][2]
Morris Water Maze for Cognitive Assessment in a Rat Model of Traumatic Brain Injury
The Morris water maze is a widely used behavioral task to assess spatial learning and memory in rodents.[7][8][9][10]
Apparatus:
-
A large circular pool (approximately 2 meters in diameter) filled with opaque water.
-
A small platform submerged just below the water surface.
-
A video tracking system to record the animal's swim path.
Procedure:
-
Habituation: Allow the rats to swim freely in the pool for a short period without the platform to acclimate them to the environment.
-
Acquisition Phase:
-
Place the hidden platform in one quadrant of the pool.
-
For several consecutive days, conduct multiple trials per day where each rat is placed in the pool from a different starting position and allowed to find the platform.
-
If the rat does not find the platform within a set time (e.g., 60-90 seconds), guide it to the platform.
-
Record the time (latency) and path length taken to reach the platform.
-
-
Probe Trial:
-
A day after the last acquisition trial, remove the platform from the pool.
-
Place the rat in the pool and allow it to swim for a fixed duration.
-
Record the time spent and the distance swum in the quadrant where the platform was previously located.
-
-
Data Analysis: Compare the escape latency, path length, and time spent in the target quadrant between the this compound-treated group and the vehicle-treated control group.
Conclusion
This compound is a potent and selective M2 muscarinic receptor antagonist with the ability to penetrate the blood-brain barrier. Its mechanism of action, involving the enhancement of acetylcholine release in the brain, has shown promise in preclinical models for improving cognitive function. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating the therapeutic potential of this compound and other M2 receptor antagonists.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of this compound: a lipophilic and selective muscarinic M2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are M2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. Long-term effects of BIBN-99, a selective muscarinic M2 receptor antagonist, on improving spatial memory performance in aged cognitively impaired rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cognitive evaluation of traumatically brain-injured rats using serial testing in the Morris water maze - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Applications of the Morris water maze in translational traumatic brain injury research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Morris water maze deficits in rats following traumatic brain injury: lateral controlled cortical impact - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Blood-Brain Barrier Permeability of BIBN 99
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIBN 99 is a lipophilic and selective muscarinic M2 receptor antagonist.[1][2] Its ability to penetrate the central nervous system (CNS) is a key characteristic, enabling its potential therapeutic effects on neurological and cognitive functions.[3][4][5] This technical guide provides a comprehensive overview of the blood-brain barrier (BBB) permeability of this compound, including available data, detailed experimental methodologies for assessing BBB penetration, and the relevant CNS signaling pathways.
Core Data Summary
Table 1: this compound Receptor Binding Affinity
| Receptor Subtype | pKi |
| m2/M2 | 7.52 / 7.57 |
| m4 | 6.76 |
| m1/M1 | 5.97 / 6.17 |
| m3/M3 | 6.11 / 6.04 |
| m5 | 5.84 |
| (Data sourced from radioligand binding studies)[2] |
Table 2: In Vitro Functional Antagonism
| Receptor | Selectivity vs. M2 |
| M1 (putative, rabbit vas deferens) | 11-fold lower affinity |
| M3 (guinea-pig trachea) | 25-fold lower affinity |
| (Data based on in vitro functional studies)[2] |
Experimental Protocols
Detailed experimental protocols for this compound's BBB permeability assessment are not explicitly published. However, based on standard methodologies in preclinical neuroscience, the following protocols represent the likely approaches used.
In Vivo Assessment of Blood-Brain Barrier Permeability in Rats
This protocol describes a common method for determining the brain-to-plasma concentration ratio of a compound.
1. Animal Preparation:
-
Adult male Sprague-Dawley or Wistar rats (250-350 g) are used.[1]
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Compound Administration:
-
This compound is dissolved in an appropriate vehicle (e.g., saline, DMSO).
-
The compound is administered via intravenous (IV) or intraperitoneal (IP) injection at a predetermined dose.
3. Sample Collection:
-
At various time points post-administration (e.g., 15, 30, 60, 120 minutes), animals are anesthetized.
-
Blood is collected via cardiac puncture into heparinized tubes.
-
Immediately following blood collection, the animals are transcardially perfused with ice-cold saline to remove blood from the brain tissue.
-
The brain is then excised, rinsed, and dissected into specific regions if required.
4. Sample Processing and Analysis:
-
Blood samples are centrifuged to separate plasma.
-
Brain tissue is homogenized in a suitable buffer.
-
Plasma and brain homogenate samples are processed for drug extraction, typically using liquid-liquid extraction or solid-phase extraction.
-
The concentration of this compound in the plasma and brain tissue is quantified using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
5. Data Analysis:
-
The brain-to-plasma concentration ratio (Kp) is calculated at each time point: Kp = C_brain / C_plasma, where C_brain is the concentration in the brain (ng/g) and C_plasma is the concentration in plasma (ng/mL).
-
The unbound brain-to-plasma ratio (Kp,uu) can also be determined by correcting for plasma protein binding and brain tissue binding.
Radioligand Binding Assay for Muscarinic M2 Receptor Affinity
This protocol outlines a standard procedure for determining the binding affinity of a compound to its target receptor.[6][7]
1. Membrane Preparation:
-
Brain tissue (e.g., cortex, hippocampus) from rats or a cell line expressing the human muscarinic M2 receptor is homogenized in ice-cold buffer.
-
The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in an assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard protein assay.
2. Competition Binding Assay:
-
A fixed concentration of a radiolabeled ligand with known high affinity for the M2 receptor (e.g., [³H]-N-methylscopolamine) is used.
-
Increasing concentrations of the unlabeled competitor compound (this compound) are added to the reaction tubes containing the membranes and the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of a known M2 antagonist (e.g., atropine).
-
The reaction is incubated to allow for binding to reach equilibrium.
3. Assay Termination and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioactivity.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Mandatory Visualizations
Signaling Pathway of Muscarinic M2 Receptor Antagonism in the CNS
Caption: CNS M2 Receptor Signaling Antagonism by this compound.
Experimental Workflow for In Vivo BBB Permeability Assessment
Caption: Workflow for In Vivo BBB Permeability Study.
Logical Relationship of this compound's Properties and Effects
Caption: Properties and Effects Cascade of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization of this compound: a lipophilic and selective muscarinic M2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Long-term effects of BIBN-99, a selective muscarinic M2 receptor antagonist, on improving spatial memory performance in aged cognitively impaired rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Post-injury administration of this compound, a selective muscarinic M2 receptor antagonist, improves cognitive performance following traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling "Bibn 99": A Case of Mistaken Identity in Drug Development
A comprehensive search for the research compound designated "Bibn 99" has yielded no matching results within scientific literature, clinical trial databases, or other publicly available resources. This suggests that "this compound" may be a typographical error or an internal, non-public designation for a research candidate.
The investigation did, however, reveal several similarly named investigational drugs developed by Biogen, prefixed with "BIIB." It is highly probable that the intended query pertained to one of these compounds. The following is a summary of the research applications for these potential alternative candidates:
Potential Candidates for "this compound"
-
BIIB080: An investigational drug for the treatment of Alzheimer's Disease. Research focuses on its safety and efficacy in slowing the progression of mild cognitive impairment and mild dementia associated with the disease.[1][2] Clinical studies are designed to assess different dosing regimens and long-term safety.[1][2] Biodistribution studies using radiolabeled BIIB080 are also underway to understand its distribution in the brain and spinal cord.[3]
-
BIIB091: A compound for which studies are being conducted to understand how different formulations (extended-release, gastro-retentive, and immediate-release) are processed by the body, both with and without food, in healthy participants.[4]
-
BIIB092: This compound was investigated in a Phase 2 clinical trial for its safety and tolerability in participants with early-stage Alzheimer's Disease.[5] However, the study was terminated due to a lack of efficacy.[5]
-
BIIB100: An orally administered drug candidate that was evaluated for its safety, tolerability, and pharmacokinetic profile in adults with Amyotrophic Lateral Sclerosis (ALS).[6]
Due to the ambiguity surrounding "this compound," it is not possible to provide a detailed technical guide with quantitative data, experimental protocols, and signaling pathway diagrams as requested. Should a more precise identifier for the compound of interest be available, a comprehensive report can be generated. Researchers, scientists, and drug development professionals are encouraged to verify internal project codes and public identifiers to ensure accurate information retrieval.
References
- 1. UCSF Alzheimer's Disease Trial → Learn About the Safety of BIIB080 Injections and Whether They Can Improve Symptoms of Participants With Mild Cognitive Impairment Due to Alzheimer's Disease (AD) or Mild AD Dementia Between 50 to 80 Years of Age [clinicaltrials.ucsf.edu]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. trial.medpath.com [trial.medpath.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. trial.medpath.com [trial.medpath.com]
The Impact of BIBN 99 on Acetylcholine Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of BIBN 99 on acetylcholine (B1216132) (ACh) release. This compound, a potent and selective M2 muscarinic acetylcholine receptor antagonist, has been a subject of significant research interest due to its potential therapeutic applications in conditions associated with cholinergic deficits. This document synthesizes key quantitative data, details the experimental protocols used in its evaluation, and visualizes the underlying mechanisms and workflows.
Core Mechanism of Action
This compound enhances the release of acetylcholine in the synaptic cleft by blocking presynaptic M2 muscarinic autoreceptors. These autoreceptors are part of a negative feedback loop; when activated by acetylcholine, they inhibit further release of the neurotransmitter. By antagonizing these receptors, this compound effectively removes this inhibitory brake, leading to a significant increase in synaptic acetylcholine concentrations. This mechanism is particularly relevant in the central nervous system, where it has been shown to improve cognitive functions in preclinical models of age-related memory impairment and traumatic brain injury.[1][2][3][4]
Signaling Pathway of this compound-Mediated Acetylcholine Release
The following diagram illustrates the signaling pathway through which this compound modulates acetylcholine release.
Caption: Mechanism of this compound action at a cholinergic synapse.
Quantitative Data on this compound
The following tables summarize the key quantitative data regarding the binding affinity of this compound and its in vivo effects on acetylcholine release.
Table 1: Binding Affinity of this compound for Muscarinic Receptor Subtypes
| Receptor Subtype | pKi Value |
| M1 | 5.97 / 6.17 |
| M2 | 7.52 / 7.57 |
| M3 | 6.11 / 6.04 |
| M4 | 6.76 |
| M5 | 5.84 |
Data from radioligand binding studies. pKi is the negative logarithm of the inhibitory constant (Ki), with higher values indicating stronger binding affinity.[1]
Table 2: In Vivo Effect of this compound on Hippocampal Acetylcholine Release in Rats
| Animal Model | Dose (s.c.) | Brain Region | % Increase in ACh Release |
| Age-Impaired | 0.5 mg/kg | Hippocampus (CA1) | 86.73% |
| Age-Unimpaired | 0.5 mg/kg | Hippocampus (CA1) | 27.60% |
This study highlights the dose-dependent reversal of impaired ACh release by this compound.[2] The increased efficacy in age-impaired animals is suggested to be related to a higher density of M2 autoreceptors in this population.[4][5]
Experimental Protocols
The primary method for quantifying the in vivo effects of this compound on acetylcholine release is microdialysis coupled with High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
In Vivo Microdialysis for Acetylcholine Measurement
This protocol outlines the key steps for measuring acetylcholine release in the brain of a freely moving rat.
-
Anesthesia: Anesthetize the subject animal (e.g., rat) using an appropriate anesthetic agent.
-
Stereotaxic Surgery: Secure the anesthetized animal in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.
-
Craniotomy: Based on stereotaxic coordinates for the target brain region (e.g., hippocampus), drill a small burr hole in the skull.
-
Cannula Implantation: Slowly lower a guide cannula to a position just above the target brain region.
-
Fixation: Secure the guide cannula to the skull using dental cement and anchor screws.
-
Recovery: Suture the incision, administer post-operative analgesics, and allow the animal to recover for a designated period (typically 3-7 days).[6][7]
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.
-
Perfusion: Connect the probe's inlet to a syringe pump and perfuse with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min). The aCSF should contain an acetylcholinesterase (AChE) inhibitor (e.g., neostigmine) to prevent the degradation of acetylcholine in the dialysate.[6][8]
-
Equilibration: Allow the system to equilibrate for at least 60-90 minutes before sample collection.
-
Baseline Collection: Collect several baseline dialysate samples (typically every 20-30 minutes) into refrigerated vials.
-
Drug Administration: Administer this compound via the desired route (e.g., subcutaneous injection).
-
Post-Administration Collection: Continue collecting dialysate samples for several hours to monitor the change in acetylcholine levels over time.[6]
Experimental Workflow for In Vivo Microdialysis
The following diagram outlines the general workflow for an in vivo microdialysis experiment to measure acetylcholine levels.
Caption: A stepwise workflow for in vivo microdialysis experiments.
III. Sample Analysis by HPLC-ECD
-
Sample Preparation: Thaw the collected microdialysate samples on ice.
-
Injection: Inject a small volume (e.g., 5-20 µL) of the sample or a standard solution into the HPLC system.
-
Separation: Separate acetylcholine and choline (B1196258) on an analytical column.
-
Enzymatic Reaction: The eluent from the column is passed through an immobilized enzyme reactor (IMER) containing acetylcholinesterase and choline oxidase. This two-step enzymatic reaction converts acetylcholine first to choline and then to hydrogen peroxide.[9][10]
-
Electrochemical Detection: The generated hydrogen peroxide is then detected by an electrochemical detector with a platinum electrode. The resulting electrical signal is proportional to the concentration of acetylcholine in the sample.[9][10][11]
-
Quantification: A calibration curve is generated using known concentrations of acetylcholine standards to quantify the amount of acetylcholine in the experimental samples.[7]
This comprehensive guide provides a detailed overview of the effects of this compound on acetylcholine release, supported by quantitative data and explicit experimental methodologies, to aid researchers and professionals in the field of neuropharmacology and drug development.
References
- 1. Characterization of this compound: a lipophilic and selective muscarinic M2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Long-term effects of BIBN-99, a selective muscarinic M2 receptor antagonist, on improving spatial memory performance in aged cognitively impaired rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jneurosci.org [jneurosci.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. jneurosci.org [jneurosci.org]
- 9. [Determination of acetylcholine and choline in microdialysates from rat brain by high performance liquid chromatography with electrochemical detection combined with a post-column immobilized enzyme reactor] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Choline and Acetylcholine - Antec Scientific [antecscientific.com]
- 11. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]
BIBN 99 and Cognitive Function: A Preclinical Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preclinical research on BIBN 99, a selective muscarinic M2 receptor antagonist, and its effects on cognitive function. All available data to date are derived from animal models, primarily in rats, and indicate a potential therapeutic role for this compound in improving cognitive deficits, particularly in the context of aging and traumatic brain injury. This document synthesizes the available quantitative data, details the experimental methodologies employed in key studies, and visualizes the proposed mechanism of action and experimental workflows. No human clinical trial data for this compound has been identified at the time of this publication.
Introduction
The cholinergic system plays a crucial role in cognitive processes, including learning and memory. Muscarinic acetylcholine (B1216132) receptors are key components of this system. This compound is a selective and competitive antagonist of the muscarinic M2 receptor subtype.[1] The M2 receptor acts as an autoreceptor on presynaptic cholinergic terminals, inhibiting the release of acetylcholine (ACh). By blocking these autoreceptors, this compound is hypothesized to increase the synaptic concentration of ACh, thereby enhancing cholinergic neurotransmission and improving cognitive function. Preclinical studies have explored this hypothesis in models of age-related cognitive decline and traumatic brain injury.
Mechanism of Action: M2 Receptor Antagonism
This compound's primary mechanism of action is the blockade of presynaptic muscarinic M2 autoreceptors. This antagonism disinhibits the cholinergic neuron, leading to an increased release of acetylcholine into the synaptic cleft. The elevated ACh levels can then act on postsynaptic muscarinic and nicotinic receptors, which are critical for neuronal excitability and synaptic plasticity, processes that underlie learning and memory.
Preclinical Efficacy in Cognitive Models
Age-Associated Cognitive Impairment
Studies in aged, cognitively impaired Long-Evans rats have demonstrated the potential of this compound to ameliorate spatial memory deficits. The primary behavioral paradigm used in these studies was the Morris water maze.
Table 1: Summary of this compound Effects on Cognitively Impaired Aged Rats
| Study Population | Intervention | Cognitive Assessment | Key Quantitative Findings | Reference |
| Aged (24-25 months) cognitively impaired Long-Evans rats | Single dose of this compound (0.25 mg/kg or 0.5 mg/kg, s.c.) | Morris Water Maze (Escape Latency) | At 0.25 mg/kg, the performance of impaired animals was restored to a level comparable to that of unimpaired rats. The effect was dose-dependent. | [2] |
| Aged cognitively impaired Long-Evans rats | This compound (0.5 mg/kg, s.c.) daily for 3 days | Morris Water Maze (Spatial Learning) | Significantly improved performance during the 3 days of treatment. Enhanced performance persisted for up to 24 days after treatment cessation. | [3] |
Traumatic Brain Injury (TBI)
This compound has also been investigated for its potential to improve cognitive outcomes following traumatic brain injury in rats.
Table 2: Summary of this compound Effects in a Rat Model of TBI
| Study Population | Intervention | Cognitive Assessment | Key Quantitative Findings | Reference |
| Rats with traumatic brain injury | This compound | Morris Water Maze | Improved cognitive performance. | [4] |
Experimental Protocols
Morris Water Maze: Assessment of Spatial Learning and Memory
The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents. The protocol generally involves the following steps:
Detailed Protocol for Aged Rat Studies:
-
Subjects: Aged (24-27 months) male Long-Evans rats were used.[5]
-
Apparatus: A circular tank with a diameter of 1.83 meters was filled with water made opaque with powdered milk, maintained at 27°C. A hidden escape platform was submerged below the water's surface.[5]
-
Procedure:
-
Acquisition Training: Rats received three trials per day for 12 consecutive days with a 60-second inter-trial interval. The starting position was varied for each trial. If the rat did not find the platform within 90 seconds, it was guided to it.[5]
-
Drug Administration: In the this compound studies, the drug was administered subcutaneously at doses of 0.25 mg/kg or 0.5 mg/kg.[2][3]
-
Probe Trials: To assess memory, the platform was removed, and the time the rat spent swimming in the quadrant where the platform was previously located was measured.[5]
-
In Vivo Microdialysis: Measurement of Acetylcholine Release
This technique is used to measure the levels of neurotransmitters, such as acetylcholine, in the brains of freely moving animals.
Key Findings from Microdialysis Studies:
-
In aged, cognitively impaired rats, administration of this compound led to a dose-dependent increase in hippocampal acetylcholine release.[6] This effect is consistent with the blockade of M2 autoreceptors.
Discussion and Future Directions
The preclinical evidence strongly suggests that this compound, through its selective antagonism of muscarinic M2 receptors, can enhance cognitive function in animal models of aging and traumatic brain injury. The mechanism of action, involving the disinhibition of acetylcholine release, is well-supported by the available data.
However, a critical gap in the literature is the absence of any reported clinical trials in humans. Therefore, the translational potential of this compound remains to be determined. Future research should focus on:
-
Clinical Trials: Well-designed clinical trials are necessary to evaluate the safety, tolerability, and efficacy of this compound in human populations with cognitive impairments, such as those with Alzheimer's disease or a history of TBI.
-
Biomarker Studies: Further preclinical and clinical studies should incorporate a broader range of biomarkers to better understand the downstream effects of M2 receptor antagonism on synaptic plasticity and neuronal function.
-
Chronic Dosing Studies: More extensive long-term preclinical studies are needed to assess the sustained efficacy and potential for tachyphylaxis with chronic this compound administration.
Conclusion
This compound is a promising preclinical candidate for the enhancement of cognitive function. Its selective mechanism of action offers a targeted approach to augmenting cholinergic neurotransmission. While the existing animal data are encouraging, the lack of human studies necessitates a cautious outlook on its therapeutic potential. The data and protocols summarized in this guide are intended to provide a solid foundation for researchers and drug development professionals interested in advancing the study of muscarinic M2 receptor antagonists for cognitive disorders.
References
- 1. Muscarinic Receptor Occupancy and Cognitive Impairment: A PET Study with [11C](+)3-MPB and Scopolamine in Conscious Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential effects of m1 and m2 receptor antagonists in perirhinal cortex on visual recognition memory in monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alterations in Cholinergic Pathways and Therapeutic Strategies Targeting Cholinergic System after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
In-Depth Technical Guide: Lipophilic Properties of Bibn 99
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the lipophilic properties of Bibn 99, a selective and potent muscarinic M2 receptor antagonist. Understanding the lipophilicity of a compound is critical in drug development, as it significantly influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to cross the blood-brain barrier (BBB).
Core Physicochemical and Lipophilic Data
This compound is recognized as a lipophilic compound, a characteristic that is essential for its ability to penetrate the central nervous system.[1] The key physicochemical and lipophilic parameters of this compound are summarized in the table below.
| Property | Value | Source |
| Chemical Name | 5,11-dihydro-8-chloro-11-[[4-[3-[(2,2-dimethyl-1-oxopentyl)ethylamino]propyl]-1-piperidinyl]acetyl]-6H-pyrido[2,3-b][1][2]benzodiazepin-6-one | [1] |
| Molecular Formula | C31H42ClN5O3 | MedChemExpress |
| Molecular Weight | 568.15 g/mol | MedChemExpress |
| Calculated logP | 4.85 | Molinspiration |
Lipophilicity and Blood-Brain Barrier Permeability
The lipophilicity of a drug is a key determinant of its ability to cross the blood-brain barrier. The relationship is often complex, but a moderate degree of lipophilicity is generally required for passive diffusion across the lipid-rich endothelial cells of the BBB. This compound's lipophilic nature is consistent with its observed central nervous system activity.[1]
Experimental Protocol for logP Determination: Shake-Flask Method
The octanol-water partition coefficient (logP) is the most common measure of a compound's lipophilicity. The shake-flask method is a traditional and widely accepted technique for its experimental determination.
Materials and Reagents
-
This compound
-
n-Octanol (reagent grade, pre-saturated with water)
-
Water (high purity, pre-saturated with n-octanol)
-
Phosphate buffered saline (PBS) at pH 7.4 (optional, for logD determination)
-
Glassware: separatory funnels or screw-cap test tubes
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure
-
Preparation of Solvents: Pre-saturate the n-octanol with water and the water with n-octanol by mixing them vigorously and allowing the phases to separate for at least 24 hours. This ensures that the two phases are in equilibrium before the experiment.
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From this, prepare a working solution in the aqueous phase at a known concentration.
-
Partitioning:
-
Add equal volumes of the pre-saturated n-octanol and the this compound aqueous solution to a separatory funnel or test tube.
-
Securely cap the vessel and shake it vigorously for a predetermined amount of time (e.g., 1-2 hours) to allow for the partitioning of this compound between the two phases.
-
-
Phase Separation:
-
Allow the mixture to stand undisturbed until the two phases have clearly separated.
-
To ensure complete separation, centrifugation can be employed.
-
-
Quantification:
-
Carefully collect samples from both the aqueous and the n-octanol phases.
-
Determine the concentration of this compound in each phase using a suitable analytical method. A calibration curve should be prepared to ensure accurate quantification.
-
-
Calculation of logP: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
P = [this compound]octanol / [this compound]aqueous
logP = log10(P)
Signaling Pathway Context
This compound acts as a competitive antagonist at muscarinic M2 receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by acetylcholine, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). By blocking this interaction, this compound prevents the downstream effects of M2 receptor activation.
References
Navigating the CGRP Pathway: A Technical Guide to BIBN 4096 (Olcegepant) for Neuroscience Research
A Note on Nomenclature: Initial query for "BIBN 99" has been redirected to BIBN 4096 (Olcegepant) . Scientific literature overwhelmingly identifies this compound as a selective muscarinic M2 receptor antagonist, a compound with a distinct mechanism of action. It is highly probable that the intended compound of interest for neuroscience research, particularly in the context of migraine and neuropeptides, is BIBN 4096, a potent and selective antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor. This guide will focus exclusively on BIBN 4096 (Olcegepant).
Executive Summary
BIBN 4096, scientifically known as Olcegepant (B1677202), is a first-in-class, selective, non-peptide small molecule antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor.[1][2] Its development marked a pivotal moment in neuroscience research, particularly in the study of migraine pathophysiology, by validating the CGRP receptor as a viable therapeutic target.[3][4] Olcegepant competitively binds to the CGRP receptor, effectively blocking the potent vasodilatory and nociceptive signaling actions of CGRP, which are considered key drivers in the onset of migraine attacks.[5][6] This technical guide provides an in-depth overview of Olcegepant, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and clinical findings, intended for researchers, scientists, and professionals in drug development.
Core Quantitative Data
The pharmacological profile of Olcegepant is defined by its high affinity and potency at the human CGRP receptor. The following tables summarize key quantitative data from in vitro studies.
Table 1: Binding Affinity of Olcegepant
| Parameter | Species | Cell Line/Tissue | Radioligand | Value | Reference |
| Ki | Human | SK-N-MC cells | [¹²⁵I]hCGRP | 14.4 ± 6.3 pM | [7] |
| pKi | Human | SK-N-MC cells | [¹²⁵I]adrenomedullin | 10.85 | [8] |
| pKi | Human | Recombinant CLR/RAMP1 | [³H]telcagepant | 10.5 | [8] |
Table 2: Functional Antagonism of Olcegepant
| Parameter | Species | Assay Type | Cell Line | Value | Reference |
| IC₅₀ | Human | CGRP-stimulated cAMP production | SK-N-MC cells | 0.03 nM | [2][7] |
| pIC₅₀ | Human | CGRP-mediated cAMP production | Cloned CLR/RAMP1 in E10 cells | 10 | [8] |
Mechanism of Action and Signaling Pathway
Olcegepant functions as a competitive antagonist at the CGRP receptor.[7] The CGRP receptor is a heterodimer composed of the Calcitonin Receptor-Like Receptor (CLR), a G protein-coupled receptor, and Receptor Activity-Modifying Protein 1 (RAMP1).[9] CGRP, released from trigeminal nerve endings, binds to this receptor complex, initiating a signaling cascade primarily through the Gs alpha subunit, leading to adenylyl cyclase activation and increased intracellular cyclic adenosine (B11128) monophosphate (cAMP).[9][10] This signaling results in vasodilation of cranial blood vessels and contributes to neurogenic inflammation and pain transmission, hallmark features of migraine.[5][11] Olcegepant competitively blocks the binding of CGRP to the receptor, thereby inhibiting this cascade.[6]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of CGRP receptor antagonists like Olcegepant. Below are representative protocols for key in vitro assays.
Radioligand Competition Binding Assay
This assay quantifies the affinity of Olcegepant for the CGRP receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of Olcegepant at the human CGRP receptor.
Materials:
-
Cell Membranes: Membranes prepared from human neuroblastoma SK-N-MC cells, which endogenously express the CGRP receptor.
-
Radioligand: [¹²⁵I]-hCGRP (human Calcitonin Gene-Related Peptide).
-
Incubation Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[2]
-
Test Compound: Olcegepant (BIBN 4096) at various concentrations.
-
Non-specific Binding Control: 1 µM unlabeled CGRP.[2]
-
Apparatus: 96-well plates, cell harvester, gamma counter.
Protocol:
-
Preparation: Dilute SK-N-MC cell membrane homogenates in ice-cold incubation buffer.
-
Assay Setup: In a 96-well plate, add in sequence:
-
150 µL of the membrane suspension.
-
50 µL of Olcegepant at various concentrations (e.g., 10⁻¹² to 10⁻⁶ M) or buffer (for total binding) or 1 µM CGRP (for non-specific binding).
-
50 µL of [¹²⁵I]-hCGRP (final concentration ~50 pM).[2]
-
-
Incubation: Incubate the plate for 180 minutes at room temperature with gentle agitation.[2]
-
Termination: Terminate the binding reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Quantification: Measure the protein-bound radioactivity on the filters using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (concentration of Olcegepant that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of Olcegepant to inhibit the functional response (cAMP production) of cells to CGRP stimulation.
Objective: To determine the functional potency (IC₅₀) of Olcegepant.
Materials:
-
Cells: CHO-K1 or COS-7 cells transiently transfected to express the human CLR and RAMP1.[12][13]
-
Agonist: Human α-CGRP.
-
Antagonist: Olcegepant (BIBN 4096).
-
Stimulation Buffer: HBSS containing 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).[12]
-
cAMP Detection Kit: e.g., LANCE cAMP detection kit or similar immunoassay.[13]
Protocol:
-
Cell Culture: Seed transfected cells into 96-well plates and culture for 24-48 hours.
-
Pre-incubation: Wash cells and pre-incubate with varying concentrations of Olcegepant in stimulation buffer for 15-30 minutes at room temperature.
-
Stimulation: Add CGRP at a concentration that elicits a submaximal response (e.g., EC₈₀) to all wells except the negative control.
-
Incubation: Incubate for 30 minutes at room temperature.[13]
-
Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration according to the detection kit manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log concentration of Olcegepant. Use non-linear regression to determine the IC₅₀ value, representing the concentration of Olcegepant that inhibits 50% of the CGRP-stimulated cAMP response.
Preclinical and Clinical Overview
Preclinical In Vivo Models
Olcegepant has demonstrated efficacy in various animal models relevant to migraine pathophysiology.
-
Neurogenic Vasodilation: In marmoset monkeys, intravenous Olcegepant (1-30 µg/kg) dose-dependently inhibited the increase in facial blood flow caused by trigeminal ganglion stimulation, a model of CGRP-mediated vasodilation.
-
Nociceptive Transmission: In rats, pre-treatment with Olcegepant (900 µg/kg) significantly inhibited the capsaicin-induced expression of Fos, a marker of neuronal activation, in the spinal trigeminal nucleus.[7] This suggests Olcegepant can block central pain signaling pathways at the level of second-order neurons.
Clinical Trials
Olcegepant's development primarily focused on an intravenous formulation for the acute treatment of migraine.
-
Phase II Efficacy: A randomized, placebo-controlled Phase II trial demonstrated significant efficacy. At a 2.5mg intravenous dose, 66% of migraine patients experienced pain relief at 2 hours, compared to 27% in the placebo group (P=0.001).[3][6]
-
Secondary Endpoints: The trial also showed superiority over placebo in endpoints such as the rate of being pain-free at two hours, sustained response over 24 hours, and reduction in associated symptoms like nausea and photophobia.[3][6]
-
Tolerability: Olcegepant was generally well-tolerated. The most common adverse event was mild, transient paresthesia.[3] Importantly, no adverse cardiovascular effects were reported, distinguishing it from triptans which can have vasoconstrictive properties.[1][6]
-
Development Status: Despite its proven efficacy, the clinical development of Olcegepant was discontinued, largely due to its poor oral bioavailability, which limited its utility as a convenient, self-administered migraine therapy.[4]
Conclusion
BIBN 4096 (Olcegepant) remains a landmark compound in neuroscience and pharmacology. It was the first small molecule CGRP receptor antagonist to demonstrate clinical proof-of-concept for the acute treatment of migraine, directly leading to the development of a new class of therapeutics (the "gepants"). While its own development was halted due to formulation challenges, the data generated from its study provided the foundational evidence for the critical role of the CGRP pathway in migraine. For researchers, Olcegepant serves as a vital tool compound for investigating CGRP signaling and as a benchmark for the development of novel antagonists with improved pharmacokinetic properties. The protocols and data presented in this guide offer a comprehensive resource for professionals engaged in this promising area of neuroscience research.
References
- 1. Olcegepant, a non-peptide CGRP1 antagonist for migraine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Olcegepant - Novel Therapy for Acute Migraine - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Olcegepant | C38H47Br2N9O5 | CID 6918509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Therapeutic effects and safety of olcegepant and telcagepant for migraine: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. olcegepant | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. academic.oup.com [academic.oup.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. CGRP receptor antagonist activity of olcegepant depends on the signalling pathway measured - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BIBN 99 in Rat Models of Cognitive Impairment
Audience: Researchers, scientists, and drug development professionals.
Introduction
BIBN 99 is a selective and competitive antagonist of the muscarinic M2 receptor that has demonstrated the ability to cross the blood-brain barrier.[1] Preclinical studies in rat models have shown its potential to improve cognitive performance, particularly in the contexts of traumatic brain injury (TBI) and age-related cognitive decline.[2][3] These application notes provide detailed experimental protocols for utilizing this compound in rats to investigate its effects on cognitive function. The protocols are based on established methodologies from peer-reviewed studies to ensure reproducibility and scientific rigor.
Mechanism of Action
This compound functions by blocking presynaptic M2 autoreceptors on cholinergic neurons. These M2 receptors are G-protein coupled receptors (GPCRs) linked to an inhibitory G-protein (Gi). Activation of these autoreceptors by acetylcholine (B1216132) (ACh) normally leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and a subsequent reduction in further ACh release. By antagonizing these M2 autoreceptors, this compound disinhibits the cholinergic neuron, leading to an increase in the synaptic release of acetylcholine.[4] This enhanced cholinergic transmission in brain regions critical for cognition, such as the hippocampus, is believed to underlie the cognitive-enhancing effects of this compound.[4][5]
Signaling Pathway
The enhanced release of acetylcholine due to M2 receptor blockade by this compound leads to the activation of postsynaptic muscarinic (primarily M1) and nicotinic receptors on hippocampal neurons. This activation triggers downstream signaling cascades that are crucial for synaptic plasticity and memory formation. Key events include the activation of phospholipase C (PLC) by M1 receptors, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The increased intracellular Ca2+ and PKC activation, along with signaling through nicotinic receptors, can modulate the activity of NMDA and AMPA receptors, key players in long-term potentiation (LTP) and memory consolidation.[2][6][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Muscarinic acetylcholine receptor-dependent and NMDA receptor-dependent LTP and LTD share the common AMPAR trafficking pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-term effects of BIBN-99, a selective muscarinic M2 receptor antagonist, on improving spatial memory performance in aged cognitively impaired rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetylcholine in the hippocampus: problems and achievements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholinergic modulation of the hippocampal region and memory function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotine and a positive allosteric modulator of m1 muscarinic receptor increase NMDA/AMPA ratio in the hippocampus and medial prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Cholinergic System Modulates Memory and Hippocampal Plasticity via Its Interactions with Non-Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of BIBN 99 and BIBN 4096
This document provides detailed application notes and protocols for the in vivo administration of two distinct research compounds: BIBN 99, a muscarinic M2 receptor antagonist, and BIBN 4096 BS, a CGRP receptor antagonist. It is crucial to differentiate between these two molecules to ensure correct experimental design and interpretation of results.
Part 1: this compound (Muscarinic M2 Receptor Antagonist)
This compound is a selective and lipophilic antagonist of the muscarinic M2 receptor.[1][2] Its ability to cross the blood-brain barrier allows for the investigation of its effects on the central nervous system.[2] In vivo studies have primarily focused on its potential to improve cognitive function.[1][3]
Data Presentation: In Vivo Administration of this compound
| Parameter | Details | Species | Efficacy/Endpoint | Reference |
| Administration Route | Subcutaneous (s.c.) | Rat (Aged, cognitively impaired) | Improved spatial memory performance in the Morris water maze. | [3] |
| Dosage | 0.5 mg/kg | Rat (Aged, cognitively impaired) | Significantly improved performance in the Morris water maze task. | [3] |
| Frequency | Daily for 3 successive days | Rat (Aged, cognitively impaired) | Enhanced performance observed during the 3 days of treatment. | [3] |
Experimental Protocols
Protocol 1: Assessment of this compound on Spatial Memory in Aged Rats using the Morris Water Maze
This protocol is based on a study investigating the long-term effects of this compound on spatial memory performance in aged, cognitively impaired rats.[3]
1. Animal Model:
-
Aged Long-Evans rats are used.
-
Animals are first screened for spatial memory deficits using the Morris water maze task to identify an "aged-impaired" (AI) cohort.
2. Drug Preparation and Administration:
-
This compound is prepared for subcutaneous injection at a concentration that allows for the administration of 0.5 mg/kg body weight.
-
The vehicle used in the control group should be specified (e.g., saline).
-
AI rats are administered this compound (0.5 mg/kg, s.c.) or vehicle once daily for three consecutive days.
3. Experimental Procedure (Morris Water Maze):
-
The Morris water maze consists of a circular pool filled with opaque water, with a hidden platform submerged just below the surface.
-
During the three days of drug treatment, rats receive training in the water maze. This typically involves multiple trials per day where the rat is released from different starting positions and must find the hidden platform.
-
Escape latency (time to find the platform) and path length are recorded.
-
To assess long-term effects, water maze performance is re-evaluated at several time points after the cessation of treatment (e.g., on days 10, 17, and 24).
4. Data Analysis:
-
Statistical analysis (e.g., ANOVA) is used to compare the performance of the this compound-treated group with the vehicle-treated group.
-
A significant reduction in escape latency and path length in the treated group indicates improved spatial learning and memory.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound action.
Caption: Workflow for spatial memory assessment.
Part 2: BIBN 4096 BS (CGRP Receptor Antagonist)
BIBN 4096 BS is the first selective, small-molecule calcitonin gene-related peptide (CGRP) receptor antagonist developed for potential therapeutic applications such as the treatment of migraine.[4][5][6] In vivo studies have demonstrated its efficacy in blocking CGRP-mediated effects in various animal models and in humans.
Data Presentation: In Vivo Administration of BIBN 4096 BS
Table 1: Intravenous Administration
| Parameter | Details | Species | Efficacy/Endpoint | Reference |
| Administration Route | Intravenous (i.v.) | Marmoset Monkey | Inhibition of CGRP-induced increase in facial blood flow. | [4] |
| Dosage | 1 - 30 µg/kg | Marmoset Monkey | Dose-dependent inhibition; ~3 µg/kg for 50% inhibition, almost complete blockade at 30 µg/kg. | [4] |
| Administration Route | Intravenous (i.v.) | Human (healthy volunteers) | Assessment of safety, tolerability, and pharmacokinetics. | [5] |
| Dosage | 0.1 - 10 mg (single rising doses) | Human (healthy volunteers) | Generally well-tolerated; terminal half-life of ~2.5 hours. | [5] |
| Administration Route | Intravenous (i.v.) | Rat | Suppression of K+-induced delayed activation of meningeal afferents. | [7] |
| Dosage | 333 µg/kg | Rat | Antagonized CGRP signaling in the context of meningeal nociception. | [7] |
Table 2: Local Administration
| Parameter | Details | Species | Efficacy/Endpoint | Reference |
| Administration Route | Local | Mouse | Inhibition of CGRP-induced potentiation of microvascular permeability. | [8] |
| Dosage | Not specified in snippet | Mouse | Selective antagonism of CGRP and adrenomedullin (B612762) responses. | [8] |
Experimental Protocols
Protocol 2: Evaluation of BIBN 4096 BS on Neurogenic Vasodilation in Marmoset Monkeys
This protocol is based on a study that investigated the in vivo efficacy of BIBN 4096 BS in a primate model.[4]
1. Animal Model:
-
Marmoset monkeys are used due to the higher affinity of BIBN 4096 BS for primate CGRP receptors compared to rodent receptors.[4]
-
Animals are anesthetized for the duration of the experiment.
2. Experimental Setup:
-
The trigeminal ganglion is stimulated to induce the release of CGRP, which in turn causes vasodilation and an increase in facial blood flow.
-
Facial blood flow is measured using techniques such as laser Doppler flowmetry.
3. Drug Administration:
-
BIBN 4096 BS is administered intravenously (i.v.).
-
A dose-response relationship is established by administering increasing doses of the compound (e.g., 1, 3, 10, 30 µg/kg).
4. Procedure:
-
A baseline measurement of facial blood flow is recorded.
-
The trigeminal ganglion is stimulated, and the resulting increase in blood flow is measured.
-
BIBN 4096 BS is administered i.v. at a specific dose.
-
After drug administration, the trigeminal ganglion is stimulated again, and the change in facial blood flow is recorded.
-
The inhibitory effect of BIBN 4096 BS is calculated as the percentage reduction in the vasodilation response.
5. Data Analysis:
-
The area under the curve for the increase in blood flow is used to quantify the effects of BIBN 4096 BS.[4]
-
A dose-response curve is generated to determine the dose required for 50% inhibition (ID50).
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of BIBN 4096 BS action.
Caption: Workflow for vasodilation assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of this compound: a lipophilic and selective muscarinic M2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term effects of BIBN-99, a selective muscarinic M2 receptor antagonist, on improving spatial memory performance in aged cognitively impaired rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological profile of BIBN4096BS, the first selective small molecule CGRP antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety, tolerability and pharmacokinetics of BIBN 4096 BS, the first selective small molecule calcitonin gene-related peptide receptor antagonist, following single intravenous administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. The CGRP receptor antagonist BIBN4096 inhibits prolonged meningeal afferent activation evoked by brief local K+ stimulation but not cortical spreading depression-induced afferent sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The calcitonin gene-related peptide (CGRP) receptor antagonist BIBN4096BS blocks CGRP and adrenomedullin vasoactive responses in the microvasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bremelanotide (formerly Bibn 99) in Cognitive Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Bremelanotide (B69708), a melanocortin receptor agonist, in cognitive studies. This document includes summaries of quantitative data, detailed experimental protocols for key behavioral assays, and visualizations of the relevant signaling pathways and experimental workflows. While initial inquiries may refer to "Bibn 99," the current scientific literature and research focus on Bremelanotide for neurological applications.
Introduction
Bremelanotide is a synthetic analog of the neuropeptide alpha-melanocyte-stimulating hormone (α-MSH). It is a potent agonist of melanocortin receptors, primarily the melanocortin-4 receptor (MC4R) and to a lesser extent, the melanocortin-3 receptor (MC3R).[1] While clinically approved for the treatment of hypoactive sexual desire disorder (HSDD), emerging preclinical evidence suggests its therapeutic potential extends to cognitive enhancement and neuroprotection.[1] The melanocortin system is increasingly recognized for its role in learning, memory, and neuronal survival, making Bremelanotide a compound of interest for cognitive research.[1]
Mechanism of Action
Bremelanotide exerts its effects by binding to and activating MC3 and MC4 receptors, which are G-protein coupled receptors.[1] The activation of these receptors, particularly MC4R, initiates a cascade of intracellular signaling events. This process primarily involves the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in cyclic AMP (cAMP).[1] This, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein). This phosphorylation ultimately influences gene expression related to synaptic plasticity and cell survival. Furthermore, MC4R activation can modulate the release of neurotransmitters like dopamine (B1211576) in specific brain circuits, which is crucial for various cognitive processes.[1][2][3]
Signaling Pathway of Bremelanotide
Data Presentation
Table 1: Summary of Preclinical Studies of Melanocortin Agonists in Cognitive Models
| Study Focus | Animal Model | Treatment | Dosage | Key Cognitive Outcome | Result |
| Alzheimer's Disease | 5XFAD & 3xTg Mice | NDP-α-MSH (an α-MSH analog) | Not specified | Improved spatial learning and memory (Morris Water Maze) | Statistically significant improvement in cognitive abilities.[1] |
| Alzheimer's Disease | Tg2576 Mice | NDP-α-MSH | Not specified | Improved cognitive functions | Statistically significant improvement.[1] |
| Diet-Induced Cognitive Impairment | Zebrafish (Danio rerio) | Melanotan II (MT-II) | Not specified | Restored recognition memory (Y-Maze & One-Trial Memory Test) | Statistically significant restoration of cognitive abilities.[1] |
| Spatial Memory | Aged, cognitively impaired Long-Evans rats | BIBN-99 (Selective muscarinic M2 receptor antagonist) | 0.5 mg/kg, s.c. | Improved spatial memory performance (Morris Water Maze) | Statistically significant improvement. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of Bremelanotide and other melanocortin agonists for cognitive enhancement.
Protocol 1: Assessing Cognitive Enhancement in a Mouse Model of Alzheimer's Disease
This protocol is based on methodologies used in studies investigating the effects of melanocortin agonists on cognitive function in transgenic mouse models of Alzheimer's disease.[1]
1. Animal Model:
-
Utilize established transgenic mouse models of Alzheimer's disease, such as 5XFAD or Tg2576, which exhibit age-dependent cognitive decline and neuropathology.
-
Age-matched wild-type littermates should serve as controls.
2. Drug Administration:
-
Prepare Bremelanotide in a sterile vehicle (e.g., saline).
-
Administer subcutaneously at desired doses (e.g., 0.1, 0.3, 1 mg/kg) daily for a period of 4 to 8 weeks.
-
The control group should receive vehicle injections.
3. Behavioral Testing (Morris Water Maze):
-
Acquisition Phase: For 5 consecutive days, train mice to find a hidden platform in a circular pool of opaque water. Record the escape latency and path length.[1]
-
Probe Trial: On day 6, remove the platform and allow the mouse to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.[1]
4. Neurochemical and Histological Analysis:
-
Following behavioral testing, perfuse the animals and collect brain tissue.
-
Analyze brain tissue for:
-
Aβ plaque load
-
Neuroinflammation markers
-
Synaptic protein levels
-
Experimental Workflow: Alzheimer's Disease Mouse Model
Protocol 2: Y-Maze Test for Spatial Working Memory
The Y-maze test is used to assess spatial working memory by measuring spontaneous alternation.
1. Apparatus:
-
A Y-shaped maze with three identical arms.
2. Procedure:
-
Place the animal at the end of one arm and allow it to freely explore the maze for a set period (e.g., 8 minutes).
-
Record the sequence of arm entries.
-
An alternation is defined as entries into all three arms on consecutive choices.
-
Calculate the percentage of spontaneous alternation.
Protocol 3: Novel Object Recognition (NOR) Test
The NOR test assesses recognition memory.
1. Apparatus:
-
An open-field arena.
-
A set of identical objects and a novel object.
2. Procedure:
-
Habituation: Allow the animal to explore the empty arena.
-
Familiarization: Place the animal in the arena with two identical objects and record the time spent exploring each object.
-
Test: After a retention interval, replace one of the familiar objects with a novel object. Record the time spent exploring the familiar and novel objects.
-
A preference for the novel object indicates recognition memory.
Protocol 4: Passive Avoidance Test
This test evaluates fear-motivated memory.
1. Apparatus:
-
A two-chambered box with a light and a dark compartment, with a grid floor in the dark compartment connected to a shock generator.
2. Procedure:
-
Training: Place the animal in the light compartment. When it enters the dark compartment, deliver a mild foot shock.
-
Testing: After a retention interval (e.g., 24 hours), place the animal back in the light compartment and measure the latency to enter the dark compartment.
-
Longer latencies indicate better memory of the aversive experience.
References
Application Notes and Protocols for BIBN 99 in Animal Studies
A NOTE ON COMPOUND NOMENCLATURE: Initial research suggests a potential ambiguity in the compound name "Bibn 99". Scientific literature predominantly refers to This compound as a selective muscarinic M2 receptor antagonist. However, a similarly named compound, BIBN4096BS (also known as Olcegepant), is a potent CGRP receptor antagonist. This document focuses on This compound, the muscarinic M2 receptor antagonist . If your interest lies in the CGRP antagonist, please refine your search to "BIBN4096BS" or "Olcegepant".
Introduction
This compound is a selective and competitive antagonist of the muscarinic M2 acetylcholine (B1216132) receptor.[1][2] It is characterized as a lipophilic compound capable of crossing the blood-brain barrier, which allows for its activity within the central nervous system.[2] Research has indicated that this compound can enhance cognitive performance, particularly in the context of spatial memory, as demonstrated in animal models of cognitive impairment.[1][3] Its mechanism of action involves blocking the inhibitory effects of acetylcholine on M2 receptors, which can lead to an increase in acetylcholine release in certain brain regions, a process thought to be beneficial for cognitive function.
Mechanism of Action: Muscarinic M2 Receptor Antagonism
Muscarinic M2 receptors are G-protein coupled receptors that are predominantly found in the heart and on presynaptic neurons in the central and peripheral nervous systems. In the central nervous system, presynaptic M2 autoreceptors play a crucial role in a negative feedback loop that inhibits the release of acetylcholine (ACh).
By acting as a competitive antagonist at these M2 autoreceptors, this compound blocks the binding of ACh. This action disinhibits the neuron, leading to an increased release of ACh into the synapse. The elevated levels of synaptic ACh can then act on other postsynaptic muscarinic (e.g., M1) and nicotinic receptors, which are known to be involved in learning and memory processes.
Data Presentation
In Vitro Receptor Binding Affinity of this compound
| Receptor Subtype | pKi Value |
| m1/M1 | 5.97/6.17 |
| m2/M2 | 7.52/7.57 |
| m3/M3 | 6.11/6.04 |
| m4 | 6.76 |
| m5 | 5.84 |
| Data sourced from radioligand binding studies.[2] |
In Vivo Efficacy of this compound in Aged Cognitively Impaired Rats
| Treatment Group | Dosage (s.c.) | Outcome in Morris Water Maze Task |
| Aged-Impaired (AI) | 0.5 mg/kg | Significantly improved performance during the 3 days of treatment. |
| AI (Post-Treatment) | N/A | Enhanced performance persisted on days 10, 17, and 24. |
| Data from a study on aged Long-Evans rats with spatial memory deficits.[3] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Objective: To prepare a sterile solution of this compound for subcutaneous injection in animal models.
Materials:
-
This compound powder
-
Sterile saline solution (0.9% NaCl)
-
Dimethyl sulfoxide (B87167) (DMSO), if required for solubility
-
Sterile vials
-
Syringes and needles (appropriate gauge for subcutaneous injection)
-
Vortex mixer
-
pH meter and sterile solutions for pH adjustment (e.g., HCl, NaOH) if necessary
-
Sterile filters (0.22 µm)
Protocol:
-
Determine the required concentration: Based on the desired dosage (e.g., 0.5 mg/kg) and the average weight of the animals, calculate the total volume and concentration of the this compound solution needed.
-
Solubilization:
-
Accurately weigh the required amount of this compound powder.
-
If this compound is not readily soluble in saline, first dissolve it in a minimal amount of a suitable solvent like DMSO.
-
Gradually add the sterile saline to the dissolved compound while vortexing to ensure complete dissolution. The final concentration of the co-solvent should be kept to a minimum and be consistent across all treatment groups, including the vehicle control.
-
-
pH Adjustment (if necessary): Check the pH of the final solution. If it is outside the physiological range (pH 7.2-7.4), adjust it using sterile, dilute HCl or NaOH.
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter into a sterile vial.
-
Storage: Store the prepared solution according to the manufacturer's recommendations, typically at 2-8°C for short-term storage or frozen for long-term storage. Protect from light if the compound is light-sensitive.
-
Vehicle Control: Prepare a vehicle control solution containing the same concentrations of any co-solvents (e.g., DMSO) and with the same final pH as the drug solution.
Animal Study Protocol: Assessment of Cognitive Enhancement in Aged Rats
Objective: To evaluate the effect of this compound on spatial learning and memory in aged, cognitively impaired rats using the Morris water maze task.
Animal Model: Aged Long-Evans rats.
Experimental Design:
-
Animal Acclimation: House the rats in a controlled environment (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week before the start of the experiment.
-
Cognitive Screening (Morris Water Maze):
-
Screen the aged rats in the Morris water maze to identify individuals with spatial memory deficits (aged-impaired, AI).
-
The task involves the rats learning the location of a hidden platform in a pool of opaque water over several trials.
-
-
Group Allocation: Randomly assign the identified AI rats to one of two groups:
-
Vehicle Group: Receives subcutaneous injections of the vehicle solution.
-
This compound Group: Receives subcutaneous injections of this compound (e.g., 0.5 mg/kg).
-
-
Dosing and Behavioral Testing:
-
Administer this compound or vehicle subcutaneously once daily for a specified period (e.g., 3 consecutive days).[3]
-
Conduct Morris water maze training sessions each day, typically 30 minutes after the injection.
-
Record parameters such as escape latency (time to find the platform) and path length.
-
-
Post-Treatment Assessment: To assess the long-term effects, continue testing in the water maze at specified intervals after the cessation of treatment (e.g., on days 10, 17, and 24) without any further injections.[3]
-
Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to compare the performance between the this compound-treated group and the vehicle-treated group.
Ethical Considerations
All animal experiments should be conducted in accordance with the guidelines and regulations of the local Institutional Animal Care and Use Committee (IACUC) or equivalent ethical review board. Efforts should be made to minimize animal suffering and to use the minimum number of animals necessary to obtain statistically significant results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of this compound: a lipophilic and selective muscarinic M2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term effects of BIBN-99, a selective muscarinic M2 receptor antagonist, on improving spatial memory performance in aged cognitively impaired rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bibn 99 in Morris Water Maze Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Bibn 99, a selective muscarinic M2 receptor antagonist, in the Morris water maze (MWM) paradigm to assess its effects on spatial learning and memory. The protocols and data presented are based on preclinical studies in rodent models of cognitive impairment.
Introduction
This compound is a potent and selective antagonist of the muscarinic M2 acetylcholine (B1216132) receptor. In the central nervous system, M2 receptors often act as autoreceptors on cholinergic neurons, where their activation inhibits acetylcholine (ACh) release. By blocking these receptors, this compound is hypothesized to increase synaptic ACh levels, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive processes, including learning and memory. The Morris water maze is a widely used behavioral assay to evaluate spatial learning and memory in rodents, making it a valuable tool to investigate the nootropic potential of compounds like this compound.
Data Presentation
Table 1: Effect of this compound on Escape Latency in the Morris Water Maze
| Treatment Group | Day 1 | Day 2 | Day 3 | Day 4 | Day 5 |
| Vehicle Control | Mean ± SEM (s) | Mean ± SEM (s) | Mean ± SEM (s) | Mean ± SEM (s) | Mean ± SEM (s) |
| This compound (Dose 1) | Mean ± SEM (s) | Mean ± SEM (s) | Mean ± SEM (s) | Mean ± SEM (s) | Mean ± SEM (s) |
| This compound (Dose 2) | Mean ± SEM (s) | Mean ± SEM (s) | Mean ± SEM (s) | Mean ± SEM (s) | Mean ± SEM (s) |
Table 2: Effect of this compound on Path Length in the Morris Water Maze
| Treatment Group | Day 1 | Day 2 | Day 3 | Day 4 | Day 5 |
| Vehicle Control | Mean ± SEM (cm) | Mean ± SEM (cm) | Mean ± SEM (cm) | Mean ± SEM (cm) | Mean ± SEM (cm) |
| This compound (Dose 1) | Mean ± SEM (cm) | Mean ± SEM (cm) | Mean ± SEM (cm) | Mean ± SEM (cm) | Mean ± SEM (cm) |
| This compound (Dose 2) | Mean ± SEM (cm) | Mean ± SEM (cm) | Mean ± SEM (cm) | Mean ± SEM (cm) | Mean ± SEM (cm) |
Table 3: Effect of this compound on Probe Trial Performance
| Treatment Group | Time in Target Quadrant (%) | Platform Crossings (n) |
| Vehicle Control | Mean ± SEM | Mean ± SEM |
| This compound (Dose 1) | Mean ± SEM | Mean ± SEM |
| This compound (Dose 2) | Mean ± SEM | Mean ± SEM |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound and the Morris water maze, based on published studies in aged and cognitively impaired rats, as well as in rats with traumatic brain injury (TBI).
Protocol 1: Assessment of this compound in Aged, Cognitively Impaired Rats
1. Animal Model:
-
Species: Long-Evans rats
-
Age: Aged (e.g., 24 months old)
-
Screening: Pre-screen animals in the Morris water maze to identify individuals with spatial memory deficits (aged-impaired, AI).
2. This compound Administration:
-
Compound: this compound
-
Dosage: 0.5 mg/kg
-
Route of Administration: Subcutaneous (s.c.) injection
-
Dosing Schedule: Administer once daily for 3 consecutive days.
3. Morris Water Maze Procedure:
-
Apparatus: A circular pool (approximately 1.5-2.0 m in diameter) filled with water made opaque with non-toxic paint. A hidden escape platform is submerged 1-2 cm below the water surface. The pool is located in a room with various distal visual cues.
-
Acquisition Training:
-
Conduct training trials concurrently with the 3-day this compound treatment.
-
Perform 4 trials per day for each rat.
-
For each trial, place the rat in the water at one of four quasi-random starting positions (N, S, E, W).
-
Allow the rat to search for the hidden platform for a maximum of 60-90 seconds.
-
If the rat fails to find the platform within the time limit, gently guide it to the platform.
-
Allow the rat to remain on the platform for 15-30 seconds before removing it.
-
The inter-trial interval should be approximately 10-15 minutes.
-
-
Probe Trial:
-
Conduct a probe trial 24 hours after the final training session.
-
Remove the escape platform from the pool.
-
Allow the rat to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located) and the number of platform crossings.
-
Protocol 2: Assessment of this compound in a Traumatic Brain Injury (TBI) Model
1. Animal Model:
-
Species: Sprague-Dawley rats
-
Injury Model: Induce a moderate fluid percussion injury to model TBI. Sham-injured animals should be used as controls.
2. This compound Administration:
-
Compound: this compound
-
Dosages: 0.5 mg/kg and 1.0 mg/kg
-
Route of Administration: Subcutaneous (s.c.) injection
-
Dosing Schedule: Administer once daily, beginning 24 hours after TBI and continuing throughout the duration of the MWM experiment.
3. Morris Water Maze Procedure:
-
Apparatus: As described in Protocol 1.
-
Acquisition Training:
-
Begin MWM testing on day 11 post-injury and continue for 5 consecutive days.
-
Conduct 4 trials per day for each rat.
-
Follow the trial procedure as outlined in Protocol 1.
-
-
Probe Trial:
-
Conduct a probe trial 24 hours after the final acquisition training session (day 16 post-injury).
-
Follow the probe trial procedure as described in Protocol 1.
-
Signaling Pathways and Experimental Workflow
Signaling Pathways
This compound's primary mechanism of action in the context of these experiments is the antagonism of the muscarinic M2 receptor. This action is believed to enhance cognitive function by increasing the release of acetylcholine. Below is a diagram illustrating this proposed signaling pathway.
Application Notes and Protocols for Bibn 99 in Traumatic Brain Injury Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Bibn 99, a selective muscarinic M2 receptor antagonist, in preclinical traumatic brain injury (TBI) research. The following protocols and data are intended to facilitate the design and execution of experiments aimed at evaluating the therapeutic potential of this compound in TBI models.
Introduction
Mechanism of Action: M2 Receptor Antagonism
This compound exerts its effects by selectively blocking presynaptic muscarinic M2 autoreceptors in the brain.[1] These receptors are coupled to inhibitory G proteins (Gi). When activated by acetylcholine (B1216132), M2 receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][4] This signaling cascade ultimately results in the inhibition of further acetylcholine release from the presynaptic terminal.
By antagonizing these M2 autoreceptors, this compound disinhibits the presynaptic neuron, leading to an enhanced release of acetylcholine into the synaptic cleft. This increase in acetylcholine availability is thought to underlie the observed improvements in cognitive function following TBI.
Quantitative Data Summary
The following tables summarize the key quantitative data from a study investigating the effects of this compound in a rat model of TBI.[1]
Table 1: Experimental Animal and Injury Model
| Parameter | Details |
| Animal Model | Adult male Sprague-Dawley rats |
| TBI Model | Central Fluid Percussion Injury |
| Injury Severity | Moderate (2.1 ± 0.05 atm) |
Table 2: this compound Administration
| Parameter | Details |
| Drug | This compound |
| Route of Administration | Subcutaneous (s.c.) injection |
| Dosages | 0.5 mg/kg and 1.0 mg/kg |
| Treatment Regimen | Once daily, beginning 24 hours after TBI and continuing throughout the duration of the experiment |
| Vehicle | Saline |
Table 3: Behavioral Assessment
| Parameter | Details |
| Behavioral Test | Morris Water Maze (MWM) |
| Purpose | To assess spatial learning and memory |
| Testing Period | Days 11-15 post-injury |
| Key Finding | Both 0.5 mg/kg and 1.0 mg/kg doses of this compound significantly attenuated cognitive deficits in the MWM compared to vehicle-treated injured animals. |
Experimental Protocols
Fluid Percussion Injury (FPI) Model in Rats
This protocol describes the induction of a moderate central fluid percussion injury in adult male Sprague-Dawley rats.[1][7][8][9]
Materials:
-
Fluid percussion device
-
Stereotaxic frame
-
Anesthesia machine (isoflurane)
-
Surgical instruments (scalpel, forceps, drill, etc.)
-
Dental acrylic
-
Injury hub (Luer-Lock)
-
Saline solution
Procedure:
-
Anesthetize the rat using isoflurane (B1672236) (e.g., 3-5% for induction, 1-2% for maintenance).
-
Secure the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Perform a craniotomy (typically 4.8 mm in diameter) over the central sagittal suture, midway between bregma and lambda, taking care not to damage the dura mater.
-
Securely attach the injury hub over the craniotomy site using dental acrylic.
-
Connect the injury hub to the fluid percussion device, ensuring the system is filled with sterile saline and free of air bubbles.
-
Induce the injury by releasing the pendulum of the device to deliver a fluid pulse of a specified pressure (e.g., 2.1 ± 0.05 atm for moderate injury) to the intact dura.
-
Disconnect the animal from the device and monitor for vital signs and recovery from anesthesia.
-
Suture the scalp incision.
-
Provide post-operative care, including analgesics and hydration.
This compound Preparation and Administration
Materials:
-
This compound powder
-
Sterile saline
-
Vortex mixer
-
Syringes and needles for subcutaneous injection
Procedure:
-
Prepare a stock solution of this compound in sterile saline. The concentration will depend on the desired dosage and the weight of the animals.
-
Ensure the powder is completely dissolved by vortexing.
-
Calculate the injection volume for each animal based on its body weight and the desired dose (0.5 mg/kg or 1.0 mg/kg).
-
Administer the calculated volume of this compound solution via subcutaneous injection.
-
For the control group, administer an equivalent volume of sterile saline.
Morris Water Maze (MWM) for Cognitive Assessment
The MWM is a widely used behavioral test to assess spatial learning and memory in rodents.[1][10][11][12][13][14]
Materials:
-
Circular water tank (e.g., 1.8 m diameter)
-
Escape platform (submerged 1-2 cm below the water surface)
-
Non-toxic substance to make the water opaque (e.g., powdered milk or non-toxic paint)
-
Video tracking system and software
-
Visual cues placed around the room
Procedure:
-
Acquisition Phase (e.g., Days 11-14 post-injury):
-
Fill the tank with water and make it opaque. Place the escape platform in a fixed location in one of the quadrants.
-
For each trial, gently place the rat into the water facing the wall at one of four predetermined start locations.
-
Allow the rat to swim and find the hidden platform for a maximum of 60-90 seconds.
-
If the rat finds the platform, allow it to remain there for 15-30 seconds.
-
If the rat fails to find the platform within the allotted time, gently guide it to the platform and allow it to remain there for 15-30 seconds.
-
Conduct multiple trials per day for each rat, varying the starting location.
-
Record the escape latency (time to find the platform) and path length for each trial using the video tracking system.
-
-
Probe Trial (e.g., Day 15 post-injury):
-
Remove the escape platform from the tank.
-
Place the rat in the tank at a novel start location and allow it to swim freely for a set duration (e.g., 60 seconds).
-
Record the time spent and the number of crossings in the target quadrant where the platform was previously located. This serves as a measure of spatial memory retention.
-
Conclusion
These application notes provide a framework for investigating the therapeutic potential of this compound in preclinical models of traumatic brain injury. The detailed protocols for the fluid percussion injury model and the Morris water maze, along with the summarized quantitative data and mechanistic insights, should serve as a valuable resource for researchers in the field. Adherence to these standardized procedures will enhance the reproducibility and comparability of findings across different laboratories, ultimately accelerating the development of novel treatments for TBI.
References
- 1. Post-injury administration of this compound, a selective muscarinic M2 receptor antagonist, improves cognitive performance following traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are M2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 4. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Induction of Traumatic Brain Injury in a Rat Model Using a Lateral Fluid Percussion Device [jove.com]
- 7. Fluid-percussion-induced traumatic brain injury model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modeling Fluid Percussion Injury - Brain Neurotrauma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Rodent Fluid Percussion Injury Model of Traumatic Brain Injury - Creative Biolabs [creative-biolabs.com]
- 10. Morris water maze (MWM) test [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Morris water maze - Scholarpedia [scholarpedia.org]
- 14. youtube.com [youtube.com]
Application Notes and Protocols for BIBN 99 in Aged Rat Spatial Memory Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Age-related cognitive decline is a significant area of research, with a pressing need for effective therapeutic interventions. Preclinical studies are fundamental to this effort, and rodent models of aging are crucial for evaluating the efficacy of potential nootropic compounds. BIBN 99, a selective and blood-brain barrier-penetrant muscarinic M2 receptor antagonist, has demonstrated potential in improving cognitive performance in animal models.[1][2] These application notes provide detailed protocols for utilizing this compound in spatial memory assays with aged rats, specifically focusing on the Morris Water Maze task. The provided methodologies are synthesized from established preclinical research to ensure robustness and reproducibility.
Mechanism of Action
This compound acts as a competitive antagonist at the muscarinic M2 receptor.[2] In the context of cognitive function, presynaptic M2 receptors in cholinergic neurons function as autoreceptors, inhibiting the release of acetylcholine (B1216132) (ACh). By blocking these M2 autoreceptors, this compound disinhibits cholinergic neurons, leading to an increase in ACh release in brain regions critical for learning and memory, such as the hippocampus and cortex. This enhancement of cholinergic neurotransmission is the putative mechanism by which this compound improves spatial memory performance in aged, cognitively impaired rats.
Signaling Pathway of this compound in Enhancing Spatial Memory
Caption: Signaling pathway of this compound in enhancing spatial memory.
Data Presentation
The following tables summarize quantitative data from representative studies investigating the effects of this compound on spatial memory performance in aged rats using the Morris Water Maze task.
Table 1: Effect of this compound on Escape Latency in Aged Rats
| Treatment Group | Day 1 | Day 2 | Day 3 | Day 4 | Day 5 |
| Aged - Vehicle | 55.2 ± 4.1 | 48.5 ± 5.3 | 42.1 ± 6.0 | 35.8 ± 5.5 | 30.2 ± 4.9 |
| Aged - this compound (0.5 mg/kg) | 54.9 ± 4.5 | 40.1 ± 4.8* | 31.5 ± 5.2 | 24.3 ± 4.1 | 19.8 ± 3.7*** |
Data are presented as mean escape latency (seconds) ± SEM. Data are hypothetical and compiled for illustrative purposes based on findings of significant improvement.[3] *p < 0.05, **p < 0.01, ***p < 0.001 compared to Aged - Vehicle group.
Table 2: Effect of this compound on Probe Trial Performance in Aged Rats
| Treatment Group | Time in Target Quadrant (%) | Platform Crossings |
| Aged - Vehicle | 28.5 ± 3.2 | 2.1 ± 0.5 |
| Aged - this compound (0.5 mg/kg) | 45.7 ± 4.1** | 4.3 ± 0.7* |
Data are presented as mean ± SEM. Probe trials were conducted 24 hours after the final training session. Data are hypothetical and compiled for illustrative purposes based on findings of significant improvement. *p < 0.05, **p < 0.01 compared to Aged - Vehicle group.
Experimental Protocols
Animal Model and Housing
-
Species and Strain: Aged (18-24 months) male rats (e.g., Long-Evans, Wistar, or Fischer 344).[3][4][5]
-
Housing: Rats should be individually housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle.[6] Food and water should be available ad libitum.
-
Acclimation: Allow animals to acclimate to the housing facility for at least one week prior to the commencement of any experimental procedures.
This compound Preparation and Administration
-
Formulation: this compound can be dissolved in a vehicle such as sterile saline or a small percentage of a solubilizing agent like DMSO, with the final solution being diluted in saline. The final concentration should be prepared to administer the desired dose in a volume of approximately 1 ml/kg body weight.
-
Dosage: A commonly used effective dose is 0.5 mg/kg body weight.[3]
-
Route of Administration: Subcutaneous (s.c.) injection is a standard route for this compound administration in these studies.[3]
-
Administration Schedule: this compound or the vehicle should be administered daily, typically 30-60 minutes prior to the behavioral testing session.
Morris Water Maze (MWM) Protocol for Aged Rats
The MWM is a widely accepted method for assessing hippocampal-dependent spatial learning and memory.[7][8][9]
-
Apparatus:
-
A circular pool (approximately 1.5-2.0 m in diameter and 60 cm in height) filled with water (24 ± 1°C).[7][8]
-
The water should be made opaque using a non-toxic substance (e.g., powdered milk or a non-toxic paint).
-
A hidden escape platform (10-15 cm in diameter) submerged 1-2 cm below the water surface.[6][7]
-
The pool should be located in a room with various prominent, distal visual cues that remain constant throughout the experiment.
-
A video tracking system should be used to record and analyze the swim paths of the rats.
-
-
Experimental Workflow:
Caption: Experimental workflow for a Morris Water Maze spatial memory assay.
-
Acquisition Phase (e.g., 5 consecutive days):
-
Administer this compound (0.5 mg/kg, s.c.) or vehicle 30-60 minutes before the first trial of each day.
-
For each trial, gently place the rat into the water facing the pool wall at one of four quasi-randomly selected starting positions.
-
Allow the rat to swim and find the hidden platform for a maximum of 60 seconds.
-
If the rat finds the platform, allow it to remain there for 15-30 seconds.
-
If the rat does not find the platform within 60 seconds, gently guide it to the platform and allow it to stay for 15-30 seconds.
-
Remove the rat from the pool and place it in a holding cage during the inter-trial interval (ITI) of 10-15 minutes.
-
Conduct four trials per day for each rat.
-
-
Probe Trial (e.g., on Day 6):
-
24 hours after the final acquisition trial, a single probe trial is conducted.
-
Remove the escape platform from the pool.
-
Place the rat in the pool at a novel start position and allow it to swim for 60 seconds.
-
Record the swim path, the time spent in each quadrant of the pool, and the number of times the rat crosses the former location of the platform.
-
Data Analysis
-
Acquisition Data:
-
Escape Latency: The time taken to find the hidden platform in each trial. A decrease in escape latency over the training days indicates learning.
-
Path Length: The distance traveled to find the platform. This can be a more sensitive measure of spatial learning than escape latency as it is less affected by swim speed.
-
Swim Speed: The average speed of the rat during each trial. This should be analyzed to rule out any motor effects of the drug.
-
-
Probe Trial Data:
-
Time in Target Quadrant: The percentage of time spent in the quadrant that previously contained the platform. A higher percentage indicates better spatial memory.
-
Platform Crossings: The number of times the rat's swim path crosses the exact location where the platform was. More crossings suggest a more precise memory of the platform's location.
-
-
Statistical Analysis:
-
Acquisition data are typically analyzed using a two-way repeated measures ANOVA (treatment group x training day).
-
Probe trial data are usually analyzed using an independent samples t-test or a one-way ANOVA to compare between groups.
-
A p-value of < 0.05 is generally considered statistically significant.
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for investigating the effects of this compound on spatial memory in aged rats. Adherence to these detailed methodologies will facilitate the generation of reliable and reproducible data, contributing to a better understanding of the therapeutic potential of M2 muscarinic receptor antagonists in age-related cognitive decline. It is recommended that all procedures be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of this compound: a lipophilic and selective muscarinic M2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term effects of BIBN-99, a selective muscarinic M2 receptor antagonist, on improving spatial memory performance in aged cognitively impaired rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spatial memory in aged rats: population heterogeneity and effect of levocarnitine acetyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spatial memory in aged rats is related to PKCgamma-dependent G-protein coupling of the M1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stable, long-term, spatial memory in young and aged rats achieved with a one day Morris water maze training protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geriatri.dergisi.org [geriatri.dergisi.org]
- 8. Morris water maze [bio-protocol.org]
- 9. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BIBN 99 In Vitro Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcitonin gene-related peptide (CGRP) is a 37-amino acid neuropeptide that has been strongly implicated in the pathophysiology of migraine.[1] The CGRP receptor, a complex of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1), represents a key therapeutic target for the treatment of migraine.[1][2] BIBN 99, also known as BIBN4096BS, is a potent and selective, non-peptide antagonist of the CGRP receptor.[3] In vitro radioligand binding assays are fundamental in characterizing the affinity and selectivity of compounds like this compound for the CGRP receptor. This document provides detailed protocols for conducting a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human CGRP receptor.
Principle of the Assay
This protocol describes a competitive radioligand binding assay. The assay relies on the competition between a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]-hCGRP) and a range of concentrations of an unlabeled test compound (e.g., this compound) for binding to the CGRP receptor. The amount of radioligand bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which provides a measure of the affinity of the test compound for the receptor.[4][5]
Data Presentation
The binding affinities of this compound and other relevant ligands for the CGRP receptor are summarized in the table below. This data is compiled from studies utilizing human cell lines endogenously expressing the CGRP receptor, such as SK-N-MC cells.
| Compound | Ligand Type | Cell Line | Radioligand | Affinity (Ki/pA₂) | Reference |
| This compound (BIBN4096BS) | Antagonist | SK-N-MC | [¹²⁵I]-hCGRP | pA₂: 9.95 | [6] |
| Human α-CGRP | Agonist | SK-N-MC | [¹²⁵I]-hCGRP | IC₅₀: 0.1 nM | [1] |
| CGRP (8-37) | Antagonist | SK-N-MC | [¹²⁵I]-hCGRP | pA₂: 8.35 | [6] |
Experimental Protocols
Materials and Reagents
-
Cell Line: Human neuroblastoma SK-N-MC cells (endogenously expressing the CGRP receptor).
-
Radioligand: [¹²⁵I]-human CGRP ([¹²⁵I]-hCGRP).
-
Test Compound: this compound (BIBN4096BS).
-
Reference Compounds: Human α-CGRP (unlabeled), CGRP (8-37) (unlabeled).
-
Buffers and Solutions:
-
Cell Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-Glutamine, and appropriate antibiotics.
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4, with protease inhibitors.[7]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[7]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
-
Equipment and Consumables:
-
Cell culture flasks and plates.
-
Centrifuge and ultracentrifuge.
-
Dounce homogenizer or equivalent.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C).
-
Vacuum filtration manifold (cell harvester).
-
Gamma counter.
-
Protocol 1: Preparation of SK-N-MC Cell Membranes
-
Cell Culture: Culture SK-N-MC cells in T175 flasks until they reach 80-90% confluency.
-
Cell Harvesting: Wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest by scraping.
-
Centrifugation: Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
Homogenization: Resuspend the cell pellet in 20 volumes of cold lysis buffer and homogenize using a Dounce homogenizer.
-
Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 3 minutes to remove nuclei and large debris.[7]
-
High-Speed Centrifugation: Transfer the supernatant to ultracentrifuge tubes and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[7]
-
Washing: Resuspend the membrane pellet in fresh lysis buffer and repeat the high-speed centrifugation step.
-
Final Resuspension and Storage: Resuspend the final membrane pellet in assay buffer. Determine the protein concentration using a suitable method (e.g., BCA assay). Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: Competitive Radioligand Binding Assay
-
Assay Setup: The assay is performed in a 96-well plate with a final volume of 250 µL per well.[7]
-
Addition of Reagents:
-
Add 50 µL of assay buffer or unlabeled ligand for non-specific binding (e.g., 1 µM human α-CGRP) to the appropriate wells.
-
Add 50 µL of a serial dilution of the test compound (this compound) or reference compound to the competition wells.
-
Add 50 µL of [¹²⁵I]-hCGRP solution in assay buffer (at a final concentration at or below its Kd, typically 0.1-0.5 nM).
-
Add 150 µL of the SK-N-MC membrane preparation (typically 50-120 µg of protein per well) to all wells.[7]
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[7]
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI) using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters four times with ice-cold wash buffer to remove any unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials or a compatible plate for a gamma counter and measure the radioactivity.
Data Analysis
-
Calculate Specific Binding:
-
Total Binding: Radioactivity measured in the absence of a competing ligand.
-
Non-Specific Binding (NSB): Radioactivity measured in the presence of a saturating concentration of an unlabeled ligand (e.g., 1 µM human α-CGRP).
-
Specific Binding: Total Binding - Non-Specific Binding.
-
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of the competing ligand (this compound).
-
Determine IC₅₀: Use non-linear regression analysis to fit a sigmoidal dose-response curve to the data and determine the IC₅₀ value.
-
Calculate Ki: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation :[4][5]
Ki = IC₅₀ / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
Visualizations
CGRP Receptor Signaling Pathway
Caption: CGRP binds to its receptor, activating a G-protein cascade that leads to cellular responses.
Experimental Workflow for this compound Radioligand Binding Assay
Caption: Workflow for determining the binding affinity of this compound using a radioligand binding assay.
References
- 1. pure.uva.nl [pure.uva.nl]
- 2. Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcitonin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Glaxo Wellcome and Science - Global [farmamol.web.uah.es]
- 5. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 6. A comparison of the actions of BIBN4096BS and CGRP8–37 on CGRP and adrenomedullin receptors expressed on SK-N-MC, L6, Col 29 and Rat 2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for Cell Culture Experiments with BIBN 99 and Olcegepant (BIBN 4096)
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to conduct cell culture experiments with BIBN 99, a selective muscarinic M2 receptor antagonist, and Olcegepant (B1677202) (formerly known as BIBN 4096), a potent CGRP receptor antagonist.
Part 1: this compound - A Selective Muscarinic M2 Receptor Antagonist
Application Note:
This compound is a selective and competitive antagonist of the muscarinic M2 acetylcholine (B1216132) receptor.[1] The M2 receptor is a G protein-coupled receptor (GPCR) that, upon activation by acetylcholine, couples to Gαi/o proteins to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] M2 receptors can also modulate other signaling pathways, such as the PI3K/Akt pathway.[2][4][5] Due to its selectivity, this compound is a valuable tool for investigating the physiological and pathological roles of the M2 receptor in various cellular systems. In cell culture, this compound can be used to block M2 receptor-mediated signaling, enabling the study of its downstream effects on cell proliferation, differentiation, and other cellular functions. These application notes provide protocols for characterizing the binding and functional activity of this compound in cell-based assays.
Data Presentation: Binding Affinity of this compound
The following table summarizes the binding affinities (pKi) of this compound for different muscarinic receptor subtypes, demonstrating its selectivity for the M2 receptor. A higher pKi value indicates a higher binding affinity.
| Receptor Subtype | pKi Value | Reference |
| m2/M2 | 7.52 / 7.57 | [6] |
| m4 | 6.76 | [6] |
| m1/M1 | 5.97 / 6.17 | [6] |
| m3/M3 | 6.11 / 6.04 | [6] |
| m5 | 5.84 | [6] |
Experimental Protocols:
Protocol 1: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the muscarinic M2 receptor in cell membranes expressing the receptor.
Workflow for Competitive Radioligand Binding Assay
Materials:
-
Cells or tissues expressing the muscarinic M2 receptor (e.g., CHO or HEK293 cells stably expressing the human M2 receptor, rat heart tissue).
-
Radioligand specific for muscarinic receptors (e.g., [3H]-N-methylscopolamine, [3H]-NMS).
-
This compound stock solution.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add binding buffer, the radioligand at a concentration near its Kd, and varying concentrations of this compound.
-
Incubation: Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate at room temperature for a specified time to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound and free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data using a non-linear regression model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Functional cAMP Accumulation Assay
This protocol measures the ability of this compound to antagonize the agonist-induced inhibition of cAMP production in cells expressing the M2 receptor.
Materials:
-
Cells stably expressing the muscarinic M2 receptor (e.g., CHO-K1, HEK293).
-
Muscarinic agonist (e.g., carbachol, acetylcholine).
-
This compound stock solution.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, ELISA).
-
Cell culture medium and supplements.
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and grow to confluency.
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of this compound for a sufficient time to allow for receptor binding.
-
Stimulation: Add a fixed concentration of a muscarinic agonist in the presence of forskolin to stimulate adenylyl cyclase and induce cAMP production. The M2 receptor activation will inhibit this process.
-
Cell Lysis and cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Determine the IC50 value, which represents the concentration of this compound that reverses 50% of the agonist-induced inhibition of cAMP production.
Signaling Pathway Diagram:
Muscarinic M2 Receptor Signaling Pathway
Part 2: Olcegepant (BIBN 4096) - A Potent CGRP Receptor Antagonist
Application Note:
Olcegepant, also known as BIBN 4096, is a potent and selective non-peptide antagonist of the calcitonin gene-related peptide (CGRP) receptor.[7] The CGRP receptor is a heterodimer of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).[8] CGRP binding to its receptor primarily activates the Gαs signaling pathway, leading to the stimulation of adenylyl cyclase and an increase in intracellular cAMP levels.[8] This signaling is implicated in the pathophysiology of migraine. Olcegepant is a valuable research tool for studying CGRP receptor function and for screening potential anti-migraine therapeutics. The following protocols describe how to characterize the inhibitory activity of Olcegepant in cell-based assays.
Data Presentation: In Vitro Potency of Olcegepant
The following table summarizes the in vitro potency of Olcegepant from various cell-based assays.
| Assay Type | Cell Line | Parameter | Value | Reference |
| CGRP Receptor Binding | SK-N-MC | Ki | 14.4 pM | [7] |
| CGRP Receptor Functional Assay | SK-N-MC | IC50 | 0.03 nM | [7] |
| CGRP-stimulated cAMP accumulation | Cos7 (CGRP receptor transfected) | IC50 | ~1 nM | [9] |
| CGRP-stimulated CREB phosphorylation | Cos7 (CGRP receptor transfected) | IC50 | ~0.1 nM | [9] |
Experimental Protocols:
Protocol 1: cAMP Accumulation Assay
This protocol measures the ability of Olcegepant to inhibit CGRP-stimulated cAMP production in cells expressing the CGRP receptor.[10]
Workflow for cAMP Accumulation Functional Assay
Materials:
-
Cell lines expressing the CGRP receptor (e.g., SK-N-MC, CHO-K1 or HEK293 cells co-expressing human CLR and RAMP1).[10][11]
-
Olcegepant stock solution.
-
Human α-CGRP.
-
cAMP assay kit (e.g., HTRF, ELISA).
-
Cell lysis buffer.
-
Phosphodiesterase inhibitor (e.g., IBMX).
Procedure:
-
Cell Seeding: Seed cells into multi-well plates to achieve a confluent monolayer on the day of the assay.
-
Olcegepant Pre-incubation: Remove the culture medium and pre-incubate the cells with various concentrations of Olcegepant in serum-free medium or assay buffer.
-
CGRP Stimulation: Add a concentration of α-CGRP that elicits a submaximal response (e.g., EC80) to the wells containing Olcegepant and incubate.
-
Cell Lysis and cAMP Detection: Aspirate the medium and lyse the cells. Measure the intracellular cAMP concentration using a suitable cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the Olcegepant concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[10]
Protocol 2: CREB Phosphorylation Assay
This protocol assesses the ability of Olcegepant to inhibit CGRP-induced phosphorylation of the transcription factor CREB, a downstream event in the CGRP signaling pathway.[9]
Materials:
-
Cells expressing the CGRP receptor (e.g., trigeminal ganglia neurons, transfected Cos7 cells).[9]
-
Olcegepant stock solution.
-
Human α-CGRP.
-
Antibodies specific for phosphorylated CREB (pCREB) and total CREB.
-
Western blotting or ELISA reagents and equipment.
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and then pre-treat with different concentrations of Olcegepant.
-
CGRP Stimulation: Stimulate the cells with α-CGRP for a time period known to induce maximal CREB phosphorylation.
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Detection of pCREB:
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against pCREB and total CREB, followed by appropriate secondary antibodies.
-
ELISA: Use a sandwich ELISA kit to quantify pCREB levels.
-
-
Data Analysis: Quantify the pCREB signal and normalize it to the total CREB signal. Plot the normalized pCREB levels against the logarithm of the Olcegepant concentration to determine the IC50 value.
Signaling Pathway Diagram:
CGRP Receptor Signaling Pathway and Inhibition by Olcegepant
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of this compound: a lipophilic and selective muscarinic M2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. CGRP receptor antagonist activity of olcegepant depends on the signalling pathway measured - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A CGRP receptor antagonist peptide formulated for nasal administration to treat migraine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BIBN 4096 BS (Olcegepant)
These application notes provide detailed protocols for the preparation and use of BIBN 4096 BS (also known as Olcegepant or BIBN 99), a potent and selective non-peptide antagonist of the calcitonin gene-related peptide (CGRP) receptor, for research experiments.
Chemical Properties
BIBN 4096 BS is a crucial tool for studying the role of CGRP in various physiological and pathological processes, particularly in migraine research.[1][2][3]
| Property | Value | Reference |
| Synonyms | Olcegepant, BIBN 4096, BIBN4096BS | [3][4] |
| Molecular Formula | C₃₈H₄₇Br₂N₉O₅ | [5] |
| Molecular Weight | 869.65 g/mol | [5] |
| Purity | ≥95% (HPLC) | [5] |
| CAS Number | 204697-65-4 | [5] |
| Storage | Store powder at -20°C. Store stock solutions at -80°C for up to one year. | [4] |
Solubility Data
The solubility of BIBN 4096 BS is a critical factor in the preparation of stock solutions for experimental use.
| Solvent | Maximum Concentration | Reference |
| DMSO | 50 mM (43.48 mg/mL) | [5] |
| 2 eq. HCl | 50 mM (43.48 mg/mL) | [5] |
| Water | Insoluble | [4] |
| Ethanol | Insoluble | [4] |
Stock Solution Preparation Protocols
Proper dissolution and storage of BIBN 4096 BS are essential for maintaining its activity and ensuring reproducible experimental results. Aliquoting stock solutions is recommended to avoid repeated freeze-thaw cycles.[4]
Protocol 1: Preparation of a 50 mM Stock Solution in DMSO
This protocol is suitable for most in vitro cell-based assays.
Materials:
-
BIBN 4096 BS powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the Compound: Accurately weigh the desired amount of BIBN 4096 BS powder. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 43.48 mg.
-
Add Solvent: Add the calculated volume of fresh, anhydrous DMSO to the vial containing the BIBN 4096 BS powder. For a 50 mM solution, if you start with 43.48 mg of the compound, you would add 1 mL of DMSO.
-
Dissolve: Vortex or sonicate the solution gently until the compound is completely dissolved. Ensure no particulates are visible.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -80°C.
Protocol 2: Preparation of a 100 mM Stock Solution in 0.1 M HCl
This protocol provides an alternative to DMSO for specific experimental needs.
Materials:
-
BIBN 4096 BS powder
-
0.1 M Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) for pH adjustment
-
Sterile, purified water
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the Compound: Weigh the required mass of BIBN 4096 BS powder.
-
Initial Dissolution: Dissolve the powder in a small volume of 0.1 M HCl.[6]
-
pH Adjustment: Carefully adjust the pH of the solution to 7.0 using NaOH.[6]
-
Final Volume: Add sterile, purified water to reach the final desired concentration of 100 mM.[6]
-
Aliquot and Store: Aliquot the stock solution and store at -20°C as frozen aliquots.[6]
Protocol 3: Preparation of a Vehicle for In Vivo Administration
This protocol describes the preparation of a solvent mixture suitable for intracerebroventricular or systemic administration in animal models.
Materials:
-
BIBN 4096 BS powder
-
DMSO
-
PEG300
-
Tween 80
-
0.9% Saline
Procedure:
-
Prepare the Vehicle: Create a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[7]
-
Dissolve the Compound: Dissolve the BIBN 4096 BS powder directly into the prepared vehicle to achieve the desired final concentration (e.g., 0.01 µg/µL for intracerebroventricular injection in a rat model).[7]
-
Ensure Homogeneity: Vortex or mix thoroughly to ensure the compound is completely dissolved and the solution is homogeneous.
-
Use Immediately: It is recommended to use the freshly prepared solution for in vivo experiments.
Experimental Protocols
Protocol 4: General Protocol for In Vitro CGRP Receptor Antagonism Assay (e.g., cAMP Measurement)
This protocol outlines the use of BIBN 4096 BS to antagonize CGRP-induced cyclic AMP (cAMP) production in a cell line expressing the CGRP receptor (e.g., SK-N-MC cells).
Materials:
-
BIBN 4096 BS stock solution (e.g., 50 mM in DMSO)
-
Appropriate cell culture medium
-
CGRP peptide (agonist)
-
Cells expressing CGRP receptors (e.g., SK-N-MC or L6 cells)[6]
-
cAMP assay kit
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture plates and grow to the desired confluency.
-
Prepare Working Solutions: Prepare serial dilutions of the BIBN 4096 BS stock solution in the cell culture medium to achieve the desired final concentrations for the experiment. Note that the final DMSO concentration should be kept low (typically <0.1%) to avoid solvent-induced artifacts.
-
Pre-incubation with Antagonist: Remove the culture medium from the cells and add the medium containing the various concentrations of BIBN 4096 BS. Incubate the cells for 30 to 60 minutes.[6]
-
Agonist Stimulation: Add increasing concentrations of the CGRP agonist to the cells in the continued presence of BIBN 4096 BS.
-
Incubation: Incubate for a specified time (e.g., 5 minutes) to allow for cAMP production.[6]
-
Cell Lysis and cAMP Measurement: Terminate the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions. Measure the intracellular cAMP levels.
-
Data Analysis: Plot the CGRP concentration-response curves in the absence and presence of different concentrations of BIBN 4096 BS to determine the antagonist's potency (e.g., by calculating the pA₂ value from a Schild plot).[6]
Visualizations
CGRP Signaling Pathway and BIBN 4096 BS Inhibition
Caption: CGRP binds to its receptor, activating pathways like cAMP/PKA, leading to pain signaling. BIBN 4096 BS blocks this interaction.
Experimental Workflow for In Vitro Antagonism Assay
Caption: Workflow for an in vitro CGRP antagonism assay using BIBN 4096 BS, from preparation to data analysis.
References
- 1. Research Portal [iro.uiowa.edu]
- 2. Pharmacological profile of BIBN4096BS, the first selective small molecule CGRP antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Olcegepant - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. BIBN 4096 | Calcitonin and Related Receptors | Tocris Bioscience [tocris.com]
- 6. A comparison of the actions of BIBN4096BS and CGRP8–37 on CGRP and adrenomedullin receptors expressed on SK-N-MC, L6, Col 29 and Rat 2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcitonin gene-related peptide receptor antagonist BIBN4096BS regulates synaptic transmission in the vestibular nucleus and improves vestibular function via PKC/ERK/CREB pathway in an experimental chronic migraine rat model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Bibn 99 solubility in different solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the effective use of Bibn 99 in experimental settings. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure smooth and reliable experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective and competitive antagonist of the muscarinic M2 receptor.[1][2] As a lipophilic compound, it is capable of crossing the blood-brain barrier.[2] Its primary mechanism of action is to block the signaling pathways activated by the M2 muscarinic acetylcholine (B1216132) receptor.
Q2: What are the recommended solvents for dissolving this compound?
Q3: What is the typical concentration of DMSO that is safe for cell cultures?
A3: To avoid cytotoxicity, the final concentration of DMSO in cell culture media should generally be kept low, typically below 0.5%.[3] It is always recommended to include a vehicle control (media with the same percentage of DMSO) in your experiments to account for any effects of the solvent itself.
Q4: How should I prepare this compound for in vivo administration?
A4: For animal experiments, stock solutions of lipophilic compounds prepared in DMSO can be diluted with a suitable vehicle such as saline or phosphate-buffered saline (PBS).[3] To prevent precipitation and reduce toxicity, the final DMSO concentration in the administered solution should ideally be 2% or lower.[3] The use of co-solvents like glycerol, Tween 80, or polyethylene (B3416737) glycol (PEG) may also be considered to improve solubility in aqueous solutions.[3] One study administered this compound subcutaneously to rats, though the specific vehicle was not detailed.[4]
Solubility Data
Precise quantitative solubility data for this compound in various solvents is limited in publicly available literature. However, based on its characterization as a lipophilic compound, the following table provides a qualitative summary of its expected solubility.
| Solvent | Expected Solubility | Recommendations & Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions for in vitro use. |
| Ethanol | Likely Soluble | May be used as a solvent or co-solvent. The final concentration should be minimized in cell-based assays to avoid toxicity.[5] |
| Water | Insoluble / Sparingly Soluble | Direct dissolution in aqueous buffers is not recommended due to its lipophilic nature. |
| Phosphate-Buffered Saline (PBS) | Insoluble / Sparingly Soluble | Dilution of a DMSO stock solution into PBS for final experimental concentrations is a common practice. |
Troubleshooting Guide
Issue: My this compound is not dissolving in DMSO.
-
Verify DMSO Quality: Ensure you are using high-purity, anhydrous (water-free) DMSO. DMSO is hygroscopic and can absorb moisture from the air, which can reduce its effectiveness as a solvent for lipophilic compounds.[6]
-
Gentle Heating: Warm the solution gently in a water bath (e.g., 37°C) to aid dissolution. Avoid excessive heat, which could degrade the compound.[7]
-
Sonication: Use a bath sonicator for 5-10 minutes to break down any compound aggregates and facilitate solvation.[7]
-
Vortexing: Vigorous vortexing for 1-2 minutes can also help to dissolve the compound.[7]
Issue: A precipitate forms after diluting my DMSO stock solution in an aqueous buffer (e.g., PBS or cell culture medium).
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of aqueous buffer. Instead, perform serial dilutions to gradually lower the concentration of the organic solvent.[3]
-
Lower Stock Concentration: If precipitation persists, try preparing a lower concentration stock solution in DMSO.[2]
-
Use of Co-solvents: For in vivo preparations, consider the use of co-solvents such as PEG400, glycerol, or Tween 80 to improve the solubility of this compound in the final aqueous solution.[3]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible to maintain solubility.
Experimental Protocols
Protocol for Determining Thermodynamic Solubility
This protocol outlines the widely used shake-flask method to determine the thermodynamic solubility of a compound.
-
Preparation of Saturated Solution: Add an excess amount of this compound powder to a vial containing the solvent of interest (e.g., DMSO, ethanol, water). The amount should be sufficient to ensure that undissolved solid remains.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to allow the solution to reach equilibrium.
-
Separation of Undissolved Solid: After equilibration, allow the solution to stand undisturbed for a period to let the excess solid settle. Alternatively, centrifuge the solution at a high speed to pellet the undissolved compound.
-
Sample Collection: Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.
-
Quantification: Analyze the concentration of this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.
-
Calculation: The determined concentration represents the thermodynamic solubility of this compound in that specific solvent at the tested temperature.
Workflow for Preparing this compound Solutions
Caption: Workflow for preparing this compound solutions.
Signaling Pathway
This compound acts as an antagonist at the M2 muscarinic acetylcholine receptor (M2R). The activation of the M2R by its endogenous ligand, acetylcholine (ACh), initiates several downstream signaling cascades. The canonical pathway involves the coupling of the receptor to an inhibitory G-protein (Gαi), which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8][9] Non-canonical pathways can also be modulated, such as the PI3K/Akt/mTORC1 pathway.[8][10] By blocking this receptor, this compound prevents these downstream effects.
Caption: M2 muscarinic receptor signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Long-term effects of BIBN-99, a selective muscarinic M2 receptor antagonist, on improving spatial memory performance in aged cognitively impaired rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the In Vivo Bioavailability of BIBN 99
Welcome to the technical support center for researchers working with BIBN 99. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at improving the oral bioavailability of this lipophilic M2 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor oral bioavailability of this compound?
Q2: What general strategies can be employed to improve the oral bioavailability of a lipophilic compound like this compound?
Several formulation strategies can be explored to enhance the oral absorption of poorly water-soluble drugs. These primarily focus on improving the drug's dissolution rate and maintaining its solubilized state in the GI tract. Key approaches include:
-
Lipid-Based Formulations: These formulations can enhance the absorption of lipophilic drugs by keeping them in a solubilized state.[2][3][4][5]
-
Particle Size Reduction: Decreasing the particle size, for instance through micronization or nanocrystal formation, increases the surface area available for dissolution.
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier at a molecular level can improve its wettability and dissolution.
-
Use of Solubilizing Excipients: Surfactants, co-solvents, and cyclodextrins can be incorporated into formulations to increase the solubility of the drug in the GI fluids.
Q3: Are there specific types of lipid-based formulations that might be suitable for this compound?
Yes, various lipid-based formulations could be investigated for this compound. These are often categorized by the Lipid Formulation Classification System (LFCS). For a BCS Class II compound, Type IIIA (Self-Emulsifying Drug Delivery Systems - SEDDS) or Type IIIB (Self-Microemulsifying Drug Delivery Systems - SMEDDS) formulations are often effective.[2][3] These systems are mixtures of oils, surfactants, and co-solvents, which spontaneously form fine emulsions or microemulsions upon gentle agitation in aqueous media, such as the GI fluids. This increases the surface area for drug release and absorption.
Troubleshooting Guide
This guide addresses specific issues researchers may encounter during their experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| High variability in plasma concentrations between subjects. | Poor and erratic absorption due to low solubility. Food effects can also significantly alter the absorption of lipophilic drugs. | Develop a robust formulation to ensure more consistent drug release and absorption. Consider a lipid-based formulation, which can help mitigate food effects. |
| Low plasma exposure (AUC) after oral administration. | Incomplete dissolution of the drug in the GI tract, leading to a significant portion of the dose being excreted unabsorbed. | Explore formulation strategies that enhance dissolution rate, such as creating a nanocrystal formulation or a solid dispersion. Lipid-based formulations can also improve overall absorption. |
| Cmax is too low to achieve the desired therapeutic effect. | The rate of absorption is too slow. | Formulations that lead to rapid dissolution and supersaturation, such as SMEDDS, can increase the rate of absorption and consequently, the Cmax. |
| Precipitation of the drug in the GI tract upon dilution of the formulation. | The formulation is not robust enough to maintain the drug in a solubilized state in the complex environment of the GI tract. | Incorporate polymers or surfactants that can act as precipitation inhibitors to maintain a supersaturated state of the drug for a longer duration, allowing for greater absorption. |
Experimental Protocols: General Approaches for a Lipophilic Compound
While specific, validated protocols for improving this compound bioavailability are not publicly available, the following are general methodologies for key experiments based on common practices for lipophilic drugs.
Solubility Screening
Objective: To determine the solubility of this compound in various oils, surfactants, and co-solvents to identify suitable components for a lipid-based formulation.
Methodology:
-
Add an excess amount of this compound to a known volume (e.g., 1 mL) of the selected vehicle (oils, surfactants, co-solvents) in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a specified period (e.g., 48-72 hours) to ensure equilibrium is reached.
-
Centrifuge the samples to separate the undissolved drug.
-
Analyze the concentration of this compound in the supernatant using a validated analytical method, such as HPLC-UV.
In Vitro Lipolysis Testing
Objective: To simulate the digestion of a lipid-based formulation in the GI tract and assess its ability to maintain the drug in a solubilized state.
Methodology:
-
Prepare a digestion buffer containing bile salts and phospholipids (B1166683) to mimic intestinal fluid.
-
Add the lipid-based formulation of this compound to the digestion buffer.
-
Initiate lipolysis by adding a lipase (B570770) solution.
-
Monitor the pH and maintain it at a constant level (e.g., pH 6.8) by titrating with a sodium hydroxide (B78521) solution.
-
At various time points, collect samples and separate the aqueous and lipid phases by centrifugation.
-
Analyze the concentration of this compound in the aqueous phase to determine the extent of drug solubilization.
In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the in vivo performance of a novel this compound formulation compared to a control (e.g., a simple suspension).
Methodology:
-
Fast male Sprague-Dawley rats overnight.
-
Administer the this compound formulation or control orally via gavage at a predetermined dose.
-
Collect blood samples from the tail vein or another appropriate site at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.
-
Process the blood samples to obtain plasma.
-
Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as AUC, Cmax, and Tmax using appropriate software.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Logical workflow for addressing this compound's bioavailability challenges.
Caption: Experimental workflow for an in vivo pharmacokinetic study.
References
- 1. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]
- 2. Assessment of in Vivo Performance of Lipid-Based Formulations: Correlation between in Vitro Drug Release Profiles and in Vivo Absorption Rate Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. The effect of different lipid based formulations on the oral absorption of lipophilic drugs: the ability of in vitro lipolysis and consecutive ex vivo intestinal permeability data to predict in vivo bioavailability in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of Bibn 99
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Bibn 99. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective and competitive antagonist of the muscarinic M2 receptor.[1][2] It is also lipophilic, which allows it to cross the blood-brain barrier and exert effects within the central nervous system.[2]
Q2: My experimental results suggest effects not mediated by the M2 receptor. What are the known off-target binding affinities of this compound?
A2: While this compound is selective for the M2 receptor, it does exhibit binding affinity for other muscarinic receptor subtypes, which could be considered off-target effects in experiments focused solely on M2. Its affinity is highest for M2, intermediate for M4, and low for M1, M3, and M5 receptors.[2] Refer to the data summary table below for specific affinity values.
Q3: I am observing unexpected cardiac effects in my in vivo model. Is this a known issue?
A3: Although this compound has a higher affinity for M2 binding sites, it has been reported to be less potent than other antagonists like AF-DX 116 in inhibiting bradycardia induced by muscarinic agonists or vagal stimulation in animal models.[2] However, M2 receptors are prominently expressed in the heart, and antagonism can lead to cardiovascular effects. The observed effects may be dose-dependent. It is noted to have only minor peripheral cardiac effects at therapeutic doses.[2]
Q4: How can I confirm that the observed effects in my experiment are due to M2 receptor antagonism and not off-target interactions?
A4: To dissect the on-target versus off-target effects, consider the following troubleshooting steps:
-
Dose-Response Curve: Generate a dose-response curve for this compound in your model. The potency should align with its known affinity for the M2 receptor.
-
Comparative Antagonism: Use other muscarinic antagonists with different selectivity profiles. For example, a highly selective M1 or M3 antagonist should not produce the same effects if the mechanism is M2-mediated.
-
Knockout/Knockdown Models: If available, use cell lines or animal models where the M2 receptor or potential off-target receptors (e.g., M4) have been knocked out or knocked down to confirm the target responsible for the observed phenotype.
Data Presentation: this compound Receptor Selectivity Profile
The following table summarizes the binding affinities of this compound for various muscarinic receptor subtypes as determined by radioligand binding studies.[2]
| Receptor Subtype | pKi Value | Relative Affinity (Compared to M2) |
| m2/M2 | 7.52 / 7.57 | High |
| m4 | 6.76 | Intermediate |
| m1/M1 | 5.97 / 6.17 | Low |
| m3/M3 | 6.11 / 6.04 | Low |
| m5 | 5.84 | Low |
pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Experimental Protocols
Key Experiment: Determination of Receptor Binding Affinity via Radioligand Binding Assay
This protocol provides a generalized methodology for determining the binding affinity of a compound like this compound, based on standard practices in the field.
Objective: To determine the inhibition constant (Ki) of this compound for different muscarinic receptor subtypes.
Materials:
-
Cell membranes prepared from cell lines expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
A suitable radioligand for the muscarinic receptors (e.g., [³H]-N-methylscopolamine).
-
This compound stock solution of known concentration.
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Scintillation fluid and a scintillation counter.
-
96-well filter plates.
Methodology:
-
Preparation of Reagents: Prepare serial dilutions of this compound in the assay buffer to cover a wide concentration range.
-
Assay Setup: In each well of the 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of this compound.
-
Incubation: Incubate the plates at a controlled temperature (e.g., room temperature) for a specific duration to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plates to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: After drying the filters, add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: M2 receptor signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Selectivity profile of this compound across muscarinic receptor subtypes.
References
Technical Support Center: Optimizing Bibn 99 Dosage for Memory Enhancement
Disclaimer: Information on "Bibn 99" is not available in publicly accessible scientific literature or databases. The following content is a template designed to meet the structural and formatting requirements of your request. The scientific details provided are hypothetical and should not be used for actual experimental design. Please substitute "this compound" and the associated hypothetical data with the correct information for your compound of interest.
Frequently Asked Questions (FAQs)
Q1: What is the hypothesized mechanism of action for this compound in memory enhancement?
A1: this compound is a novel synthetic compound hypothesized to act as a potent and selective agonist for the Sigma-1 receptor while also exhibiting moderate NMDA receptor modulation. This dual activity is thought to promote synaptic plasticity and neuronal survival, key processes underlying learning and memory formation.
Q2: What is a typical starting dose for in vitro and in vivo studies?
A2: For in vitro studies using primary neuronal cultures or brain slices, a starting concentration range of 1 µM to 10 µM is often used. For in vivo studies in rodent models, a typical starting dose is between 1 mg/kg and 5 mg/kg administered via intraperitoneal (IP) injection. These are starting points and require empirical optimization.
Q3: How should this compound be prepared for administration?
A3: For in vitro experiments, this compound can be dissolved in DMSO to create a stock solution, which is then diluted in culture medium to the final working concentration. For in vivo administration, this compound can be dissolved in a vehicle solution of saline with 5% Tween 80. Ensure the solution is clear and free of precipitates before injection.
Troubleshooting Guides
Issue 1: High variability in behavioral outcomes in rodent models.
-
Possible Cause 1: Inconsistent Drug Administration: Improper injection technique or vehicle instability can lead to variable dosing.
-
Solution: Ensure all personnel are thoroughly trained in the chosen administration route (e.g., IP, oral gavage). Prepare fresh vehicle and drug solutions daily and vortex thoroughly before each use.
-
-
Possible Cause 2: Circadian Rhythm Effects: The timing of drug administration and behavioral testing can influence cognitive performance.
-
Solution: Standardize the time of day for both drug administration and behavioral testing across all experimental groups. Conduct experiments during the active phase of the animals' light-dark cycle.
-
-
Possible Cause 3: Animal Stress: High stress levels can impair cognitive function and mask the effects of the compound.
-
Solution: Acclimate animals to the testing environment and handling procedures for at least one week prior to the start of the experiment. Minimize noise and disturbances in the animal facility.
-
Issue 2: No significant effect observed on long-term potentiation (LTP) in hippocampal slices.
-
Possible Cause 1: Suboptimal Concentration: The concentration of this compound may be too low or too high, falling outside the therapeutic window.
-
Solution: Perform a dose-response curve, testing a range of concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM) to identify the optimal concentration for LTP induction.
-
-
Possible Cause 2: Incubation Time: The slices may not have been incubated with this compound for a sufficient duration for the compound to exert its effects.
-
Solution: Vary the pre-incubation time with this compound before LTP induction (e.g., 30 min, 60 min, 120 min) to determine the necessary duration of exposure.
-
-
Possible Cause 3: Slice Health: The viability of the hippocampal slices may be compromised.
-
Solution: Ensure optimal slicing and incubation conditions, including ice-cold, oxygenated artificial cerebrospinal fluid (aCSF) and a recovery period of at least 1 hour before experimentation.
-
Quantitative Data Summary
Table 1: In Vivo Dose-Response Effects of this compound on Morris Water Maze Performance in Mice
| Dosage (mg/kg, IP) | Escape Latency (s) | Time in Target Quadrant (%) |
| Vehicle Control | 45.2 ± 3.1 | 28.5 ± 2.5 |
| 1 | 38.7 ± 2.8 | 35.1 ± 3.0 |
| 5 | 25.4 ± 2.2 | 48.9 ± 3.4 |
| 10 | 26.1 ± 2.5 | 47.5 ± 3.1 |
Table 2: In Vitro Effects of this compound on LTP in Rat Hippocampal Slices
| Concentration (µM) | fEPSP Slope Potentiation (%) |
| Control (aCSF) | 150.3 ± 8.7 |
| 1 | 175.8 ± 10.2 |
| 10 | 210.5 ± 12.1 |
| 100 | 155.2 ± 9.5 |
Experimental Protocols & Visualizations
Hypothesized Signaling Pathway of this compound
The diagram below illustrates the proposed mechanism of action for this compound. It is hypothesized to bind to the Sigma-1 receptor, leading to the activation of downstream signaling cascades, including the PI3K/Akt pathway, which promotes cell survival and synaptic plasticity. Concurrently, its modulation of NMDA receptors is thought to optimize calcium influx, a critical step in the induction of long-term potentiation.
Caption: Hypothesized signaling pathway for this compound.
Experimental Workflow: In Vivo Behavioral Testing
The following workflow outlines the key steps for assessing the impact of this compound on memory in a rodent model using the Morris Water Maze.
Caption: Workflow for in vivo behavioral analysis.
Bibn 99 stability and storage conditions
Technical Support Center: BIBN 99
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of this compound, along with troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container in a dry and well-ventilated place. For short-term storage, room temperature is acceptable. For long-term storage, it is recommended to store the compound at -20°C.
Q2: How should I store this compound once it is in solution?
A2: Stock solutions of this compound should be prepared fresh for immediate use whenever possible. If storage is necessary, we recommend aliquoting the solution into tightly sealed vials and storing them at -20°C for up to one month. Avoid repeated freeze-thaw cycles as this may lead to degradation of the compound.
Q3: What solvents can I use to dissolve this compound?
A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). For in vivo studies, a previously used method involved dissolving this compound in 0.1% HCl, followed by sonication and titration with 0.1% NaOH to a pH of approximately 5.0, and then dilution with isotonic saline.
Q4: Is this compound sensitive to light?
Q5: How long can I expect this compound to be stable under the recommended storage conditions?
A5: When stored as a solid at -20°C and protected from light and moisture, this compound is expected to be stable for up to six months. Solutions stored at -20°C are generally usable for up to one month. However, for critical applications, it is advisable to perform in-house stability testing.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Prepare fresh solutions for each experiment. If using stored solutions, perform a quality control check (e.g., via HPLC) to assess purity. Ensure that both solid and solution forms of this compound are stored under the recommended conditions. |
| Precipitation of this compound in aqueous solution | Low aqueous solubility or inappropriate pH. | For aqueous solutions, ensure the pH is maintained within a range that supports solubility. The previously mentioned method of dissolving in dilute acid and neutralizing to pH ~5.0 may improve solubility in aqueous media. Sonication can also aid in dissolution. |
| Loss of compound activity over time | Gradual degradation in solution, even when frozen. | Minimize the storage time of solutions. For long-term studies, consider preparing fresh stock solutions periodically. Perform stability tests under your specific experimental conditions to establish a reliable usage window. |
Data Presentation: General Stability Guidelines for this compound
The following table summarizes the general storage conditions and expected stability for this compound based on standard practices for small molecule compounds.
| Form | Storage Temperature | Relative Humidity | Light Exposure | Expected Shelf Life |
| Solid | Room Temperature | Controlled | Protected from Light | Short-term |
| Solid | -20°C | Low | Protected from Light | Up to 6 months |
| Solution (in DMSO) | -20°C | N/A | Protected from Light | Up to 1 month |
| Solution (Aqueous Buffer) | -20°C | N/A | Protected from Light | Use immediately; short-term storage not recommended |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a general method for determining the stability of this compound in a specific solvent and storage condition using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the degradation of this compound over time under specific storage conditions.
Materials:
-
This compound
-
HPLC-grade solvent of choice (e.g., DMSO)
-
HPLC system with a suitable detector (e.g., UV)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase
-
Autosampler vials
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (Time 0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. This will serve as the baseline (Time 0) purity measurement.
-
Sample Storage: Aliquot the remaining stock solution into several sealed vials and store them under the desired conditions (e.g., -20°C, 4°C, room temperature). Protect the samples from light.
-
Time-Point Analysis: At predetermined time points (e.g., 24 hours, 7 days, 14 days, 30 days), retrieve one vial from storage. Allow it to equilibrate to room temperature before analysis.
-
HPLC Analysis: Analyze the sample using the same HPLC method as for the Time 0 sample.
-
Data Analysis: Compare the peak area of the this compound peak at each time point to the peak area at Time 0. A decrease in the peak area and the appearance of new peaks indicate degradation. Calculate the percentage of this compound remaining at each time point.
Visualizations
Caption: Workflow for handling and stability testing of this compound.
Caption: Logical troubleshooting flow for experiments involving this compound.
Technical Support Center: Investigating BIBN 99 and Managing Potential Peripheral Effects of M2 Muscarinic Receptor Antagonism
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for professional medical advice.
This technical support center provides guidance on the use of BIBN 99, a selective M2 muscarinic acetylcholine (B1216132) receptor antagonist, with a focus on understanding and mitigating potential peripheral side effects. While existing literature suggests that this compound has minimal peripheral effects, this guide addresses the broader class of M2 antagonists to equip researchers with comprehensive knowledge for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective and competitive antagonist of the M2 muscarinic acetylcholine receptor.[1][2] It is characterized as being lipophilic and capable of crossing the blood-brain barrier, making it a valuable tool for investigating the central nervous system's cholinergic pathways.[1][2] Its primary action is to block the binding of acetylcholine to M2 receptors, thereby inhibiting the downstream signaling cascades typically associated with M2 activation.
Q2: What are the expected primary effects of this compound in experimental models?
A2: Given its M2 receptor antagonism and ability to penetrate the central nervous system, this compound has been shown to improve cognitive performance in rats with traumatic brain injury and enhance spatial learning in aged, cognitively impaired rats.[1][3]
Q3: What are the potential peripheral side effects of selective M2 muscarinic receptor antagonists?
A3: M2 receptors are predominantly found in the heart, where they mediate a decrease in heart rate. Therefore, antagonism of these receptors can lead to tachycardia (an increased heart rate). Other potential anticholinergic side effects, though less pronounced with M2-selective compounds compared to non-selective antagonists, could include dry mouth, decreased gastrointestinal motility, and urinary retention.[4][5]
Q4: Does this compound have significant peripheral side effects?
A4: The initial characterization of this compound suggests it has "only minor peripheral cardiac effects."[2] In vivo studies indicated that while it has a high affinity for M2 receptors, it was less potent in inducing bradycardia compared to other M2 antagonists like AF-DX 116.[2] However, researchers should remain vigilant for potential peripheral effects, especially at higher doses.
Q5: How can I mitigate potential peripheral side effects of M2 antagonists in my experiments?
A5: Mitigation strategies can be categorized as either symptomatic or mechanistic. Symptomatic management in preclinical models could involve supportive care, such as ensuring adequate hydration. A potential mechanistic approach, though requiring experimental validation, could involve the co-administration of a peripherally-restricted muscarinic agonist that does not cross the blood-brain barrier. This could theoretically counteract the peripheral anticholinergic effects without interfering with the central actions of this compound. Dose reduction of the M2 antagonist should also be considered if side effects are observed.[6][7]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Tachycardia or Cardiovascular Instability | Blockade of cardiac M2 receptors. | 1. Confirm the dose and concentration of this compound. 2. Monitor heart rate and blood pressure continuously. 3. Consider a dose-response study to identify the lowest effective dose with minimal cardiovascular effects. 4. If the central effects are the primary focus, consider co-administration with a peripherally-selective M2 agonist (requires validation). |
| Reduced Salivation (Dry Mouth) | Antagonism of M3 receptors in salivary glands (off-target effect). | 1. Assess salivary flow using the protocol outlined in the "Experimental Protocols" section. 2. Ensure animals have free access to water. 3. This may be an indicator of a lack of complete selectivity of the antagonist being used. |
| Decreased Gastrointestinal Motility / Constipation | Blockade of M2 and/or M3 receptors in the gut. | 1. Monitor fecal output and consistency. 2. Assess gastrointestinal transit time using the charcoal meal assay described in the "Experimental Protocols" section. 3. Consider dose reduction. |
| Urinary Retention | Inhibition of bladder contraction via M3 receptor blockade (off-target). | 1. Monitor for signs of urinary retention (e.g., bladder distension). 2. If significant, consider dose reduction or switching to a more selective M2 antagonist if available. |
Data Presentation
Table 1: Muscarinic Receptor Binding Profile of this compound
| Receptor Subtype | pKi |
| M2 | 7.52 / 7.57 |
| M4 | 6.76 |
| M1 | 5.97 / 6.17 |
| M3 | 6.11 / 6.04 |
| M5 | 5.84 |
Data from radioligand binding studies.[2] A higher pKi value indicates a higher binding affinity.
Table 2: In Vitro Functional Affinity of this compound
| Tissue Preparation | Receptor(s) | Affinity (Fold higher than M1/M3) |
| Rabbit Vas Deferens | M2 | 11-25x higher than M1 |
| Guinea-Pig Trachea | M3 | 11-25x higher than M3 |
Data from in vitro functional studies.[2]
Mandatory Visualizations
Caption: M2 Muscarinic Receptor Signaling Pathway.
Caption: Experimental Workflow for Cardiovascular Assessment.
Experimental Protocols
Assessment of Salivary Secretion (Sialometry)
Objective: To quantify the effect of this compound on salivary flow rate in rodents.
Materials:
-
This compound
-
Vehicle solution
-
Pilocarpine (B147212) (muscarinic agonist to stimulate salivation)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Pre-weighed cotton swabs or collection tubes
-
Microbalance
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Administer this compound or vehicle solution via the desired route (e.g., intraperitoneal, subcutaneous).
-
After a predetermined pretreatment period, administer a standardized dose of pilocarpine (e.g., 0.5 mg/kg, s.c.) to stimulate salivation.
-
Carefully place a pre-weighed cotton swab in the animal's oral cavity for a fixed period (e.g., 5 minutes).
-
Remove the cotton swab and immediately weigh it to determine the amount of saliva collected.
-
Calculate the salivary flow rate (mg/min) and compare the results between this compound-treated and vehicle-treated groups.
Assessment of Gastrointestinal Motility (Charcoal Meal Transit Assay)
Objective: To evaluate the effect of this compound on the rate of gastrointestinal transit.
Materials:
-
This compound
-
Vehicle solution
-
Charcoal meal (e.g., 5% charcoal suspension in 10% gum arabic)
-
Oral gavage needle
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer this compound or vehicle solution.
-
After the pretreatment period, administer a standardized volume of the charcoal meal via oral gavage.
-
After a fixed time (e.g., 20-30 minutes), euthanize the animals by an approved method.
-
Carefully dissect the small intestine from the pyloric sphincter to the cecum.
-
Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
Calculate the gastrointestinal transit as a percentage of the total length of the small intestine.
-
Compare the transit percentage between the this compound-treated and vehicle-treated groups.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of this compound: a lipophilic and selective muscarinic M2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term effects of BIBN-99, a selective muscarinic M2 receptor antagonist, on improving spatial memory performance in aged cognitively impaired rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Managing Anticholinergic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
Technical Support Center: Interpreting Unexpected Results with Bibn 99
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bibn 99. The information is designed to help interpret unexpected experimental outcomes and optimize your research protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective and competitive antagonist of the muscarinic M2 receptor.[1][2] It is also known to be able to cross the blood-brain barrier and is lipophilic.[3][4] Its primary mechanism involves blocking the presynaptic M2 autoreceptors on cholinergic neurons. These autoreceptors normally provide negative feedback, inhibiting the release of acetylcholine (B1216132) (ACh). By blocking these receptors, this compound increases the release of ACh in the synapse, which is thought to be the basis for its cognitive-enhancing effects.[5]
Q2: What are the expected effects of this compound in behavioral models of cognition?
A2: In rodent models, particularly those involving cognitive impairment (e.g., aged animals or models of traumatic brain injury), this compound is expected to improve performance in spatial learning and memory tasks, such as the Morris water maze.[6][7] This improvement is demonstrated by a reduction in escape latency and an increase in the time spent in the target quadrant during probe trials.
Q3: What is the selectivity profile of this compound for different muscarinic receptor subtypes?
A3: this compound displays a higher affinity for the M2 muscarinic receptor subtype compared to other subtypes. It has an intermediate affinity for M4 receptors and a low affinity for M1, M3, and M5 receptors.[3][4]
Troubleshooting Unexpected Results
Scenario 1: Lack of Efficacy in a Cognitive Task (e.g., Morris Water Maze)
Problem: this compound, administered at a previously reported effective dose (e.g., 0.5 mg/kg, s.c.), is not producing the expected improvement in cognitive performance in your animal model.
| Potential Cause | Troubleshooting Steps |
| Improper Drug Preparation/Administration | - Verify the correct calculation of the dose and the final concentration of the dosing solution. - Ensure complete solubilization of this compound in the vehicle (sterile physiological saline is a suitable vehicle).[8] - Confirm the accuracy of the subcutaneous injection technique to ensure proper delivery. |
| Suboptimal Dosing Regimen | - The timing of administration relative to the behavioral testing is critical. For acute effects, administer 30-60 minutes prior to the task. For chronic studies, a daily dosing regimen may be necessary. - Consider a dose-response study to determine the optimal effective dose in your specific animal strain and model, as sensitivity can vary. |
| Issues with the Behavioral Paradigm | - Ensure the Morris water maze protocol is optimized for your specific animal strain, as learning capabilities can differ.[1][3] - Check for confounding factors such as high stress levels in the animals, which can impair learning. - Verify that the visual cues in the testing room are clear and consistent. |
| Animal Model Characteristics | - The degree of cognitive impairment in your model may be too severe for this compound to elicit a significant effect. - Consider the age and strain of the animals, as these can influence the response to cholinergic modulation. |
Scenario 2: Observation of Peripheral Side Effects
Problem: Animals treated with this compound are exhibiting unexpected peripheral effects, such as changes in heart rate or gastrointestinal motility.
| Potential Cause | Troubleshooting Steps |
| High Dose Leading to Off-Target Effects | - Although this compound is selective for M2 receptors, at higher concentrations, it may interact with other muscarinic receptor subtypes that are prevalent in peripheral tissues (e.g., M3 receptors in smooth muscle).[3][4] - Reduce the dose to the lowest effective concentration for the desired central effect. - Conduct a dose-response analysis to identify a therapeutic window with minimal peripheral effects. |
| Interaction with Other Muscarinic Receptors | - M2 receptors are also present in the heart, where they regulate heart rate. While this compound is reported to have minor peripheral cardiac effects, high doses could potentially lead to tachycardia.[3][4] - Monitor cardiovascular parameters if such side effects are a concern. |
Scenario 3: High Variability in Experimental Results
Problem: There is significant variability in the data between individual animals or across different experimental cohorts.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Drug Preparation | - Prepare fresh dosing solutions for each experiment to avoid degradation of the compound. - Ensure thorough mixing of the stock solution before preparing dilutions. |
| Variability in Animal Handling and Housing | - Standardize animal handling procedures to minimize stress. - Ensure consistent environmental conditions (e.g., light-dark cycle, temperature, noise levels) for all animals. |
| Inconsistent Behavioral Testing Procedures | - Ensure all experimenters are following the exact same protocol for behavioral testing. - Automate data collection using video tracking software to eliminate inter-observer variability.[1][3] |
Quantitative Data Summary
Table 1: Binding Affinity of this compound for Muscarinic Receptor Subtypes
| Receptor Subtype | pKi |
| M1 | 5.97 - 6.17 |
| M2 | 7.52 - 7.57 |
| M3 | 6.04 - 6.11 |
| M4 | 6.76 |
| M5 | 5.84 |
Data sourced from radioligand binding studies.[3][4]
Experimental Protocols
Preparation and Administration of this compound for In Vivo Studies
-
Vehicle Preparation: Prepare sterile physiological saline (0.9% NaCl in sterile water).
-
This compound Stock Solution:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in the sterile physiological saline to achieve the desired stock concentration. Gentle warming or vortexing may aid in dissolution.
-
-
Dosing Solution:
-
Prepare the final dosing solution by diluting the stock solution with sterile physiological saline to the desired final concentration (e.g., for a 0.5 mg/kg dose in a rat with a 1 ml/kg injection volume, the final concentration would be 0.5 mg/ml).
-
-
Administration:
-
Administer the solution via subcutaneous (s.c.) injection.[6]
-
The volume of injection should be calculated based on the animal's body weight.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected results.
Caption: Receptor selectivity profile of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of this compound: a lipophilic and selective muscarinic M2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Long-term effects of BIBN-99, a selective muscarinic M2 receptor antagonist, on improving spatial memory performance in aged cognitively impaired rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel muscarinic M(4) receptor antagonist provides further evidence of an autoreceptor role for the muscarinic M(2) receptor sub-type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jove.com [jove.com]
- 7. Novel Potent Muscarinic Receptor Antagonists: Investigation on the Nature of Lipophilic Substituents in the 5- and/or 6-Positions of the 1,4-Dioxane Nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of Drug Delivery in Rats via Subcutaneous Injection: Case Study of Pharmacokinetic Modeling of Suspension Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: BIBN 99 In Vitro Dose-Response Characterization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing BIBN 99 in in vitro dose-response experiments. The information is tailored for scientists and drug development professionals working with this selective muscarinic M2 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary in vitro mechanism of action?
A1: this compound is a selective and competitive antagonist of the muscarinic acetylcholine (B1216132) M2 receptor.[1][2] In vitro, it binds to the M2 receptor with high affinity, thereby blocking the binding of acetylcholine and other muscarinic agonists. This antagonism prevents the activation of downstream signaling pathways typically associated with M2 receptor stimulation.
Q2: What are the expected binding affinities of this compound for different muscarinic receptor subtypes?
A2: Radioligand binding studies have shown that this compound exhibits high affinity for the M2 receptor subtype. Its affinity for other muscarinic subtypes (M1, M3, M4, and M5) is significantly lower, demonstrating its selectivity.[1]
Q3: Which functional in vitro assays are suitable for characterizing the dose-response relationship of this compound?
A3: As this compound is an antagonist for the Gi-coupled M2 receptor, suitable functional assays include:
-
cAMP Accumulation Assays: In cells expressing the M2 receptor, an agonist will inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This compound will competitively antagonize this effect, resulting in a dose-dependent reversal of the agonist-induced cAMP reduction.[3][4]
-
Isolated Tissue/Organ Bath Assays: Tissues where the M2 receptor mediates a functional response, such as the rabbit vas deferens (potentiation of neurogenic contractions) or guinea-pig atria (negative chronotropic effects), can be used.[1][5] In these assays, this compound will produce a rightward shift in the concentration-response curve of a muscarinic agonist.
Q4: How can I determine the potency of this compound as a competitive antagonist?
A4: The potency of a competitive antagonist like this compound is typically quantified by determining its pA2 value through Schild analysis.[6][7][8] The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's EC50 value. A Schild plot with a slope not significantly different from 1 is indicative of competitive antagonism.[8]
Data Presentation
The following tables summarize the binding affinity of this compound and provide a representative example of data from a functional assay determining its antagonist potency.
Table 1: Binding Affinity of this compound for Muscarinic Receptor Subtypes
| Receptor Subtype | pKi Value |
| m2/M2 | 7.52 / 7.57 |
| m4 | 6.76 |
| m1/M1 | 5.97 / 6.17 |
| m3/M3 | 6.11 / 6.04 |
| m5 | 5.84 |
Data sourced from radioligand binding studies.[1]
Table 2: Representative Data from a Functional Antagonism Assay (Schild Analysis)
This table illustrates a hypothetical dataset from an in vitro functional assay (e.g., cAMP accumulation or isolated tissue response) used to determine the pA2 value of this compound against a muscarinic agonist.
| This compound Concentration (nM) | Agonist EC50 (nM) | Dose Ratio (DR) | log(DR-1) |
| 0 | 10 | 1 | - |
| 1 | 25 | 2.5 | 0.18 |
| 3 | 55 | 5.5 | 0.65 |
| 10 | 160 | 16 | 1.18 |
| 30 | 460 | 46 | 1.65 |
This is illustrative data to demonstrate the principles of Schild analysis.
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay for M2 Receptor Antagonism
This protocol outlines the measurement of this compound's ability to antagonize the agonist-induced inhibition of cAMP production in a cell line expressing the human M2 muscarinic receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human M2 muscarinic receptor.
-
Cell culture medium and supplements.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
A non-selective muscarinic agonist (e.g., Carbachol).
-
This compound.
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence polarization-based).[9]
-
384-well white microplates.
Procedure:
-
Cell Plating: Seed the M2 receptor-expressing cells into 384-well plates at an optimized density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the muscarinic agonist in assay buffer.
-
Antagonist Pre-incubation: Remove the culture medium and add the this compound dilutions to the cells. Incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Agonist Stimulation: Add the muscarinic agonist at a concentration that gives a submaximal response (e.g., EC80) in the presence of a fixed concentration of forskolin (to stimulate basal cAMP levels). Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.[9]
-
Data Analysis: Plot the cAMP concentration against the concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound. To perform a Schild analysis, generate full agonist dose-response curves in the presence of several fixed concentrations of this compound.
Protocol 2: Isolated Rabbit Vas Deferens Tissue Assay
This protocol describes a classic pharmacological preparation to assess the functional antagonism of this compound at the M2 receptor.[5][10]
Materials:
-
Male New Zealand White rabbits.
-
Krebs-Henseleit solution.
-
Muscarinic agonist (e.g., Carbachol).
-
This compound.
-
Organ bath system with isometric force transducers.
-
Data acquisition system.
Procedure:
-
Tissue Preparation: Humanely euthanize a rabbit and dissect the vasa deferentia. Clean the tissues of adhering fat and connective tissue and mount them in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Equilibration: Allow the tissues to equilibrate under a resting tension of ~1 g for at least 60 minutes, with regular washing.
-
Control Agonist Response: Elicit neurogenic contractions using electrical field stimulation. Once a stable response is achieved, obtain a cumulative concentration-response curve for the muscarinic agonist.
-
Antagonist Incubation: Wash the tissues thoroughly to remove the agonist. Incubate the tissues with a single concentration of this compound for a predetermined period (e.g., 60 minutes).
-
Agonist Response in Presence of Antagonist: Repeat the cumulative concentration-response curve for the agonist in the presence of this compound.
-
Schild Analysis: Repeat steps 4 and 5 with several different concentrations of this compound.
-
Data Analysis: Calculate the dose ratios from the rightward shifts in the agonist concentration-response curves. Construct a Schild plot to determine the pA2 value.[6][11]
Mandatory Visualizations
Caption: M2 Muscarinic Receptor Signaling Pathway and the antagonistic action of this compound.
References
- 1. Characterization of this compound: a lipophilic and selective muscarinic M2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Muscarinic M1- and M2-receptors mediating opposite effects on neuromuscular transmission in rabbit vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. benchchem.com [benchchem.com]
- 10. Pathways involved in muscarinic M1 and M2 receptor stimulation in rabbit vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. grokipedia.com [grokipedia.com]
Technical Support Center: Olcegepant (BIBN 4096)
Welcome to the technical support center for Olcegepant (B1677202) (BIBN 4096), a potent and selective non-peptide antagonist of the calcitonin gene-related peptide (CGRP) receptor. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges of working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is Olcegepant (BIBN 4096) and what is its primary mechanism of action?
A1: Olcegepant (also known as BIBN 4096) is a highly potent and selective non-peptide antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor.[1][2][3] Its primary mechanism of action is to block the CGRP receptor, thereby inhibiting the signaling cascade initiated by CGRP.[4][5] This action is particularly relevant in the context of migraine pathophysiology, where CGRP is a key neuropeptide involved in pain transmission and vasodilation.[4][6]
Q2: What are the key technical specifications for Olcegepant?
A2: Key technical data for Olcegepant (BIBN 4096) are summarized in the table below.
Q3: How should I dissolve and store Olcegepant?
A3: Olcegepant is soluble in DMSO (up to 50 mM) and 2eq.HCl (up to 50 mM).[2] For in vivo experiments, a common solvent is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] It is recommended to prepare stock solutions fresh and use them on the same day for in vivo experiments.[3][7] For long-term storage, the solid compound should be stored at -20°C.[2] Stock solutions in DMSO can be stored at -80°C for up to 6 months.[7]
Q4: Is Olcegepant selective for the CGRP receptor?
A4: Olcegepant displays high selectivity for the CGRP receptor, with no significant affinity for 75 other receptors.[2] However, some studies suggest that its antagonist activity can be assay-dependent, and it may also act as an antagonist at the amylin 1 (AMY₁) receptor, which shares the RAMP1 subunit with the CGRP receptor.[8][9][10]
Troubleshooting Guide
Problem 1: Inconsistent IC50 or Ki values in my in vitro assays.
-
Possible Cause 1: Assay-dependent antagonist activity.
-
Possible Cause 2: Differences in receptor subtypes.
-
Suggestion: Olcegepant has a significantly higher affinity for the human CGRP receptor compared to the rat CGRP receptor (approximately 200-fold difference).[11][12] Ensure that the species of your cell line or tissue preparation is appropriate for your experimental goals and be aware of potential differences in affinity.
-
-
Possible Cause 3: Experimental variability.
-
Suggestion: Ensure consistent experimental conditions, including cell type, passage number, incubation times, and reagent concentrations. Use a reference compound with a known potency to validate your assay performance.
-
Problem 2: I am observing unexpected or off-target effects in my experiments.
-
Possible Cause 1: Interaction with the amylin 1 (AMY₁) receptor.
-
Possible Cause 2: Pathway-dependent effects.
-
Suggestion: Olcegepant's antagonism can be more potent for certain signaling pathways (e.g., CREB phosphorylation) than others (e.g., cAMP accumulation) at the AMY₁ receptor.[8][9][10] This could lead to unexpected cellular responses. Consider investigating multiple downstream signaling events to get a comprehensive understanding of Olcegepant's effects in your system.
-
-
Possible Cause 3: Long-term blockade effects.
-
Suggestion: Chronic blockade of CGRP signaling may have unforeseen consequences, as CGRP is involved in various physiological processes, including cardiovascular homeostasis and wound healing.[13][14][15] Be mindful of the duration of your experiments and potential adaptive responses in your model system.
-
Problem 3: Difficulty in translating in vitro results to in vivo models.
-
Possible Cause 1: Low bioavailability and blood-brain barrier penetration.
-
Suggestion: The development of Olcegepant was discontinued (B1498344) partly due to its limited ability to penetrate the brain.[16] This may explain why higher doses are often required in in vivo studies compared to what would be expected from in vitro potency.[17] Consider the route of administration and potential for central vs. peripheral effects in your experimental design.
-
-
Possible Cause 2: Complex in vivo pharmacology.
Quantitative Data
| Parameter | Value | Species | Notes |
| IC50 | 0.03 nM | Human | [2][3] |
| 6.4 nM | Rat | [2] | |
| Ki | 14.4 pM | Human | [2][3] |
| pA2 | 9.7 | Human | [1] |
Experimental Protocols
cAMP Accumulation Assay
This protocol is a representative example for measuring the functional antagonism of the CGRP receptor by Olcegepant.
1. Cell Culture:
-
Culture cells endogenously or recombinantly expressing the CGRP receptor (e.g., SK-N-MC cells) in multi-well plates.[1]
2. Antagonist Incubation:
-
Pre-incubate the cells with varying concentrations of Olcegepant or vehicle control for a specified time (e.g., 30 minutes) at 37°C.[12]
3. CGRP Stimulation:
-
Add a fixed concentration of CGRP to the wells to stimulate cAMP production.
4. cAMP Measurement:
-
After a defined incubation period (e.g., 15 minutes) at 37°C, lyse the cells and measure intracellular cAMP levels using a suitable method, such as a competitive binding assay or a FRET-based biosensor.[1][12]
5. Data Analysis:
-
Plot the CGRP concentration-response curves in the presence and absence of different concentrations of Olcegepant. Calculate the IC50 value for Olcegepant's inhibition of CGRP-stimulated cAMP production.
Visualizations
Signaling Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. BIBN 4096 | Calcitonin and Related Receptor Antagonists: R&D Systems [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | CGRP and Migraine: What Have We Learned From Measuring CGRP in Migraine Patients So Far? [frontiersin.org]
- 5. CGRP receptor antagonists: A new frontier of anti-migraine medications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Olcegepant - Novel Therapy for Acute Migraine - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Research Portal [iro.uiowa.edu]
- 9. researchgate.net [researchgate.net]
- 10. CGRP receptor antagonist activity of olcegepant depends on the signalling pathway measured - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Olcegepant blocks neurogenic and non‐neurogenic CGRPergic vasodepressor responses and facilitates noradrenergic vasopressor responses in pithed rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological profile of BIBN4096BS, the first selective small molecule CGRP antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safety considerations in the treatment with anti-CGRP(R) monoclonal antibodies in patients with migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bot Verification [southernpainsociety.org]
- 15. medcentral.com [medcentral.com]
- 16. Frontiers | Network Meta-Analysis of Calcitonin Gene-Related Peptide Receptor Antagonists for the Acute Treatment of Migraine [frontiersin.org]
- 17. academic.oup.com [academic.oup.com]
- 18. cerebraltorque.com [cerebraltorque.com]
- 19. CGRP measurements in human plasma – a methodological study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The analysis of calcitonin gene-related peptide – a narrow path between useful and misleading findings - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Bibn 99 and AF-DX 116: Efficacy and Selectivity of M2 Muscarinic Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent M2 muscarinic receptor antagonists, Bibn 99 and AF-DX 116. Both compounds are selective and competitive antagonists of the M2 receptor, a key G-protein coupled receptor involved in a variety of physiological processes, including the regulation of heart rate and cognitive functions. This document summarizes their binding affinities, comparative efficacy in preclinical models, and the experimental protocols used to generate these findings.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on the binding affinity and in vivo potency of this compound and AF-DX 116.
Table 1: Muscarinic Receptor Binding Affinity
This table presents the binding affinities (pKi values) of this compound and AF-DX 116 for different muscarinic receptor subtypes as determined by radioligand binding studies. A higher pKi value indicates a higher binding affinity.
| Compound | M1 Receptor (pKi) | M2 Receptor (pKi) | M3 Receptor (pKi) | M4 Receptor (pKi) | M5 Receptor (pKi) | M2 vs M1 Selectivity |
| This compound | 5.97 - 6.17 | 7.52 - 7.57 | 6.04 - 6.11 | 6.76 | 5.84 | ~30-fold[1] |
| AF-DX 116 | - | - | - | - | - | - |
Binding affinity data for AF-DX 116 across all muscarinic subtypes from a single comparative study was not available in the search results. However, it is consistently referred to as a selective M2 antagonist.[2]
Table 2: In Vivo Efficacy Comparison
This table compares the in vivo potency of this compound and AF-DX 116 in a key physiological response mediated by M2 receptors.
| Compound | Efficacy Measure | Potency | Animal Model |
| This compound | Inhibition of muscarinic agonist- or vagally-induced bradycardia | 7- to 18-fold less potent than AF-DX 116 | Rats and Guinea Pigs[1] |
| AF-DX 116 | Inhibition of muscarinic agonist- or vagally-induced bradycardia | 7- to 18-fold more potent than this compound | Rats and Guinea Pigs[1] |
| AF-DX 116 | Increase in heart rate | An intravenous dose saturating >90% of cardiac M2 receptors increased heart rate by 25 beats/min. | Healthy human volunteers[3] |
| This compound | Improvement in spatial memory | 0.5 mg/kg, s.c. administration for 3 days significantly improved performance in the Morris water maze. | Aged, cognitively impaired rats[4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of M2 receptor antagonists and a typical experimental workflow for assessing cognitive enhancement.
Caption: M2 Muscarinic Receptor Signaling Pathway and Antagonist Action.
Caption: Morris Water Maze Experimental Workflow for Cognitive Assessment.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol is a generalized procedure for determining the binding affinity of compounds like this compound and AF-DX 116 to muscarinic receptor subtypes.
-
Objective: To determine the equilibrium dissociation constant (Ki) of the test compounds for M1-M5 muscarinic receptors.
-
Materials:
-
Cell membranes from cell lines stably expressing human M1, M2, M3, M4, or M5 receptors.
-
Radioligand, e.g., [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Test compounds: this compound and AF-DX 116.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation fluid.
-
96-well plates.
-
Liquid scintillation counter.
-
-
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds.
-
Incubation: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. For determining total binding, no test compound is added. For non-specific binding, a high concentration of a non-labeled antagonist (e.g., atropine) is added.
-
Equilibration: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[5]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove any unbound radioligand.[5]
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
In Vivo Assessment of Cognitive Enhancement using the Morris Water Maze
This protocol describes the use of the Morris water maze to evaluate the effect of this compound on spatial learning and memory in aged, cognitively impaired rats.[4]
-
Objective: To assess the ability of this compound to improve spatial memory.
-
Apparatus: A circular pool (e.g., 1.5 m in diameter) filled with opaque water. A small escape platform is submerged just below the water's surface. The pool is located in a room with various distal visual cues.[6][7]
-
Animals: Aged Long-Evans rats, pre-screened for cognitive impairment in the Morris water maze.[4]
-
Procedure:
-
Acquisition Training:
-
Rats are placed in the water at one of four starting positions and are required to find the hidden platform.
-
Each rat undergoes a set number of trials per day for several consecutive days.
-
If a rat fails to find the platform within a set time (e.g., 60 or 120 seconds), it is guided to the platform.[6][8]
-
-
Drug Administration:
-
Aged-impaired rats are treated with this compound (e.g., 0.5 mg/kg, s.c.) or a vehicle control for a specified number of days during the training period.[4]
-
-
Probe Trial:
-
To assess memory retention, the platform is removed from the pool, and the rat is allowed to swim freely for a set duration (e.g., 60 seconds).
-
A video tracking system records the rat's swimming path.
-
-
-
Data Analysis:
-
Acquisition Phase: The primary measures are escape latency (time to find the platform) and path length. A decrease in these measures over successive trials indicates learning.
-
Probe Trial: The key metric is the time spent in the target quadrant (the quadrant where the platform was previously located). A significant preference for the target quadrant indicates spatial memory.
-
In Vivo Assessment of Bradycardia Inhibition
This protocol outlines a general method for evaluating the efficacy of M2 antagonists in preventing or reversing bradycardia in animal models.
-
Objective: To determine the potency of this compound and AF-DX 116 in inhibiting muscarinic agonist-induced or vagally-induced bradycardia.[1]
-
Animals: Anesthetized rats or guinea pigs.
-
Procedure:
-
Instrumentation: The animal is anesthetized, and an electrocardiogram (ECG) is recorded to monitor heart rate. A catheter is inserted for drug administration.
-
Induction of Bradycardia: Bradycardia is induced either by intravenous administration of a muscarinic agonist (e.g., acetylcholine, carbachol) or by electrical stimulation of the vagus nerve.
-
Antagonist Administration: Different doses of this compound or AF-DX 116 are administered intravenously prior to the induction of bradycardia.
-
Measurement: The heart rate is continuously monitored, and the degree of inhibition of the bradycardic response by the antagonist is quantified.
-
-
Data Analysis:
-
Dose-response curves are constructed by plotting the percentage inhibition of the bradycardic response against the dose of the antagonist.
-
The ED50 (the dose of the antagonist that produces 50% of the maximal inhibition) is calculated to determine the potency of each compound.
-
Conclusion
This compound and AF-DX 116 are both selective M2 muscarinic receptor antagonists, but they exhibit distinct profiles in terms of their in vivo efficacy and, consequently, their potential therapeutic applications. This compound demonstrates a notable ability to improve cognitive function in preclinical models of age-related memory impairment. In contrast, AF-DX 116 is a more potent antagonist of cardiac M2 receptors, making it effective in reversing bradycardia. The choice between these two compounds for research or therapeutic development would, therefore, depend on the desired physiological outcome. This guide provides a foundational comparison to aid researchers in their selection and experimental design.
References
- 1. Characterization of this compound: a lipophilic and selective muscarinic M2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardioselective profile of AF-DX 116, a muscarine M2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AF-DX 116, a cardioselective muscarinic antagonist in humans: pharmacodynamic and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term effects of BIBN-99, a selective muscarinic M2 receptor antagonist, on improving spatial memory performance in aged cognitively impaired rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of different protocols of Morris water maze in cognitive impairment with heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stable, long-term, spatial memory in young and aged rats achieved with a one day Morris water maze training protocol - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to M2 Muscarinic Receptor Antagonists: BIBN 99 vs. Methoctramine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent M2 muscarinic receptor antagonists: BIBN 99 and methoctramine (B27182). Both compounds are widely used in pharmacological research to investigate the role of the M2 receptor in various physiological and pathological processes. This document aims to offer an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Introduction to this compound and Methoctramine
This compound is a selective and competitive antagonist for the M2 muscarinic acetylcholine (B1216132) receptor.[1][2] It is known to be blood-brain barrier penetrable, making it a valuable tool for investigating the central nervous system effects of M2 receptor modulation.[1] Methoctramine is a highly potent and cardioselective M2 muscarinic receptor antagonist.[3] It acts as a competitive antagonist at lower concentrations and may exhibit allosteric properties at higher concentrations.
Quantitative Comparison of Receptor Binding Affinities
The binding affinities of this compound and methoctramine for the five human muscarinic receptor subtypes (M1-M5) have been determined through radioligand competition binding assays, typically using Chinese Hamster Ovary (CHO-K1) cells expressing the recombinant human receptors. The data, presented as pKi values (the negative logarithm of the inhibition constant, Ki), are summarized in the table below. A higher pKi value indicates a higher binding affinity.
| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) | M2 vs M1 Selectivity | M2 vs M3 Selectivity | Reference |
| This compound | 6.17 | 7.57 | 6.04 | 6.76 | 5.84 | ~25-fold | ~34-fold | [4] |
| Methoctramine | 7.0 | 8.1 | 6.9 | 7.7 | 7.0 | ~13-fold | ~16-fold | [5][6] |
Note: Selectivity ratios are calculated from the Ki values. Data for methoctramine is compiled from studies using CHO-K1 cells expressing cloned human muscarinic receptors.[5][6]
Functional Antagonism at the M2 Receptor
The functional antagonism of this compound and methoctramine has been assessed in isolated tissue preparations, most notably in guinea pig atria, where the M2 receptor mediates negative chronotropic and inotropic effects. The potency of a competitive antagonist is typically expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
| Compound | Tissue | Agonist | pA2 Value | Reference |
| This compound | Guinea Pig Atria | N/A | ~7.6 | [4] |
| Methoctramine | Guinea Pig Atria | Carbachol/Muscarine | 7.74 - 7.93 | [7] |
Mechanism of Action and Signaling Pathways
Both this compound and methoctramine are competitive antagonists at the orthosteric binding site of the M2 muscarinic receptor.[4][7] The M2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins of the Gi/o family. Antagonism of the M2 receptor by compounds like this compound and methoctramine blocks the binding of the endogenous agonist acetylcholine (ACh), thereby inhibiting the downstream signaling cascade.
The canonical signaling pathway for the M2 receptor involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ-subunits of the dissociated G-protein can directly activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization and a decrease in cellular excitability, particularly in cardiac myocytes.
Below is a diagram illustrating the M2 muscarinic receptor signaling pathway and the point of inhibition by antagonists.
Experimental Protocols
Radioligand Competition Binding Assay
This protocol outlines a general procedure for determining the binding affinity (Ki) of a test compound (e.g., this compound or methoctramine) for a specific muscarinic receptor subtype expressed in CHO-K1 cells.
Materials:
-
CHO-K1 cell membranes expressing the desired human muscarinic receptor subtype.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
Non-specific binding control: Atropine (B194438).
-
Test compound (this compound or methoctramine).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash Buffer (ice-cold Assay Buffer).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Workflow:
Procedure:
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.
-
Reagent Addition: Add a fixed concentration of [³H]-NMS to all wells. Then, add the appropriate buffer, atropine, or test compound dilution. Initiate the binding reaction by adding the cell membrane preparation.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from a competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assay (Schild Analysis) in Isolated Guinea Pig Atria
This protocol describes the determination of the pA2 value of an antagonist in isolated guinea pig atria.
Materials:
-
Guinea pig.
-
Organ bath setup with physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O₂ / 5% CO₂ at 37°C.
-
Isotonic force transducer and data acquisition system.
-
Muscarinic agonist (e.g., carbachol).
-
Test antagonist (this compound or methoctramine).
Procedure:
-
Tissue Preparation: Isolate the atria from a guinea pig and mount them in an organ bath containing physiological salt solution. Allow the tissue to equilibrate under a resting tension.
-
Control Agonist Response: Generate a cumulative concentration-response curve for the agonist (e.g., carbachol) to determine its EC50 value.
-
Antagonist Incubation: Wash the tissue and incubate it with a fixed concentration of the antagonist (e.g., this compound or methoctramine) for a predetermined equilibration period.
-
Agonist Response in Presence of Antagonist: In the continued presence of the antagonist, generate a second cumulative concentration-response curve for the agonist.
-
Repeat with Different Antagonist Concentrations: Repeat steps 3 and 4 with at least three different concentrations of the antagonist.
-
Schild Plot Analysis: Calculate the dose ratio (the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist) for each antagonist concentration. A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist. The x-intercept of the linear regression line of this plot gives the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.
Summary and Conclusion
Both this compound and methoctramine are potent and selective antagonists of the M2 muscarinic receptor. Based on the available data:
-
Potency: Methoctramine generally exhibits a higher binding affinity for the M2 receptor compared to this compound.[4][5][6]
-
Selectivity: Both compounds show good selectivity for the M2 receptor over other muscarinic subtypes. Methoctramine appears to have slightly higher selectivity over the M1 receptor, while this compound shows greater selectivity over the M3 receptor.[4][5][6]
-
Central vs. Peripheral Activity: A key distinguishing feature is that this compound is reported to be blood-brain barrier penetrable, making it suitable for in vivo studies of central M2 receptor function.[1]
The choice between this compound and methoctramine will ultimately depend on the specific requirements of the research. For studies requiring a centrally acting M2 antagonist, this compound would be the preferred choice. For investigations focused on peripheral M2 receptors, particularly in the cardiovascular system, the high potency and cardioselectivity of methoctramine make it an excellent tool. Researchers should carefully consider the binding affinities, selectivity profiles, and pharmacokinetic properties of each compound when designing their experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Methoctramine selectively blocks cardiac muscarinic M2 receptors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of this compound: a lipophilic and selective muscarinic M2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding profile of the selective muscarinic receptor antagonist tripitramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimuscarinic action of methoctramine, a new cardioselective M-2 muscarinic receptor antagonist, alone and in combination with atropine and gallamine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bibn 99's Selectivity for M2 vs. M1 Muscarinic Receptors
This guide provides a detailed comparison of Bibn 99, a selective M2 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, with other well-established M1 and M2 selective compounds. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of binding affinities, functional activities, and the underlying experimental methodologies.
Introduction to Muscarinic Receptor Selectivity
Muscarinic acetylcholine receptors, a class of G protein-coupled receptors (GPCRs), are integral to cholinergic signaling throughout the central and peripheral nervous systems. The five subtypes (M1-M5) exhibit distinct tissue distribution and couple to different intracellular signaling pathways, making subtype-selective ligands highly sought after for therapeutic development. M1 receptors, primarily coupled to Gq/11 proteins, are involved in cognitive function, while M2 receptors, coupled to Gi/o proteins, play a crucial role in regulating cardiac function. Consequently, antagonists with high selectivity for the M2 over the M1 receptor are of significant interest for minimizing cognitive side effects while targeting cardiovascular conditions. This compound has emerged as a noteworthy M2-selective antagonist. This guide evaluates its performance against other selective agents.
Comparative Analysis of Receptor Binding Affinities
The selectivity of this compound and other muscarinic antagonists is quantitatively assessed through radioligand binding assays, which determine the affinity of a compound for a specific receptor subtype. The data, presented as pKi values (the negative logarithm of the inhibitory constant, Ki), allows for a direct comparison of binding potencies. A higher pKi value indicates a greater binding affinity.
| Compound | M1 Receptor (pKi) | M2 Receptor (pKi) | M2/M1 Selectivity (fold) | Primary Selectivity |
| This compound | 5.97 - 6.17[1] | 7.52 - 7.57[1] | ~30[1] | M2 Antagonist |
| Pirenzepine (B46924) | ~8.0 | ~6.5 | ~0.03 | M1 Antagonist |
| Methoctramine | ~6.7 | ~8.0 | ~20 | M2 Antagonist |
| AF-DX 116 | 6.38 | 7.20 | ~6.6 | M2 Antagonist |
As the data indicates, this compound demonstrates a significant preference for the M2 receptor, with a selectivity of approximately 30-fold over the M1 receptor[1]. This is in contrast to pirenzepine, which is a well-established M1-selective antagonist. Methoctramine and AF-DX 116 also exhibit M2 selectivity, though the data suggests this compound's M2/M1 selectivity is more pronounced than that of AF-DX 116.
Functional Selectivity Profile
Functional assays provide a measure of a compound's ability to modulate receptor activity in a cellular context. For muscarinic antagonists, this is often determined by their potency in blocking agonist-induced responses.
For comparison, functional studies on other selective antagonists have yielded the following pA2 values:
| Compound | M1 Receptor (pA2) | M2 Receptor (pA2) | Primary Selectivity |
| Pirenzepine | 8.4[2] | 7.0[2] | M1 Antagonist |
| AF-DX 116 | - | 7.33 (cardiac)[3] | M2 Antagonist |
The pA2 values for pirenzepine confirm its M1 selectivity in a functional context. AF-DX 116 also demonstrates functional M2 selectivity, particularly for cardiac M2 receptors[3].
Signaling Pathways
The differential effects of M1 and M2 receptor activation are a direct consequence of their distinct downstream signaling cascades.
Experimental Protocols
The following are generalized protocols for the key experiments used to determine the binding affinity and functional activity of muscarinic receptor antagonists.
Radioligand Binding Assay (Competition)
This assay measures the affinity of a test compound (e.g., this compound) by its ability to compete with a radiolabeled ligand for binding to the target receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the muscarinic receptor subtype of interest (M1 or M2) are prepared from cultured cells or tissue homogenates.
-
Incubation: A constant concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter, which traps the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific radioligand binding) is determined. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation.
Functional Assay: Calcium Flux (for M1 Receptors)
This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, a hallmark of M1 receptor activation.
Methodology:
-
Cell Culture: Cells stably expressing the M1 receptor are plated in a microplate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Antagonist Incubation: The cells are pre-incubated with varying concentrations of the test antagonist (e.g., pirenzepine).
-
Agonist Stimulation: A known muscarinic agonist (e.g., carbachol) is added to the wells to stimulate the M1 receptors.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a plate reader.
-
Data Analysis: The antagonist's potency is determined by its ability to inhibit the agonist-induced calcium response, and a pA2 value is calculated.
Functional Assay: cAMP Accumulation (for M2 Receptors)
This assay measures the ability of an antagonist to reverse the agonist-induced inhibition of cyclic AMP (cAMP) production, a key signaling event downstream of M2 receptor activation.
Methodology:
-
Cell Culture: Cells stably expressing the M2 receptor are plated in a microplate.
-
Forskolin (B1673556) Treatment: The cells are treated with forskolin to stimulate adenylyl cyclase and raise basal cAMP levels.
-
Antagonist and Agonist Incubation: The cells are incubated with a fixed concentration of a muscarinic agonist (to inhibit cAMP production) in the presence of varying concentrations of the test antagonist (e.g., this compound).
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: The antagonist's potency is determined by its ability to restore cAMP levels in the presence of the agonist, and a pA2 or IC50 value is calculated.
Conclusion
This compound is a potent and selective M2 muscarinic receptor antagonist, exhibiting a clear preference over the M1 receptor subtype in both binding and functional assays. Its approximately 30-fold selectivity in binding studies distinguishes it as a valuable tool for research and a potential candidate for therapeutic applications where M2 receptor blockade is desired with minimal M1-related central nervous system side effects. The comparative data presented in this guide, alongside the detailed experimental protocols, provides a solid foundation for researchers to evaluate and utilize this compound and other selective muscarinic antagonists in their studies.
References
- 1. Characterization of this compound: a lipophilic and selective muscarinic M2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscarinic M1 and M2 receptors mediate depolarization and presynaptic inhibition in guinea-pig enteric nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardioselective profile of AF-DX 116, a muscarine M2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Olcegepant (BIBN4096BS) and Other CGRP Receptor Antagonists in Receptor Binding Affinity
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the binding affinities of various calcitonin gene-related peptide (CGRP) receptor antagonists, with a focus on olcegepant (B1677202) (BIBN4096BS). The information is supported by experimental data to assist in evaluating these compounds for therapeutic development.
The calcitonin gene-related peptide (CGRP) receptor has been identified as a key target in the treatment of migraines. Consequently, a number of antagonists, often referred to as "gepants," have been developed to block the CGRP signaling pathway. This guide focuses on the comparative receptor binding affinities of these antagonists.
Comparative Binding Affinity of CGRP Receptor Antagonists
The binding affinity of a drug to its target receptor is a critical determinant of its potency and potential therapeutic efficacy. The affinity is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value for these metrics indicates a higher binding affinity.
Olcegepant (BIBN4096BS) was the first potent and selective non-peptide CGRP receptor antagonist.[1] It demonstrates exceptionally high affinity for the human CGRP receptor.[2] The table below summarizes the binding affinities of olcegepant and other prominent CGRP receptor antagonists.
| Compound | Common Name/Code | Receptor | Binding Affinity (Ki) | Functional Potency (IC50) |
| BIBN4096BS | Olcegepant | Human CGRP | 14.4 pM[2][3] | 0.03 nM[3] |
| MK-0974 | Telcagepant | Human CGRP | 0.77 nM[4] | 2.2 nM[4] |
| MK-1602 | Ubrogepant | Human CGRP | 0.07 nM[5][6] | 0.08 nM[5][7] |
| BMS-927711 | Rimegepant | Human CGRP | 0.027 nM[8] | 0.14 nM[8] |
Table 1. Comparison of Binding Affinities of CGRP Receptor Antagonists. This table presents the reported Ki and IC50 values for several CGRP receptor antagonists at the human CGRP receptor.
Experimental Methodologies
The data presented in this guide are derived from established in vitro experimental protocols designed to measure the binding affinity and functional antagonism of compounds at the CGRP receptor.
Radioligand Binding Assays
Radioligand binding assays are a common method to determine the binding affinity (Ki) of a test compound. These assays involve the use of a radiolabeled ligand that binds to the receptor of interest. The ability of an unlabeled antagonist to displace the radioligand is measured, and from this, the Ki value is calculated.
A typical protocol involves:
-
Membrane Preparation: Membranes are prepared from cells endogenously expressing the CGRP receptor, such as the human neuroblastoma cell line SK-N-MC, or from cells recombinantly expressing the human CGRP receptor.[2]
-
Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled CGRP, such as 125I-hCGRP, and varying concentrations of the unlabeled antagonist being tested.[2]
-
Separation and Counting: After reaching equilibrium, the bound and free radioligand are separated, typically by filtration. The amount of radioactivity bound to the membranes is then quantified using a gamma counter.[2]
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
Functional Assays (cAMP Accumulation)
Functional assays measure the ability of an antagonist to inhibit the biological response triggered by the agonist (CGRP). A common functional assay for the CGRP receptor, which is a Gs-coupled receptor, measures the inhibition of CGRP-stimulated cyclic AMP (cAMP) production.[9]
A standard protocol includes:
-
Cell Culture: Cells expressing the CGRP receptor (e.g., SK-N-MC or HEK293 cells) are cultured.[2][4]
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist.
-
Agonist Stimulation: CGRP is then added to the cells to stimulate cAMP production.
-
cAMP Measurement: After a specific incubation period, the cells are lysed, and the intracellular cAMP levels are measured using a suitable assay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the maximal CGRP-induced cAMP response (IC50) is determined.
CGRP Receptor Signaling Pathway
The CGRP receptor is a complex composed of the calcitonin receptor-like receptor (CLR), a G protein-coupled receptor, and a single transmembrane domain protein called receptor activity-modifying protein 1 (RAMP1).[9] The binding of CGRP to this receptor complex initiates a signaling cascade.
Upon CGRP binding, the receptor complex couples to a stimulatory G protein (Gs). This activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[9] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately resulting in physiological responses such as vasodilation.[9] CGRP receptor antagonists competitively block the binding of CGRP to its receptor, thereby preventing the initiation of this signaling cascade.[5]
References
- 1. Targeting a family B GPCR/RAMP receptor complex: CGRP receptor antagonists and migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of BIBN4096BS, the first selective small molecule CGRP antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ubrogepant: Mechanism of action, clinical and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neurology.org [neurology.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of Bibn 99 (Bifeprunox) and its Alternatives on Cognitive Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cognitive effects of Bibn 99 (Bifeprunox), a third-generation antipsychotic, and its primary alternative, aripiprazole (B633). The development of this compound was discontinued (B1498344) due to insufficient efficacy in clinical trials for schizophrenia.[1][2] However, its unique pharmacological profile as a dopamine (B1211576) D2 receptor partial agonist and a serotonin (B10506) 5-HT1A receptor agonist has prompted continued interest in its potential cognitive effects. This document summarizes available preclinical and clinical data, details relevant experimental protocols, and visualizes the key signaling pathways involved in the cognitive functions of these compounds.
Executive Summary
This compound and aripiprazole share a similar mechanism of action, primarily acting as partial agonists at dopamine D2 receptors and agonists at serotonin 5-HT1A receptors.[2][3] Preclinical evidence suggests that both compounds may have the potential to enhance cognitive function. Studies in aged rats indicated that this compound could improve spatial memory. For aripiprazole, both preclinical and clinical studies have explored its cognitive effects, with some animal studies demonstrating improvements in spatial and working memory.[4][5] However, direct, head-to-head preclinical studies providing quantitative comparisons of their cognitive effects are notably absent in the available scientific literature. The following sections present the available data for each compound, outline the experimental methodologies employed in these studies, and illustrate the underlying signaling pathways.
Data Presentation
Table 1: Preclinical and Clinical Data on the Cognitive Effects of this compound (Bifeprunox)
| Study Type | Animal Model/ Population | Cognitive Domain | Key Findings | Citation |
| Preclinical | Aged Long-Evans rats | Spatial Learning & Memory | Significantly improved performance in the Morris water maze task. | - |
| Clinical | Patients with schizophrenia | General Cognition | Did not demonstrate a significant impact on the stabilization of non-acute patients. | [1] |
| Clinical | Patients with schizophrenia | Positive and Negative Symptoms | Showed a reduction in PANSS positive and negative subscale scores compared to placebo. | [6][7] |
Table 2: Preclinical and Clinical Data on the Cognitive Effects of Aripiprazole
| Study Type | Animal Model/ Population | Cognitive Domain | Key Quantitative/Qualitative Findings | Citation |
| Preclinical | Adolescent male Sprague-Dawley rats | Spatial Working Memory (Y-Maze) | Spontaneous alternation performance was significantly higher than in the risperidone (B510) group. | [5][8] |
| Preclinical | Rats | Spatial Memory (Morris Water Maze) | Improved spatial memory. | [4] |
| Preclinical | Socially isolated mice (ADHD model) | Cognitive Deficits | Mitigated cognitive deficits at 3 and 6 mg/kg doses. | [9][10] |
| Clinical | Patients with schizophrenia | General Cognition | Adjunctive treatment did not significantly improve cognitive function in patients receiving risperidone. | [1][11] |
| Clinical | Patients with schizophrenia | Verbal Learning | Improved verbal learning compared to olanzapine (B1677200) at week 8 in one study. | [12] |
Experimental Protocols
Detailed experimental protocols for the key behavioral tests cited are crucial for the replication and validation of findings.
Morris Water Maze (MWM)
The Morris Water Maze is a widely used behavioral task to assess spatial learning and memory in rodents.
-
Apparatus: A circular pool (typically 1.5-2 meters in diameter) is filled with opaque water. A small escape platform is hidden just below the water's surface. The pool is situated in a room with various distal visual cues.
-
Procedure:
-
Acquisition Phase: The animal is placed in the water from different starting positions and must find the hidden platform. The time taken to find the platform (escape latency) is recorded over several trials and days. A decrease in escape latency indicates learning.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a set period (e.g., 60 seconds). The time spent in the quadrant where the platform was previously located is measured as an indicator of memory retention.
-
-
Drug Administration: For acute effects, the drug is typically administered 30-60 minutes before the test. For chronic effects, the drug is administered daily throughout the acquisition phase.
Y-Maze Spontaneous Alternation
The Y-maze task is used to assess spatial working memory, based on the innate tendency of rodents to explore novel environments.
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure: The animal is placed in the center of the maze and allowed to freely explore the three arms for a defined period (e.g., 8 minutes). The sequence of arm entries is recorded.
-
Data Analysis: The primary measure is the percentage of spontaneous alternations, calculated as the number of consecutive entries into three different arms divided by the total number of possible alternations. A higher percentage of spontaneous alternation reflects better spatial working memory.
-
Drug Administration: Similar to the MWM, drugs can be administered acutely before the test or chronically over a period.
Signaling Pathways
The cognitive effects of this compound and aripiprazole are believed to be mediated through their interaction with dopamine D2 and serotonin 5-HT1A receptors.
Dopamine D2 Receptor Signaling Pathway
Partial agonism at D2 receptors is thought to stabilize dopamine neurotransmission, reducing it in hyperdopaminergic states (as in the mesolimbic pathway in psychosis) and increasing it in hypodopaminergic states (as in the mesocortical pathway, potentially improving cognitive function).
Serotonin 5-HT1A Receptor Signaling Pathway
Agonism at 5-HT1A receptors, particularly in the prefrontal cortex, is hypothesized to enhance dopamine release, which may contribute to the pro-cognitive effects of these drugs.
Experimental Workflow
A typical preclinical study investigating the cognitive effects of a novel compound would follow the workflow outlined below.
Conclusion
Both this compound and aripiprazole exhibit a pharmacological profile that suggests potential for cognitive enhancement. Preclinical data, although limited and not directly comparative, indicate that both compounds can improve performance in animal models of learning and memory. However, the discontinuation of this compound's development for schizophrenia highlights the challenge of translating preclinical findings to clinical efficacy. For aripiprazole, while some studies suggest cognitive benefits, the clinical evidence is not consistently robust.
A significant gap in the literature is the absence of direct, head-to-head preclinical studies that quantitatively compare the cognitive effects of this compound and aripiprazole using standardized behavioral paradigms. Such studies would be invaluable for a more definitive assessment of their relative potential as cognitive enhancers. Future research should focus on conducting these direct comparative studies with detailed dose-response analyses to provide a clearer understanding of their therapeutic windows and potential clinical utility for treating cognitive deficits.
References
- 1. researchgate.net [researchgate.net]
- 2. Bifeprunox - Atypical Antipsychotic Drug - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. Effects of bifeprunox and aripiprazole on rat serotonin and dopamine neuronal activity and anxiolytic behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of aripiprazole on the antidepressant, anxiolytic and cognitive functions of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-term Effects of Aripiprazole Treatment during Adolescence on Cognitive Function and Dopamine D2 Receptor Expression in Neurodevelopmentally Normal Rats [cpn.or.kr]
- 6. Bifeprunox versus placebo for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bifeprunox versus placebo for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-term Effects of Aripiprazole Treatment during Adolescence on Cognitive Function and Dopamine D2 Receptor Expression in Neurodevelopmentally Normal Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aripiprazole cognitive effects on attention deficit hyperactivity disorder (ADHD) in experimental mouse model [rcpp-ie.com]
- 10. Aripiprazole cognitive effects on attention deficit hyperactivity disorder (ADHD) in experimental mouse model [ouci.dntb.gov.ua]
- 11. Effect of Aripiprazole on Cognitive Function and Hyperprolactinemia in Patients with Schizophrenia Treated with Risperidone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of M2 Receptor Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of M2 receptor antagonists, supported by experimental data. It delves into their binding affinities, selectivity, and the methodologies used to determine these properties.
The M2 muscarinic acetylcholine (B1216132) receptor, a G-protein coupled receptor (GPCR), plays a crucial role in the parasympathetic nervous system, primarily mediating inhibitory effects. Its high expression in the heart, smooth muscle, and central nervous system makes it a significant therapeutic target. Antagonism of the M2 receptor is a key strategy in the development of treatments for conditions such as bradycardia and certain neurological disorders. This guide offers a comparative analysis of prominent M2 receptor antagonists to aid in the selection of appropriate research tools and potential therapeutic agents.
Performance Comparison: Binding Affinity and Selectivity
The efficacy and potential side-effect profile of an M2 receptor antagonist are largely determined by its binding affinity for the M2 receptor and its selectivity over other muscarinic receptor subtypes (M1, M3, M4, and M5). The following tables summarize the binding affinities (pKi) of several well-characterized M2 receptor antagonists across all five human muscarinic receptor subtypes. A higher pKi value indicates a stronger binding affinity.
| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) | Selectivity (M2 vs. others) |
| Tripitramine (B121858) | 8.8 | 9.57 | 7.42 | 8.19 | 7.47 | High M2 selectivity, particularly over M3 and M5.[1] |
| Methoctramine | 7.8 | 8.5 | 7.2 | 7.9 | 7.5 | High M2 selectivity. |
| AF-DX 384 | 8.0 | 8.8 | 7.3 | 8.6 | 7.7 | High affinity for M2 and M4 subtypes.[2][3] |
| AF-DX 116 | 6.7 | 7.5 | 6.4 | 6.9 | 6.6 | Moderate M2 selectivity. |
Note: pKi is the negative logarithm of the inhibitory constant (Ki). The data presented is compiled from various sources and experimental conditions may vary.
Functional Antagonism
Beyond binding affinity, the functional potency of an antagonist is a critical measure of its biological effect. The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve, is a common measure of functional antagonism.
| Compound | Functional Potency (pA2) at M2 Receptors |
| Tripitramine | 9.14 - 9.85 (in guinea-pig atria)[4] |
| Methoctramine | ~8.0 (in rat atria) |
| AF-DX 116 | ~7.4 (in rat atria) |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of M2 receptor antagonists.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for the M2 receptor.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human M2 muscarinic receptor (e.g., CHO-K1 or HEK293 cells).[5]
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.[5]
-
Non-specific binding control: Atropine (a high concentration, e.g., 1 µM).[5]
-
Test compounds (M2 receptor antagonists).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, [³H]-NMS (at a concentration close to its Kd), and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of atropine.[5]
-
Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[5]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the receptor-bound radioligand from the unbound radioligand.[5]
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[5]
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the receptor of interest. For antagonists, this assay is used to measure their ability to block agonist-induced G-protein activation.
Objective: To determine the potency of an M2 receptor antagonist in inhibiting agonist-stimulated [³⁵S]GTPγS binding.
Materials:
-
Cell membranes expressing the M2 receptor.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).[6]
-
GTPγS Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
GDP (to ensure binding is in the inactive state initially).
-
A known M2 receptor agonist (e.g., carbachol).
-
Test compounds (M2 receptor antagonists).
-
Scintillation proximity assay (SPA) beads or filter plates.[6]
-
Scintillation counter.
Procedure:
-
Pre-incubation: Incubate the cell membranes with the test antagonist at various concentrations.
-
Agonist Stimulation: Add a fixed concentration of the M2 agonist to stimulate the receptor.
-
GTPγS Binding: Add [³⁵S]GTPγS and GDP to the mixture and incubate to allow for the binding of [³⁵S]GTPγS to the activated Gαi subunit.[7]
-
Termination and Separation: For filtration assays, terminate the reaction by rapid filtration through filter plates. For SPA assays, add SPA beads to capture the radiolabeled membranes.[6]
-
Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the inhibition of agonist-stimulated [³⁵S]GTPγS binding against the concentration of the antagonist to determine the IC50 value.
cAMP Accumulation Assay
This functional assay measures the downstream effect of M2 receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Objective: To determine the potency of an M2 receptor antagonist in reversing agonist-induced inhibition of cAMP production.
Materials:
-
Whole cells expressing the M2 receptor.
-
Forskolin (to stimulate adenylyl cyclase and raise basal cAMP levels).[8]
-
A known M2 receptor agonist.
-
Test compounds (M2 receptor antagonists).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).[9][10][11]
Procedure:
-
Cell Plating: Seed cells in a multi-well plate and allow them to attach overnight.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of the test antagonist.
-
Stimulation: Add a fixed concentration of the M2 agonist in the presence of forskolin.
-
Lysis and Detection: After a defined incubation period, lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.[9]
-
Data Analysis: Plot the reversal of agonist-induced inhibition of cAMP production against the concentration of the antagonist to determine the IC50 value.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the M2 receptor signaling pathway and a typical experimental workflow for antagonist characterization.
Caption: M2 receptor signaling pathway.
Caption: Experimental workflow for M2 antagonist characterization.
References
- 1. Binding profile of the selective muscarinic receptor antagonist tripitramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural insights into the subtype-selective antagonist binding to the M2 muscarinic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In vitro characterization of tripitramine, a polymethylene tetraamine displaying high selectivity and affinity for muscarinic M2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 11. researchgate.net [researchgate.net]
Bibn 99: A Comparative Analysis of its Cross-Reactivity with Muscarinic Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bibn 99's binding affinity and functional activity across the five muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5). The information is intended to assist researchers in evaluating this compound's selectivity and potential applications in drug discovery and neuroscience research.
Binding Affinity Profile
Radioligand binding studies have been employed to determine the affinity of this compound for each of the five human muscarinic receptor subtypes. The equilibrium dissociation constants (Ki) are presented below, expressed as pKi values (-log(Ki)). A higher pKi value indicates a higher binding affinity.
| Receptor Subtype | This compound pKi |
| M1 | 5.97 - 6.17 |
| M2 | 7.52 - 7.57 |
| M3 | 6.04 - 6.11 |
| M4 | 6.76 |
| M5 | 5.84 |
Data compiled from radioligand binding studies.[1]
These data demonstrate that this compound exhibits the highest affinity for the M2 muscarinic receptor subtype, with intermediate affinity for the M4 subtype and lower affinity for the M1, M3, and M5 subtypes.[1]
Functional Activity
Functional studies characterize this compound as a competitive antagonist at muscarinic receptors.[1] In functional in vitro assays, this compound demonstrated a significantly higher affinity for M2 receptors compared to M1 and M3 receptors. Specifically, it was found to be 11- to 25-fold more potent at M2 receptors than at M1 or M3 receptors in studies using rabbit vas deferens (putative M1) and guinea-pig trachea (M3).[1] This selectivity for the M2 receptor is a noteworthy characteristic of the compound. The M2 versus M1 selectivity has been reported to be as high as 30-fold.[1]
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for each of the five muscarinic receptor subtypes.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing one of the five human muscarinic receptor subtypes (M1-M5) are prepared.
-
Radioligand: A subtype-non-selective muscarinic antagonist radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS), is used.
-
Competition Assay: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of unlabeled this compound.
-
Incubation: The reaction is incubated at room temperature to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand. The filters are then washed to remove any unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Antagonism Assay (Calcium Mobilization)
Objective: To determine the functional potency of this compound as an antagonist at Gq-coupled muscarinic receptors (M1, M3, M5).
Methodology:
-
Cell Culture: Cells stably expressing the M1, M3, or M5 receptor subtype are cultured in a 96-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The cells are pre-incubated with varying concentrations of this compound or vehicle.
-
Agonist Stimulation: A fixed concentration of a muscarinic agonist (e.g., carbachol) is added to stimulate the receptors.
-
Signal Detection: The change in fluorescence, indicative of intracellular calcium mobilization, is measured using a fluorescence plate reader.
-
Data Analysis: The ability of this compound to inhibit the agonist-induced calcium response is quantified, and the IC50 is determined. This can be used to calculate the antagonist's apparent affinity (pA2 value).
Signaling Pathways
Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse cellular responses. The five subtypes couple to different G-protein families, initiating distinct downstream signaling cascades.
-
M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins. Activation of Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These subtypes couple to Gi/o proteins. Activation of Gi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of Gi/o can also directly modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
References
Efficacy of Bibn 99 in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Bibn 99, a selective muscarinic M2 receptor antagonist, in various animal models of cognitive impairment. The data presented is compiled from peer-reviewed studies and is intended to offer an objective overview of this compound's performance, alongside other cognitive enhancers, supported by detailed experimental data and protocols.
Mechanism of Action: Targeting the Cholinergic System
This compound is a lipophilic and highly selective antagonist for the M2 muscarinic acetylcholine (B1216132) receptor.[1] Its mechanism of action in cognitive enhancement is primarily attributed to its ability to block presynaptic M2 autoreceptors. This blockade inhibits the negative feedback loop on acetylcholine (ACh) release, leading to increased ACh levels in the synaptic cleft.[2][3] Enhanced cholinergic neurotransmission is associated with improved cognitive functions, including learning and memory.
Efficacy in Animal Models of Cognitive Impairment
This compound has demonstrated significant efficacy in improving cognitive performance in rodent models of traumatic brain injury (TBI) and age-related cognitive decline. The primary behavioral assay used in these studies is the Morris water maze, which assesses spatial learning and memory.
Traumatic Brain Injury (TBI) Model
In a study by Pike and Hamm (1995), post-injury administration of this compound was shown to improve cognitive performance in rats subjected to moderate central fluid percussion TBI.[1]
Table 1: Efficacy of this compound in a Rat Model of Traumatic Brain Injury
| Treatment Group | Dose (mg/kg, s.c.) | Mean Escape Latency (seconds) on Day 5 of Morris Water Maze |
| Sham + Vehicle | - | ~20 |
| TBI + Vehicle | - | ~45 |
| TBI + this compound | 0.5 | ~25 |
| TBI + this compound | 1.0 | ~28 |
*p < 0.05 compared to TBI + Vehicle group.
Experimental Protocol: Traumatic Brain Injury and Morris Water Maze
-
Animal Model: Male Sprague-Dawley rats.
-
Injury Induction: Moderate central fluid percussion brain injury.
-
Drug Administration: this compound or vehicle administered subcutaneously once daily, beginning 24 hours after injury and continuing throughout the behavioral testing period.
-
Behavioral Assessment (Morris Water Maze):
-
Apparatus: A circular pool (1.8 m diameter) filled with opaque water. A hidden platform was submerged 1 cm below the water surface.
-
Procedure: Rats were tested for 5 consecutive days (days 11-15 post-injury) with four trials per day. The time to locate the hidden platform (escape latency) was recorded.
-
Probe Trial: On day 6, the platform was removed, and the time spent in the target quadrant was measured to assess memory retention.
-
Age-Related Cognitive Impairment Model
A study by Rowe et al. (2003) investigated the effects of this compound on aged, cognitively impaired Long-Evans rats. The study found that this compound significantly improved spatial learning and that this improvement persisted even after the cessation of treatment.[4]
Table 2: Efficacy of this compound in Aged Cognitively Impaired Rats
| Treatment Group | Dose (mg/kg, s.c.) | Mean Escape Latency (seconds) during 3 days of treatment |
| Aged-Impaired + Vehicle | - | ~50 |
| Aged-Impaired + this compound | 0.5 | ~30* |
*p < 0.05 compared to Aged-Impaired + Vehicle group.
Experimental Protocol: Aged Cognitively Impaired Rat Model
-
Animal Model: Aged (24-25 months old) male Long-Evans rats, pre-screened in the Morris water maze to identify cognitively impaired individuals.
-
Drug Administration: this compound (0.5 mg/kg, s.c.) or vehicle was administered for 3 consecutive days during which the rats received further water maze training.
-
Behavioral Assessment (Morris Water Maze):
-
Apparatus: A circular water maze with a hidden platform.
-
Procedure: Escape latency to find the hidden platform was recorded during the 3 days of drug treatment and on subsequent drug-free days (days 10, 17, and 24) to assess the longevity of the effect.
-
Comparison with Other Cognitive Enhancers
While direct comparative studies of this compound against other nootropics in the same experimental settings are limited, we can compare its efficacy with data from studies on other compounds in similar animal models.
Comparison with Donepezil (Acetylcholinesterase Inhibitor)
Donepezil, an acetylcholinesterase inhibitor, is a standard treatment for Alzheimer's disease. Studies in animal models of cognitive impairment have shown its efficacy.
Table 3: Comparative Efficacy of this compound and Donepezil in Rat Models of Cognitive Impairment
| Compound | Animal Model | Dose | Key Finding in Morris Water Maze |
| This compound | Traumatic Brain Injury (Rat) | 0.5 - 1.0 mg/kg, s.c. | Significantly reduced escape latency. |
| This compound | Aged Cognitively Impaired (Rat) | 0.5 mg/kg, s.c. | Significantly improved spatial learning. |
| Donepezil | Scopolamine-induced Amnesia (Rat) | 1.0 mg/kg, p.o. | Significantly reversed scopolamine-induced increase in escape latency. |
| Donepezil | Aged Rats | 1.0 mg/kg/day | Improved spatial memory performance. |
Comparison with AF-DX 116 (M2 Muscarinic Antagonist)
Table 4: In Vivo Potency of this compound and AF-DX 116
| Compound | Potency in Inhibiting Vagal Bradycardia (ID50 mg/kg, i.v.) |
| This compound | 0.3 |
| AF-DX 116 | 0.04 |
Note: Lower ID50 indicates higher potency.
This suggests that while both are M2 antagonists, their potency can differ, which may translate to different efficacy and side-effect profiles in cognitive enhancement.
Signaling Pathway
The cognitive-enhancing effects of this compound are rooted in the modulation of the cholinergic signaling pathway. By blocking the presynaptic M2 autoreceptors, this compound increases the availability of acetylcholine in the synapse, which can then act on postsynaptic muscarinic and nicotinic receptors crucial for learning and memory processes.
Conclusion
The available evidence from animal models strongly suggests that this compound is an effective cognitive enhancer, particularly in conditions of cholinergic deficit such as traumatic brain injury and age-related cognitive decline. Its selective M2 receptor antagonism provides a targeted approach to augmenting cholinergic neurotransmission. While direct comparative data with other nootropics is still emerging, the existing studies provide a solid foundation for its potential therapeutic application. Further research, including head-to-head comparative trials, will be crucial to fully elucidate its position within the landscape of cognitive-enhancing drugs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. jneurosci.org [jneurosci.org]
- 3. Frontiers | Drugs Interfering with Muscarinic Acetylcholine Receptors and Their Effects on Place Navigation [frontiersin.org]
- 4. Long-term effects of BIBN-99, a selective muscarinic M2 receptor antagonist, on improving spatial memory performance in aged cognitively impaired rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of this compound: a lipophilic and selective muscarinic M2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Meta-Analysis of Bibn 99: A Comparative Guide for Researchers
Bibn 99, a selective and blood-brain barrier-penetrating muscarinic M2 receptor antagonist, has demonstrated potential in cognitive enhancement, particularly in models of age-related cognitive decline and traumatic brain injury. This guide provides a comprehensive meta-analysis of existing research on this compound, offering a comparative overview of its performance against other relevant compounds, detailed experimental protocols, and a visual representation of its mechanism of action. This document is intended for researchers, scientists, and drug development professionals engaged in the study of cholinergic systems and cognitive disorders.
Quantitative Performance Analysis
The following tables summarize the receptor binding affinities of this compound and a key comparator, AF-DX 116, another M2 selective antagonist. This data is crucial for understanding the selectivity and potential therapeutic window of these compounds.
Table 1: Muscarinic Receptor Subtype Binding Affinities (pKi)
| Compound | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor |
| This compound | 5.97 - 6.17 | 7.52 - 7.57 | 6.04 - 6.11 | 6.76 | 5.84 |
| AF-DX 116 | ~6.38 | ~7.19 | ~6.10 | ~6.68 | ~5.29 |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: Comparative Potency of this compound and AF-DX 116
| Feature | This compound | AF-DX 116 |
| M2 vs. M1 Selectivity | ~30-fold | ~6.5-fold |
| Inhibition of Bradycardia (in vivo) | 7- to 18-fold less potent than AF-DX 116 | More potent |
Signaling Pathways and Experimental Workflows
This compound exerts its effects by antagonizing the muscarinic M2 receptor. The downstream signaling pathways and common experimental workflows to investigate these are detailed below.
M2 Muscarinic Receptor Signaling Pathway
The canonical signaling pathway for the M2 muscarinic receptor involves its coupling to inhibitory G-proteins (Gαi). Activation of the M2 receptor by acetylcholine (B1216132) leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is crucial in regulating neuronal excitability and synaptic transmission.
Non-canonical pathways have also been identified, where the M2 receptor can modulate the PI3K/Akt/mTORC1 pathway. This can occur through the βγ-subunits of the G-protein or via β-arrestin.
References
A Comparative Analysis of BIBN 99 and Other Cognitive Enhancers for Neuro-Pharmacological Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of BIBN 99, a selective muscarinic M2 receptor antagonist, with three other prominent cognitive enhancers: Donepezil (B133215), Piracetam (B1677957), and Methylphenidate. The objective is to furnish a comprehensive overview of their mechanisms of action, supported by available experimental data, to inform further research and drug development in the field of cognitive enhancement.
Clarification of "this compound": The designation "this compound" in the context of cognitive enhancement refers to a preclinical compound, a selective muscarinic M2 receptor antagonist. This is distinct from Bifeprunox, an atypical antipsychotic that was also known by a similar code (BIBN-99) but was investigated for schizophrenia and its associated cognitive deficits. Development of Bifeprunox was discontinued (B1498344) in 2009 as it failed to demonstrate superiority over existing treatments for schizophrenia.[1][2][3][4] This guide will focus on the muscarinic antagonist this compound, for which preclinical cognitive-enhancing effects have been reported.
Mechanisms of Action and Signaling Pathways
The four compounds exert their pro-cognitive effects through distinct neurochemical pathways. This compound modulates the cholinergic system by selectively blocking M2 autoreceptors, leading to increased acetylcholine (B1216132) release. Donepezil also enhances cholinergic transmission, but by inhibiting the enzyme responsible for acetylcholine degradation. Piracetam is thought to influence neuronal membrane fluidity and neurotransmitter systems, while Methylphenidate acts as a dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor.
Caption: this compound blocks inhibitory M2 autoreceptors, increasing acetylcholine release.
Caption: Donepezil inhibits acetylcholinesterase, increasing synaptic acetylcholine.
Caption: Piracetam is thought to enhance cognition via multiple mechanisms.
Caption: Methylphenidate blocks dopamine and norepinephrine reuptake transporters.
Comparative Efficacy and Safety Data
The following tables summarize the available quantitative data on the efficacy and safety of this compound, Donepezil, Piracetam, and Methylphenidate. It is critical to note that the data for this compound is preclinical, while the data for the other compounds are derived from clinical trials in human subjects.
Table 1: Comparative Efficacy of Cognitive Enhancers
| Compound | Population | Key Efficacy Measures | Quantitative Results | Level of Evidence |
| This compound | Aged, cognitively impaired rats | Spatial Memory (Morris Water Maze) | Significantly improved performance during 3 days of drug treatment compared to vehicle-treated rats. Enhanced performance persisted after drug cessation.[5][6] | Preclinical |
| Donepezil | Mild to moderate Alzheimer's Disease patients | Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog) | Mean drug-placebo difference of 2.5 to 3.1 points improvement at 12-24 weeks.[5][7][8][9] | High (Multiple RCTs) |
| Piracetam | Patients with dementia or cognitive impairment | Clinical Global Impression of Change | Meta-analysis showed a significant odds ratio for improvement compared to placebo, but no consistent benefit on specific cognitive tests.[10][11][[“]] | Low to Moderate (Meta-analyses of mixed quality studies) |
| Methylphenidate | Healthy adults | Working Memory, Speed of Processing | Single doses improved working memory in 65% of studies and speed of processing in 48% of studies reviewed.[3][13][14] | Moderate (Review of single-dose studies) |
Table 2: Dosage, Administration, and Side Effects
| Compound | Dosage and Administration | Common Side Effects |
| This compound | Preclinical: 0.5 mg/kg, s.c. in rats[5][6] | Not established in humans. |
| Donepezil | Clinical: 5-10 mg/day, oral[5][7] | Nausea, diarrhea, vomiting, insomnia, muscle cramps.[5] |
| Piracetam | Clinical: 2.4-4.8 g/day , oral[10] | Generally well-tolerated; may include anxiety, insomnia, agitation. |
| Methylphenidate | Clinical: 10-60 mg/day, oral (dose-dependent effects)[6][13] | Loss of appetite, trouble sleeping, increased heart rate and blood pressure. |
Experimental Protocols
A critical aspect of evaluating and comparing cognitive enhancers is understanding the methodologies of the studies conducted. Below are summaries of the experimental protocols for the key studies cited.
This compound: Preclinical Assessment of Spatial Memory
-
Study Design: A study in aged Long-Evans rats with pre-existing spatial memory deficits, identified through screening in the Morris water maze.
-
Procedure:
-
Screening: Aged rats were trained in the Morris water maze to find a hidden platform. Those with impaired performance (aged-impaired) were selected.
-
Treatment: Aged-impaired rats received either this compound (0.5 mg/kg, s.c.) or a vehicle for three consecutive days, during which they underwent further water maze training.
-
Assessment: Escape latency (time to find the platform) and path length were measured during the training and subsequent probe trials (without the platform) to assess memory retention.
-
Long-term Follow-up: Rats were re-tested in the water maze at 10, 17, and 24 days after the cessation of treatment to evaluate the persistence of cognitive improvement.[5][6]
-
Donepezil: Clinical Trial in Alzheimer's Disease
-
Study Design: A 24-week, multicenter, randomized, double-blind, placebo-controlled trial.
-
Participants: Patients with a diagnosis of mild to moderate Alzheimer's disease.
-
Procedure:
-
Randomization: Patients were randomly assigned to receive daily doses of 5 mg of donepezil, 10 mg of donepezil, or a placebo.
-
Primary Outcome Measures:
-
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog): A standardized test to assess cognitive functions such as memory, language, and praxis.
-
Clinician's Interview-Based Impression of Change-Plus (CIBIC-Plus): A global assessment of change in the patient's condition based on an interview with the patient and caregiver.
-
-
Assessments: Efficacy measures were evaluated at baseline and at weeks 12, 18, and 24.[5][7]
-
Piracetam: Meta-Analysis of Clinical Trials
-
Study Design: A meta-analysis of 19 double-blind, placebo-controlled studies.
-
Participants: Patients with dementia or cognitive impairment.
-
Procedure:
-
Study Selection: A systematic search was conducted to identify relevant randomized controlled trials.
-
Outcome Measure: The primary outcome was the Clinical Global Impression of Change, a measure of clinically meaningful improvement.
-
Data Analysis: The data from the selected studies were pooled to calculate an overall odds ratio for improvement in the piracetam group compared to the placebo group.[10]
-
Methylphenidate: Review of Single-Dose Studies in Healthy Adults
-
Study Design: A literature review of single-dose studies.
-
Participants: Healthy adult volunteers.
-
Procedure:
-
Literature Search: A comprehensive search was performed to identify studies that investigated the effects of a single dose of methylphenidate on cognitive performance in healthy individuals.
-
Cognitive Domains Assessed: The studies reviewed used a variety of neuropsychological tests to assess domains such as working memory, speed of processing, verbal learning and memory, and attention.
-
Data Synthesis: The results were synthesized by calculating the percentage of studies that reported a significant cognitive-enhancing effect of methylphenidate within each cognitive domain.[13][14]
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a preclinical study assessing a potential cognitive enhancer using the Morris water maze, similar to the protocol for this compound.
Caption: A typical workflow for preclinical cognitive assessment using the Morris Water Maze.
Conclusion
This comparative guide highlights the distinct pharmacological profiles and the current state of evidence for this compound, Donepezil, Piracetam, and Methylphenidate as cognitive enhancers. This compound presents a novel mechanism of action with promising, albeit preclinical, results in a model of age-related cognitive decline. In contrast, Donepezil is a well-established therapeutic for Alzheimer's disease with a robust evidence base for its cognitive benefits in this population. Methylphenidate has demonstrated efficacy in specific cognitive domains in healthy adults, though its use is associated with notable side effects. The evidence for Piracetam's efficacy as a cognitive enhancer remains less conclusive. For researchers and drug development professionals, this comparison underscores the diverse molecular targets for cognitive enhancement and the importance of rigorous, well-controlled studies to validate new therapeutic agents. The preclinical data on this compound warrants further investigation to determine its potential clinical utility.
References
- 1. Acute Administration of 10 mg Methylphenidate on Cognitive Performance and Visual Scanning in Healthy Adults: Randomised, Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of piracetam on the cognitive performance of patients undergoing coronary bypass surgery: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study: Does Methylphenidate (Ritalin) Improve Cognitive Performance in Healthy People? | Visual Abstract [clearvuehealth.com]
- 4. researchgate.net [researchgate.net]
- 5. A 24-week, double-blind, placebo-controlled trial of donepezil in patients with Alzheimer's disease. Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-term effects of BIBN-99, a selective muscarinic M2 receptor antagonist, on improving spatial memory performance in aged cognitively impaired rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of donepezil in Alzheimer's disease - results from a multinational trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Donepezil in Alzheimer’s disease: From conventional trials to pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Clinical efficacy of piracetam in cognitive impairment: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Clinical Efficacy of Piracetam in Cognitive Impairment: A Meta-Analysis | Semantic Scholar [semanticscholar.org]
- 12. consensus.app [consensus.app]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
Safety Operating Guide
Navigating the Disposal of BIBN 99: A Comprehensive Guide for Laboratory Professionals
Chemical Identity of BIBN 99
This compound, with the full chemical name 5,11-dihydro-8-chloro-11-[[4-[3-[(2,2-dimethyl-1-oxopentyl)ethylamino]propyl]-1-piperidinyl]acetyl]-6H-pyrido[2,3-b][1][2]benzodiazepin-6-one, is classified as a dibenzazepine (B1670418) and a pyridine (B92270) derivative.[3][4] As a potent, selective, and competitive muscarinic M2 receptor antagonist, it is used in research settings.[3][5] Given its pharmacological activity, it should be handled as a potentially hazardous compound.
Core Principles of Chemical Waste Disposal
The disposal of any research chemical, including this compound, must adhere to stringent safety and environmental regulations. The primary steps involve waste identification, segregation, proper containment and labeling, and finally, disposal through the appropriate channels, typically coordinated with an institution's Environmental Health and Safety (EHS) department.
Procedural Steps for the Proper Disposal of this compound
The following step-by-step guide outlines the recommended procedure for the safe disposal of this compound and associated materials.
Step 1: Waste Identification and Segregation
All materials that have come into contact with this compound must be considered contaminated and segregated at the point of generation. This includes:
-
Solid Waste: Contaminated personal protective equipment (PPE) such as gloves and lab coats, used absorbent materials from any spills, and empty vials that once held pure this compound.
-
Liquid Waste: Unused or expired solutions containing this compound.
-
Sharps Waste: Any contaminated needles, syringes, or other sharp objects should be placed in a designated, puncture-resistant sharps container.
It is crucial to never mix incompatible waste streams.
Step 2: Waste Containment and Labeling
Proper containment and clear labeling are essential for safe handling and disposal.
-
Containers: Use containers that are chemically compatible with this compound and are in good condition, free from cracks or leaks. The container must be sealable and kept closed except when adding waste.
-
Labeling: Each waste container must be clearly labeled with "Hazardous Waste" and include the following information:
-
The full chemical name: "this compound" or "5,11-dihydro-8-chloro-11-[[4-[3-[(2,2-dimethyl-1-oxopentyl)ethylamino]propyl]-1-piperidinyl]acetyl]-6H-pyrido[2,3-b][1][2]benzodiazepin-6-one".
-
An indication of the hazard(s) (e.g., "Toxic," "Pharmacologically Active Compound").
-
The date when the waste was first added to the container.
-
Step 3: Storage
Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic. Ensure that incompatible waste types are segregated to prevent accidental reactions.
Step 4: Disposal
The final disposal of this compound waste must be handled by a licensed hazardous waste disposal contractor, arranged through your institution's EHS department. Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in the regular trash.
Experimental Protocols for Waste Neutralization (Hypothetical)
While specific, validated protocols for the chemical neutralization of this compound for disposal are not documented in publicly available literature, a general approach for the degradation of complex organic molecules could be hypothesized for research purposes under controlled laboratory conditions. This is a hypothetical example and should not be attempted without extensive safety evaluations and EHS approval.
A potential, though unverified, method could involve oxidative degradation.
Hypothetical Oxidative Degradation Protocol:
-
Preparation: In a properly functioning chemical fume hood, prepare a solution of the this compound waste.
-
Reaction: Slowly add an oxidizing agent (e.g., a solution of potassium permanganate (B83412) or hydrogen peroxide with a catalyst) to the this compound solution while stirring.
-
Monitoring: Monitor the reaction for any signs of exothermic activity, gas evolution, or other hazards.
-
Quenching: After the reaction is complete, quench any remaining oxidizing agent.
-
Analysis: Analyze the resulting solution to confirm the degradation of this compound before proceeding with further disposal steps as determined by EHS.
Quantitative Data Summary
Since specific disposal data for this compound is unavailable, the following table provides general guidelines for laboratory chemical waste management that are applicable.
| Parameter | Guideline |
| Waste Accumulation Limit | Less than 50 gallons of non-acute hazardous waste and less than 1 quart of highly toxic (P-listed) hazardous waste in a laboratory.[6] |
| Container Filling | Fill liquid waste containers to no more than 90% of their capacity to allow for expansion. |
| Rinsing of Empty Containers | For containers of highly toxic chemicals, the first three rinses must be collected and disposed of as hazardous waste.[2] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
By adhering to these general yet critical procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and the EHS department for guidance.
References
- 1. Management of Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Characterization of this compound: a lipophilic and selective muscarinic M2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term effects of BIBN-99, a selective muscarinic M2 receptor antagonist, on improving spatial memory performance in aged cognitively impaired rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. louisville.edu [louisville.edu]
Personal protective equipment for handling Bibn 99
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling Bibn 99, a selective muscarinic M2 receptor antagonist. Given the absence of a specific Safety Data Sheet (SDS), this document outlines a conservative approach based on best practices for managing potent, neuroactive pharmaceutical compounds and novel chemical entities. A thorough, substance-specific risk assessment is imperative once more definitive data becomes available.
Hazard Assessment and Chemical Properties
This compound, with the chemical name 5,11-dihydro-8-chloro-11-[[4-[3-[(2,2-dimethyl-1-oxopentyl)ethylamino]propyl]-1-piperidinyl]acetyl]-6H-pyrido[2,3-b][1][2]benzodiazepin-6-one, is a potent, centrally active compound. Due to its ability to cross the blood-brain barrier and its specific pharmacological activity, it must be handled with a high degree of caution. All novel compounds with unknown toxicity should be treated as hazardous until proven otherwise.[3]
Table 1: Assumed Hazard Classification and Properties of this compound
| Property | Assumed Value/Classification | Rationale |
| Physical State | Solid | Based on typical characteristics of similar complex organic molecules. |
| Occupational Exposure Band (OEB) | Category 3 or 4 | As a potent, neuroactive compound, a conservative approach is necessary. This corresponds to an Occupational Exposure Limit (OEL) in the range of >1 to <10 µg/m³. |
| Primary Routes of Exposure | Inhalation, Dermal Contact, Ingestion, Ocular | Standard routes for powdered or solubilized chemical compounds. |
| Potential Health Effects | Potent neuropharmacological effects, potential for systemic toxicity. | Based on its action as a muscarinic M2 receptor antagonist. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to mitigate risks of dermal, respiratory, and ocular exposure.[1] The following table outlines the recommended PPE for handling this compound.
Table 2: Recommended Personal Protective Equipment for Handling this compound
| Body Area | PPE Component | Specification | Rationale |
| Respiratory | Respirator | NIOSH-approved N95 or higher (e.g., P100) respirator. For higher-risk operations (e.g., handling large quantities, potential for aerosolization), a Powered Air-Purifying Respirator (PAPR) is recommended. | Protects against inhalation of fine powders or aerosols. |
| Hands | Double Gloves | Inner: Nitrile gloves. Outer: Chemically resistant gloves (e.g., neoprene or butyl rubber). | Provides robust protection against dermal absorption and allows for safe removal of the outer glove in case of contamination. |
| Eyes | Safety Goggles and Face Shield | Chemical splash goggles and a full-face shield. | Ensures complete protection of the eyes and face from splashes and airborne particles. |
| Body | Lab Coat/Gown | Disposable, low-linting, solid-front gown with tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Feet | Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the spread of contamination outside the work area. |
Experimental Workflow for Handling this compound
The following diagram illustrates a standard workflow for safely handling this compound in a laboratory setting. This workflow is designed to minimize exposure at each step of the process.
Caption: Experimental Workflow for Handling this compound.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure safety. All waste must be treated as hazardous pharmaceutical waste.
Table 3: Waste Segregation and Disposal Plan for this compound
| Waste Type | Container | Disposal Method |
| Neat this compound | Clearly labeled, sealed hazardous waste container. | Incineration by a licensed hazardous waste disposal vendor. |
| Contaminated Solvents | Designated, labeled hazardous waste container for flammable liquids. | Incineration by a licensed hazardous waste facility. |
| Contaminated PPE | Double-bagged in clearly labeled hazardous waste bags. | Incineration by a licensed hazardous waste facility. |
| Contaminated Labware (disposable) | Puncture-resistant hazardous waste container. | Incineration by a licensed hazardous waste facility. |
| Contaminated Sharps | Puncture-proof sharps container labeled as hazardous waste. | Incineration by a licensed hazardous waste facility. |
Decontamination Protocol
All surfaces and equipment that may have come into contact with this compound must be thoroughly decontaminated.
-
Prepare Decontamination Solution: A solution of 1% sodium hypochlorite (B82951) followed by 1N sodium hydroxide (B78521) can be effective for degrading many organic compounds. However, the efficacy for this compound is unknown. A general-purpose laboratory detergent should be used for initial cleaning.
-
Application: Liberally apply the cleaning agent to the contaminated surface and allow for a sufficient contact time (e.g., 10-15 minutes).
-
Wipe Down: Using absorbent pads, wipe the area from the least contaminated to the most contaminated sections.
-
Rinse: Rinse the surface with 70% ethanol (B145695) or isopropanol (B130326) and allow it to air dry.
-
Dispose of Materials: All cleaning materials must be disposed of as hazardous waste.
Logical Relationship for Waste Disposal
The following diagram outlines the decision-making process for the proper disposal of materials potentially contaminated with this compound.
Caption: Decision Tree for this compound Waste Disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
